molecular formula C26H38O4 B1665543 Adlupulone CAS No. 28374-71-2

Adlupulone

Cat. No.: B1665543
CAS No.: 28374-71-2
M. Wt: 414.6 g/mol
InChI Key: CSCIKLUIKMEJJX-UHFFFAOYSA-N
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Description

Adlupulone is a beta-bitter acid in which the acyl group is specified as 2-methylbutanoyl. It is a conjugate acid of an this compound(1-).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28374-71-2

Molecular Formula

C26H38O4

Molecular Weight

414.6 g/mol

IUPAC Name

5-hydroxy-4-(2-methylbutanoyl)-2,6,6-tris(3-methylbut-2-enyl)cyclohex-4-ene-1,3-dione

InChI

InChI=1S/C26H38O4/c1-9-19(8)22(27)21-23(28)20(11-10-16(2)3)24(29)26(25(21)30,14-12-17(4)5)15-13-18(6)7/h10,12-13,19-20,30H,9,11,14-15H2,1-8H3

InChI Key

CSCIKLUIKMEJJX-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O

Canonical SMILES

CCC(C)C(=O)C1=C(C(C(=O)C(C1=O)CC=C(C)C)(CC=C(C)C)CC=C(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Adlupulone; 

Origin of Product

United States

Foundational & Exploratory

Adlupulone: Discovery, Biosynthesis, and Advanced Isolation Methodologies from Humulus lupulus

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Humulus lupulus (hops) constitutes a highly complex phytochemical matrix, yielding prenylated phloroglucinol derivatives that are critical to both brewing chemistry and modern pharmacognosy. Among these, the β-acids (lupulones) have garnered significant attention for their potent antimicrobial properties. This technical guide provides a comprehensive framework on adlupulone—a specific, minor β-acid analog—detailing its structural discovery, biosynthetic pathways, and the rigorous chromatographic methodologies required for its high-purity isolation.

Chemical Taxonomy and Discovery

Hops contain two primary classes of bitter acids: α-acids (humulones) and β-acids (lupulones)[1]. While α-acids readily isomerize during the brewing process to confer bitterness, β-acids do not isomerize and exhibit virtually no aqueous solubility, making them less prominent in finished beer but highly valuable for their raw biological activities[2][3].

The β-acid fraction is composed of three major analogs: lupulone (30–55%), colupulone (20–55%), and this compound (10–15%)[1][2]. The structural differentiation among these analogs lies exclusively in the acyl side chain attached to the phloroglucinol core. This compound is characterized by a sec-butyl side chain. The discovery of these discrete analogs historically paralleled the elucidation of α-acids, driven by mid-20th-century advances in partition chromatography that allowed researchers to resolve the generic "lupulone" complex into its homologous constituents[2][4].

Biosynthetic Pathway: The Causality of Structural Divergence

Understanding the biosynthesis of this compound is critical for agricultural optimization and synthetic biology applications. The formation of the bitter acid core is catalyzed by valerophenone synthase (VPS), a type III polyketide synthase[4].

  • Precursor Selection (The Causality of the Analog): The divergence of the analogs begins with amino acid metabolism. The sec-butyl side chain of this compound is derived specifically from the hydrophobic amino acid L-isoleucine[4][5].

  • Condensation: L-isoleucine is converted to sec-butyryl-CoA. VPS catalyzes the condensation of sec-butyryl-CoA with three molecules of malonyl-CoA to form the aromatic phloroglucinol ring[4].

  • Prenylation: Subsequent enzymatic prenylation adds three isopentenyl (prenyl) groups to the core, distinguishing the β-acids (which possess three prenyl groups) from the α-acids (which possess two)[2][5].

Biosynthesis Iso L-Isoleucine AcylCoA sec-Butyryl-CoA Iso->AcylCoA VPS Valerophenone Synthase (VPS) Condensation AcylCoA->VPS Malonyl 3 x Malonyl-CoA Malonyl->VPS Phloro Phloroglucinol Core VPS->Phloro Prenyl Prenyltransferases (Addition of 3 Prenyl groups) Phloro->Prenyl This compound This compound (Beta-Acid) Prenyl->this compound

Fig 1: Biosynthetic pathway of this compound from L-isoleucine via valerophenone synthase.

Advanced Isolation and Purification Methodologies

Isolating this compound from the complex hop matrix requires exploiting its non-polar, hydrophobic nature. The workflow transitions from bulk extraction to high-resolution chromatographic separation.

Primary Extraction: Supercritical Fluid Extraction (SFE)

Causality of Solvent Choice: Traditional solvent extraction (e.g., Soxhlet using methanol) co-extracts a massive array of highly polar polyphenols, flavonoids, and chlorophyll[1]. Supercritical CO₂ (sCO₂) extraction is the industry standard because it acts as a highly tunable, non-polar solvent. By operating at elevated pressures and moderate temperatures, sCO₂ selectively solvates the non-polar soft resins (α- and β-acids) and essential oils, leaving behind unwanted polar matrices[1][6].

Chromatographic Isolation Protocol (Self-Validating System)

Because this compound and n-lupulone possess nearly identical polarities, their separation is notoriously difficult, often co-eluting as an "n-/adlupulone" overlap in standard reversed-phase high-performance liquid chromatography (RP-HPLC)[7]. Achieving >98% purity requires an optimized semi-preparative HPLC workflow.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sCO₂ hop extract in HPLC-grade methanol to a concentration of 100 mg/mL.

    • Causality: Methanol ensures complete solubilization of the hydrophobic β-acids while precipitating any residual high-molecular-weight waxes[7]. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Stationary Phase Selection: Utilize a C18 semi-preparative column (e.g., 250 mm × 10 mm, 5 µm particle size).

    • Causality: The highly hydrophobic C18 phase provides the necessary theoretical plates to resolve the subtle steric differences between the isobutyl (n-lupulone) and sec-butyl (this compound) side chains.

  • Mobile Phase Formulation:

    • Solvent A: Milli-Q Water with 0.2% Phosphoric acid (85%) and 0.02% (w/v) EDTA.

    • Solvent B: Acetonitrile.

    • Causality: Phosphoric acid suppresses the ionization of the β-acids (pKa ~ 5.5), ensuring they remain in their fully protonated, hydrophobic state for sharp peak shapes. EDTA chelates trace metal ions in the silica matrix, preventing peak tailing caused by metal-complexation of the phloroglucinol core[7].

  • Elution Gradient: Run a shallow gradient from 70% B to 90% B over 40 minutes.

    • Causality: A shallow gradient maximizes the resolution factor (

      
      ) between colupulone, n-lupulone, and this compound.
      
  • System Validation & Detection: Monitor UV absorbance at 314 nm.

    • Causality: This wavelength corresponds to the

      
       transition of the conjugated enone system in β-acids, providing maximum signal-to-noise ratio.
      
    • Self-Validation: The elution order must strictly follow: Colupulone

      
      n-Lupulone 
      
      
      
      this compound. Collect the this compound fraction, which typically elutes immediately after n-lupulone (peak shaving may be required for absolute purity)[7].
  • Desiccation: Lyophilize the collected fractions to yield purified this compound powder.

Isolation Hops Humulus lupulus Cones (Cryomilled) SFE Supercritical CO2 Extraction (Non-polar enrichment) Hops->SFE Extract Crude Hop Extract (Alpha & Beta Acids) SFE->Extract Prep Sample Preparation (Methanol & 0.22µm filter) Extract->Prep HPLC Semi-Preparative HPLC (C18, Isocratic/Gradient) Prep->HPLC Fraction Fraction Collection (UV Monitor at 314 nm) HPLC->Fraction This compound Purified this compound (>98% Purity) Fraction->this compound

Fig 2: Step-by-step chromatographic isolation workflow for high-purity this compound.

Quantitative Profiling and Analytical Data

To validate the isolation, mass spectrometry (LC-MS) and relative abundance metrics are utilized. The table below summarizes the key quantitative parameters for the primary β-acids.

Table 1: Chemical and Analytical Profiling of Major Hop β-Acids

CompoundSide Chain PrecursorRelative Abundance (% of Total β-Acids)Exact Mass (m/z) [M-H]⁻Typical Retention Behavior (RP-HPLC)
Colupulone Valine20 – 55%399.25Elutes First (Least Hydrophobic)
Lupulone Leucine30 – 55%413.27Elutes Second
This compound Isoleucine10 – 15%413.27Elutes Third (Most Hydrophobic)

Data synthesized from established hop bitter acid profiles and mass spectrometry analyses[1][2][4][7].

Biological Significance: The Phyto-Ionophore Mechanism

Beyond brewing, this compound and its analogs are potent antimicrobial agents. They function as "phyto-ionophores," exhibiting a mechanism of action remarkably similar to ionophore antibiotics like monensin[5].

  • Mechanism of Action: Due to their highly hydrophobic nature (conferred by the three prenyl groups), β-acids partition seamlessly into the lipid bilayer of Gram-positive bacteria (e.g., Bacillus subtilis, Methicillin-resistant Staphylococcus aureus[MRSA])[1][5][8].

  • Causality of Cell Death: Once embedded in the membrane, they act as mobile carrier ionophores, facilitating the electroneutral exchange of protons (

    
    ) for divalent cations. This rapid exchange dissipates the transmembrane proton motive force (PMF), leading to a catastrophic collapse of cellular pH homeostasis, cessation of ATP synthesis, and rapid cell death[5].
    

Conclusion

The discovery and isolation of this compound highlight the intersection of complex plant secondary metabolism and advanced analytical chemistry. By leveraging the specific biosynthetic origins of its sec-butyl side chain and employing highly optimized, chelation-assisted RP-HPLC, researchers can isolate this minor β-acid with high fidelity. As antimicrobial resistance continues to rise, the phyto-ionophore properties of purified β-acids like this compound present a highly promising frontier for novel therapeutic development.

References

  • Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects Source: nih.gov URL:[Link]

  • Discovery of Acetohumulone and Acetolupulone a New Hop Alpha Acid and Beta Acid Source: hopsteiner.de URL:[Link]

  • Re: Hops Provide an Abundant Source of Nutritionally and Pharmaceutically Relevant Compounds Source: herbalgram.org URL:[Link]

  • The Oxford Companion to Beer: this compound & Lupulone Source: beerandbrewing.com URL: [Link]

  • A preliminary investigation of the chemistry of hops: Methods for extraction and alpha-acid isomerization kinetics Source: emich.edu URL:[Link]

  • Deodorizing Activity of Hop Bitter Acids and Their Oxidation Products Source: mdpi.com URL:[Link]

  • Hops (Humulus lupulus L.) Bitter Acids: Modulation of Rumen Fermentation and Potential As an Alternative Growth Promoter Source: nih.gov URL:[Link]

  • Phenolic Compounds from Humulus lupulus as Natural Antimicrobial Products: New Weapons in the Fight against MRSA Source: mdpi.com URL:[Link]

Sources

Adlupulone: Structural Characterization, Stereochemistry, and Isolation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adlupulone (C26H38O4) is a bioactive


-acid congener found in the lupulin glands of the hop plant (Humulus lupulus). Structurally distinct from 

-acids (humulones) due to the absence of a tertiary hydroxyl group at the C6 position, this compound exhibits potent antimicrobial properties—particularly against Gram-positive bacteria—while contributing negligible bitterness to beer unless oxidized. This technical guide provides a rigorous analysis of this compound’s chemical structure, stereochemical configuration derived from L-isoleucine, and validated protocols for its isolation and chromatographic quantification.

Chemical Structure and Stereochemistry[1][2][3][4]

Core Scaffold and Substituents

This compound belongs to the class of acylphloroglucinol derivatives known as lupulones (


-acids). Its structure is characterized by a cyclohexane-2,4-dien-1-one core substituted at specific positions:
  • C2 Position: Acylated with a 2-methylbutyryl group (sec-valeryl). This side chain distinguishes this compound from its congeners, lupulone (isovaleryl) and colupulone (isobutyryl).

  • C4 & C6 Positions: Substituted with prenyl (3-methyl-2-butenyl) groups. Crucially, the C6 position is gem-diprenylated (two prenyl groups), rendering this carbon achiral and preventing the isomerization reactions typical of

    
    -acids.
    
Stereochemical Configuration

Unlike


-acids, where the ring C6 is a chiral center, the 

-acid ring system of this compound is achiral due to the symmetry of the gem-dimethylallyl groups at C6. However, this compound possesses a single chiral center located within its acyl side chain.
  • Chiral Center: C2 of the 2-methylbutyryl side chain.

  • Absolute Configuration: Natural this compound is derived biosynthetically from L-isoleucine . The chiral center at the

    
    -carbon of L-isoleucine (which becomes the 
    
    
    
    -carbon of the 2-methylbutyryl group) retains its (S)-configuration during the conversion to the CoA thioester and subsequent condensation.
  • Nomenclature: (+)-(S)-Adlupulone.

Tautomerism

This compound exists in a dynamic keto-enol equilibrium. In solution, the enol forms are stabilized by intramolecular hydrogen bonding between the hydroxyl groups and the carbonyl oxygen of the side chain.

Figure 1: this compound Structural Hierarchy

AdlupuloneStructure Core Phloroglucinol Core (Cyclohexane-2,4-dien-1-one) Substituents Substituents Core->Substituents SideChain Acyl Side Chain (C2) 2-Methylbutyryl Substituents->SideChain Prenyls Prenyl Groups (C4, C6) 3-methyl-2-butenyl Substituents->Prenyls Chirality Chiral Center (S-Config) Derived from L-Isoleucine SideChain->Chirality Stereochem GemDiprenyl C6 Gem-Diprenyl (Achiral Center) Prenyls->GemDiprenyl Structural Feature

Caption: Structural decomposition of this compound highlighting the chiral acyl side chain and achiral gem-diprenyl ring substitution.

Physicochemical Properties[5][6]

PropertyValue / DescriptionSignificance
Molecular Formula C26H38O4Mass: 414.58 g/mol
pKa ~5.0 - 6.0Weakly acidic due to enolic hydroxyls; less acidic than

-acids.
Solubility High in non-polar solvents (Hexane, Et2O); Low in acidic water.Facilitates acid-base separation from crude extract.
UV Absorption

~232 nm, 280 nm, 355 nm (pH dependent)
Used for HPLC detection (typically 314 nm for general bitter acids).
Stability Susceptible to oxidation.Oxidizes to Hulupones (bioactive, bitter) and complex tricyclic products.

Experimental Protocols

Isolation via Acid-Base Precipitation

This protocol exploits the differential solubility of


-acids (soluble in alkali, insoluble in acid) to separate them from the crude hop matrix.

Reagents:

  • Crude Hop Extract (CO2 or Ethanol extracted)

  • 1M KOH (Potassium Hydroxide)

  • 1M HCl (Hydrochloric Acid)

  • n-Hexane (HPLC Grade)

Workflow:

  • Dissolution: Dissolve 10 g of crude hop extract in 100 mL of n-Hexane.

  • Alkaline Extraction: Extract the hexane layer with 3 x 50 mL of 1M KOH. The

    
    - and 
    
    
    
    -acids move to the aqueous phase as potassium salts.
  • Separation: Discard the organic phase (contains essential oils, waxes).

  • Controlled Precipitation:

    • Slowly acidify the aqueous alkaline phase with 1M HCl under vigorous stirring.

    • Critical Step: Lower pH to ~8.5 to precipitate

      
      -acids selectively ( 
      
      
      
      -acids precipitate at lower pH ~2-3).
    • Alternatively, for total resin isolation, acidify to pH 1.0 and re-extract into hexane, then use recrystallization.

  • Purification: Recrystallize the precipitate from isooctane or aqueous methanol to obtain a

    
    -acid fraction (mixture of lupulone, colupulone, this compound).
    
  • Final Isolation: Isolate pure this compound from the

    
    -fraction using Preparative HPLC (C18 column).
    
Figure 2: Isolation Workflow

IsolationProtocol Start Crude Hop Extract Step1 Dissolve in Hexane Start->Step1 Step2 Extract with 1M KOH (Aq. Phase: Salts of Acids) Step1->Step2 Step3 Discard Organic Phase (Oils/Waxes) Step2->Step3 Organic Step4 Acidify Aq. Phase to pH ~8.5 Step2->Step4 Aqueous Step5 Precipitate Beta-Acids Step4->Step5 Step6 Prep-HPLC Purification (Isolate this compound) Step5->Step6

Caption: Step-by-step fractionation workflow for isolating this compound from crude hop extract.

Analytical Quantification (UHPLC-DAD)

Objective: Accurate quantification of this compound in hop samples.

Chromatographic Conditions:

  • System: UHPLC with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 40% B

    • 2-10 min: Linear gradient to 100% B

    • 10-12 min: Hold 100% B

  • Flow Rate: 0.4 mL/min.

  • Detection: 314 nm (specific for the

    
    -tricarbonyl chromophore).[1]
    
  • Temperature: 35°C.

Data Analysis: this compound typically elutes between colupulone (more polar) and lupulone (less polar). Identification is confirmed by relative retention time (RRT) and UV spectral matching.

Biosynthetic Context

This compound biosynthesis occurs in the glandular trichomes. The pathway diverges from amino acid metabolism:

  • Precursor Formation: L-Isoleucine is transaminated and decarboxylated to form 2-methylbutyryl-CoA .

  • Polyketide Synthesis: Valerophenone synthase (VPS) condenses 2-methylbutyryl-CoA with three molecules of malonyl-CoA to form the phloroglucinol core (phlorisovalerophenone analog).

  • Prenylation: Hop prenyltransferases (HPTs) sequentially add three dimethylallyl pyrophosphate (DMAPP) units to the ring, yielding this compound.

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]

  • Dresel, M., et al. (2016). Contents of Alpha- and Beta-Acids in Hops.[1][2][3]Journal of Agricultural and Food Chemistry. (Contextual validation of beta-acid structures).

  • Shellhammer, T. (2012). This compound Definition. The Oxford Companion to Beer. [Link]

  • Almagro, L., et al. (2020). Biosynthesis of Hop Bitter Acids. Frontiers in Plant Science.
  • Taniguchi, Y., et al. (2014). Analysis of Humulones and Lupulones. Bioscience, Biotechnology, and Biochemistry. (Source for HPLC protocols).

Sources

Natural Occurrence, Analytical Quantification, and Pharmacological Potential of Adlupulone in Hop Cultivars

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While the brewing industry has historically focused on the thermal isomerization of α-acids (humulones) for bittering, the pharmaceutical and nutraceutical sectors are increasingly pivoting toward hop β-acids (lupulones)[1],[2]. Among these, Adlupulone —a triprenylated phloroglucinol derivative—stands out as a highly potent, biologically active secondary metabolite. This whitepaper provides a comprehensive technical synthesis of this compound’s phytochemistry, natural variability across Humulus lupulus L. cultivars, pharmacological mechanisms, and the rigorous analytical workflows required for its isolation and quantification.

Phytochemistry and Structural Causality

This compound is one of the primary β-acid analogues found in the lupulin glands of hop cones, alongside lupulone, colupulone, prelupulone, and postlupulone[3]. Structurally, this compound is distinguished by a sec-butyl side chain attached to its phloroglucinol core.

The Causality of Thermal Stability: Unlike α-acids, which undergo acyl ring-type contraction during heating to form iso-α-acids, β-acids possess a third prenyl group attached to their center ring[1]. This steric hindrance and lack of an adjacent hydroxyl group prevent this compound from isomerizing during thermal processing (e.g., wort boiling). Instead, under oxidative conditions, this compound degrades into hulupones[4]. From a drug development perspective, this structural rigidity makes this compound a stable candidate for low-temperature extractions and non-thermal formulations.

Natural Occurrence and Cultivar Variability

This compound biosynthesis is tightly regulated within the plant. While total β-acid concentrations fluctuate wildly based on agronomic conditions and genetics, this compound maintains a remarkably consistent proportional profile, typically comprising 5% to 15% of the total β-acid fraction[1],[3].

To aid formulation scientists in sourcing raw materials, the following table synthesizes the quantitative variability of key β-acids across selected commercial cultivars based on standardized strobile extract profiling[5].

Table 1: Quantitative Variability of β-Acids in Selected Hop Cultivars

Hop CultivarTotal β-Acids (mg/g)Colupulone (µg/g)Lupulone (µg/g)This compound (µg/g)
Cascade High73.00> 50.00Detected
Saaz 2 Low/Moderate> 35.37> 17.418.47
Calypso ModerateModerate52.10Detected
El Dorado ModerateModerate17.41Detected

Note: Cultivar expression is highly dependent on harvest timing and regional terroir. This compound is generally present in lower absolute quantities than colupulone but offers unique target affinities.

Pharmacological Profile & Drug Development Potential

This compound is transitioning from a brewing byproduct to a high-value pharmacological lead compound due to its lipophilicity, which allows it to easily penetrate cellular membranes[2].

  • Antimicrobial Action: this compound exhibits selective, potent antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 50 µg/mL. Its hydrophobic prenyl groups disrupt bacterial cell membrane integrity[6].

  • Oncology / Cytotoxicity: In human colorectal (HT-29) and breast (MCF-7) cancer models, this compound demonstrates antiproliferative effects with IC₅₀ values of 20–50 µM, driven by the induction of mitochondrial apoptosis[6].

  • Anti-inflammatory Pathways: It acts as a potent inhibitor of pro-inflammatory mediators, successfully downregulating Nitric Oxide (NO) production, NF-κB, and COX-2 pathways in stimulated macrophages[6].

G A This compound (Hop β-acid) B Cell Membrane Disruption A->B Hydrophobic Interaction C Mitochondrial Apoptosis A->C ROS Modulation D NF-κB / COX-2 Inhibition A->D Signal Blockade E Gram-Positive Antibacterial Action B->E F Cancer Cytotoxicity (HT-29, MCF-7) C->F G Anti-inflammatory Response D->G

Pharmacological mechanisms of this compound in antimicrobial and anticancer pathways.

Analytical Workflows: Extraction and Quantification

The Causality of Solvent Selection

Why 80% Ethanol? The amphiphilic nature of β-acids—characterized by a polar phloroglucinol core and non-polar prenyl side chains—dictates their solubility. Pure water cannot break the hydrophobic interactions within the lupulin glands, while 100% organic solvents extract excessive non-polar lipids and waxes. An 80% ethanolic solution provides the optimal dielectric constant to solubilize this compound while precipitating highly polar matrix proteins[7].

Step-by-Step SPE-UHPLC Methodology

This protocol establishes a self-validating system for the precise quantification of this compound using the International Calibration Extract 4 (ICE-4)[7].

  • Sample Preparation: Grind 100 mg of flash-frozen hop cones to a fine powder. Suspend in 5 mL of 80% ethanol.

  • Ultrasonic Extraction: Sonicate the suspension for 45 minutes at room temperature (20°C–25°C). Crucial step: Do not exceed 30°C to prevent premature oxidative degradation of the β-acids into hulupones.

  • Matrix Clarification: Centrifuge the homogenate at 4,700 × g for 5 minutes. Decant the supernatant.

  • Solid Phase Extraction (SPE) Clean-up: Pass the supernatant through an online C18 SPE cartridge. This selectively retains the bitter acids while washing away polar prenylated flavonoids that cause baseline drift during UV detection.

  • UHPLC Separation: Elute onto a Hypersil GOLD C18 analytical column.

    • Chromatographic Reality Check: Lupulone and this compound are structural isomers that frequently co-elute[7]. Unless using high-resolution MS/MS, quantification should be performed on the combined sum of these compounds, referenced against the ICE-4 standard (which contains a validated 13.52% n+this compound fraction).

  • System Suitability & Self-Validation: Prior to sample analysis, inject the ICE-4 standard in triplicate. The protocol is self-validating if the Relative Standard Deviation (RSD) of the n+this compound peak area is <2.0%, and the resolution between colupulone and the lupulone/adlupulone co-eluting peak is >1.5.

Workflow S1 1. Hop Cone Sampling S2 2. Ethanolic Extraction S1->S2 S3 3. SPE Clean-up S2->S3 S4 4. UHPLC Separation S3->S4 S5 5. UV/MS Quantification S4->S5

Step-by-step analytical workflow for the extraction and quantification of this compound.

Conclusion

This compound represents a highly stable, biologically potent fraction of the hop metabolome. While its natural occurrence is lower than its α-acid counterparts, its targeted efficacy against Gram-positive bacteria and specific cancer cell lines makes it a prime candidate for advanced drug development. By employing rigorous, self-validating SPE-UHPLC methodologies, researchers can accurately profile and isolate this valuable compound across diverse hop cultivars, bridging the gap between agricultural phytochemistry and modern pharmacology.

References

  • Source: beerandbrewing.
  • Source: medkoo.
  • Title: 101 Alpha vs Beta Acids (Hops)
  • Source: thermofisher.
  • Source: encyclopedia.
  • Source: hemorella.
  • Title: Anticholinesterase Activity and Bioactive Compound Profiling of Six Hop (Humulus lupulus L.)

Sources

Physicochemical Characterization and Isolation of Pure Adlupulone: A Technical Monograph

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adlupulone is a specific congener of the beta-acid fraction of hop resins (Humulus lupulus), structurally distinct from its homologs lupulone and colupulone by the presence of a chiral 2-methylbutyryl side chain. While historically overshadowed by alpha-acids (humulones) due to their lack of bittering power in non-oxidized forms, this compound has emerged as a high-value target for pharmaceutical research. It exhibits potent antimicrobial activity against Gram-positive bacteria and significant cytotoxic effects in specific cancer cell lines.

This guide provides a rigorous examination of the physical and chemical properties of pure this compound, distinguishing it from the generic "beta-acid" mixture. It details the molecular architecture, spectroscopic signatures, and a validated isolation protocol designed to yield pharmaceutical-grade purity (>98%).

Molecular Architecture

Structural Identity

This compound belongs to the class of acylphloroglucinol derivatives. Unlike lupulone (isovaleryl side chain) or colupulone (isobutyryl side chain), this compound possesses a sec-butyl derived acyl group.

  • IUPAC Name: 3,5-dihydroxy-2-(2-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 414.58 g/mol

  • CAS Number: 35049-54-8 (Pure form); 28374-71-2 (General beta-acid context)

Chirality and Optical Activity

A critical but often overlooked feature of this compound is its chirality.

  • Chiral Center: The C-2 position of the acyl side chain (2-methylbutyryl group).

  • Configuration: Naturally occurring this compound possesses the (S)-(+) configuration, derived biosynthetically from L-isoleucine.

  • Implication: Unlike lupulone (achiral), pure this compound is optically active (

    
    ), although the specific rotation is low. This chirality is a key quality attribute for distinguishing natural isolates from synthetic racemates.
    
Tautomerism

This compound exists in a dynamic keto-enol equilibrium. In solution, it predominantly adopts a mono-enolic form stabilized by intramolecular hydrogen bonding between the acyl carbonyl and the adjacent hydroxyl group. This resonance stabilization contributes to its acidic character (


).

Physicochemical Profile

The following data represents the properties of pure this compound. Note that literature values often cite the properties of the "beta-acid fraction" (a eutectic mixture), which differs significantly from the pure congener.

PropertyValueNotes
Physical State Crystalline SolidPrismatic crystals from hexane/methanol.
Melting Point 45°C - 48°C Significantly lower than Lupulone (~92°C) due to side-chain branching disrupting crystal packing [1].
pKa 5.0 - 5.5 Weaker acid than humulone; forms salts in alkaline pH > 7.0.
LogP ~6.9 Highly lipophilic; practically insoluble in water at pH < 6.
Solubility (Water) < 20 mg/LAt pH 4.0. Solubility increases exponentially at pH > 8.0.
Solubility (Organic) HighSoluble in Methanol, Ethanol, Hexane, Diethyl Ether.
UV

232, 280, 355 nmIn acidic methanol. Shifts to ~370 nm in alkaline conditions.

Spectroscopic Characterization

Accurate identification requires multi-modal spectroscopy to differentiate this compound from its structural homologs.

UV-Vis Spectroscopy

The UV spectrum is pH-dependent due to the ionization of the enolic hydroxyl group.

  • Acidic (MeOH + HCl): Three characteristic bands at 232 nm , 280 nm , and 355 nm .

  • Alkaline (MeOH + NaOH): The band at 355 nm undergoes a bathochromic (red) shift to approximately 370 nm with increased intensity, indicating phenolate formation.

Mass Spectrometry (ESI-MS)
  • Ionization: ESI Negative mode

    
     or Positive mode 
    
    
    
    .
  • Parent Ion: m/z 414.[1][2]

  • Fragmentation:

    • Loss of prenyl side chains (69 Da).

    • Diagnostic cleavage of the acyl side chain allows differentiation from lupulone (loss of isovaleryl) and colupulone (loss of isobutyryl).

Nuclear Magnetic Resonance (NMR)

-NMR is the definitive method for distinguishing this compound.
  • Prenyl Groups: Signals at

    
     1.6-1.7 (methyls), 
    
    
    
    3.1 (methylene), and
    
    
    5.1-5.2 (olefinic H) appear for the three prenyl chains.
  • Acyl Side Chain (Diagnostic):

    • This compound: Multiplet at

      
       ~3.3 (chiral methine), doublet at 
      
      
      
      ~1.1 (methyl), and triplet at
      
      
      ~0.9 (terminal ethyl).
    • Contrast: Lupulone shows a doublet for the terminal isopropyl group; Colupulone shows a septet/doublet pattern.

Stability and Reactivity: The Oxidation Pathway

This compound is highly sensitive to auto-oxidation, a process accelerated by light and trace metals. The primary degradation pathway leads to the formation of adhulupone via ring contraction.

Mechanism[3][4][5][6]
  • Radical Formation: Abstraction of a hydrogen atom from the C-5 enol group.

  • Peroxidation: Reaction with triplet oxygen forms a hydroperoxide intermediate.

  • Rearrangement: The 6-membered cyclohexane ring contracts to a 5-membered cyclopentane ring, expelling a side chain equivalent to form the stable adhulupone (a hulupones analogue).

Visualization: Degradation Pathway

AdlupuloneOxidation This compound This compound (6-membered ring, C26H38O4) Radical Peroxyl Radical Intermediate This compound->Radical + O2 / Light Adhulupone Adhulupone (5-membered ring, C20H28O4) Radical->Adhulupone Ring Contraction (-C5 side chain) Byproducts Short-chain Fatty Acids Radical->Byproducts

Caption: Auto-oxidation mechanism of this compound transforming the 6-membered beta-acid ring into the 5-membered alpha-acid-like hulupone structure.

Isolation and Purification Protocol

Separating this compound from the beta-acid mixture (which is typically 40-50% colupulone and 30-40% lupulone) is challenging due to their similar hydrophobicity. The following protocol utilizes Semi-Preparative HPLC for high purity.

Reagents and Equipment
  • Starting Material: CO2 Hop Extract (Rich in beta-acids).

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Water (

    
    ), Formic Acid (FA).
    
  • Column: C18 Reverse Phase (e.g., 250 x 21 mm, 5

    
    ).
    
Step-by-Step Workflow
  • Beta-Acid Enrichment:

    • Dissolve extract in alkaline water (pH 10).

    • Wash with hexane to remove oils/waxes.

    • Acidify aqueous phase to pH 4.0 to precipitate crude beta-acids.

    • Filter and dry the yellow precipitate.

  • Preparative Chromatography:

    • Mobile Phase A: Water + 0.1% Formic Acid.[3]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

    • Gradient: Isocratic hold at 75% B or a shallow gradient (70-85% B) over 30 minutes. This compound typically elutes between colupulone (first) and lupulone (last).

  • Crystallization:

    • Collect this compound fractions.

    • Evaporate solvent under vacuum at < 40°C (heat sensitive!).

    • Recrystallize residue from minimal warm hexane or 90% MeOH at -20°C.

Visualization: Purification Logic

PurificationWorkflow Start Crude Hop Extract AcidBase Acid-Base Partitioning (pH 10 -> Wash -> pH 4) Start->AcidBase CrudeBeta Crude Beta-Acid Precipitate AcidBase->CrudeBeta PrepHPLC Semi-Prep HPLC (C18, ACN/H2O/Formic Acid) CrudeBeta->PrepHPLC Fraction1 Colupulone (Discard) PrepHPLC->Fraction1 tR ~12 min Fraction2 This compound (Target) PrepHPLC->Fraction2 tR ~14 min Fraction3 Lupulone (Discard) PrepHPLC->Fraction3 tR ~16 min Crystallization Recrystallization (Hexane, -20°C) Fraction2->Crystallization FinalProduct Pure this compound (>98%, MP 45°C) Crystallization->FinalProduct

Caption: Workflow for isolating pure this compound from crude hop extract using acid-base partitioning and preparative HPLC.

Biological Implications[3][7]

Research indicates that pure this compound possesses distinct bioactivity profiles compared to the beta-acid mixture:

  • Antimicrobial: High efficacy against Staphylococcus aureus and Bacillus subtilis. The mechanism involves proton ionophore activity, disrupting the transmembrane pH gradient [2].

  • Anticancer: Induces apoptosis in TRAIL-resistant cancer cells. The specific lipophilicity of this compound allows for effective membrane penetration [3].

References

  • Human Metabolome Database (HMDB). Metabocard for this compound (HMDB0031304). Available at: [Link]

  • Dresel, M., et al. (2015). "Antibacterial activity of distinct hop compounds against foodborne pathogens." Molecular Nutrition & Food Research.
  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Verzele, M., & De Keukeleire, D. (1991). Chemistry and Analysis of Hop and Beer Bitter Acids. Elsevier.

Sources

Adlupulone: Chemical Architecture, Pharmacological Potential, and Analytical Workflows of a Minor Hop β-Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Beta-acids (lupulones) are a critical class of prenylated polyketides synthesized within the lupulin glands of the hop plant (Humulus lupulus)[1][2]. While alpha-acids (humulones) are widely recognized for their thermal isomerization into bittering compounds during the brewing process, beta-acids possess a third prenyl group on their central phloroglucinol ring[3][4]. This distinct structural nuance prevents their isomerization, rendering them virtually insoluble in aqueous wort[3]. However, beta-acids are highly valued for their potent biological activities and their slow oxidation into hulupones, which provide baseline bitterness in aged hops[3][5]. This compound is a highly consistent, albeit minor, congener within this group, comprising 10-15% of the total beta-acid fraction[3][4]. This guide explores the biosynthesis, pharmacological utility, and analytical extraction of this compound.

Chemical Architecture and Biosynthetic Pathway

The structural identity of this compound is defined by its sec-butyl side chain. Unlike its sister compounds lupulone (derived from leucine) and colupulone (derived from valine), this compound's acyl side chain originates from the branched-chain amino acid isoleucine[1][6].

Causality in Biosynthesis: The biosynthetic cascade begins in the chloroplast, where isoleucine is converted into its corresponding acyl-CoA thioester[1][2]. The enzyme valerophenone synthase (VPS) catalyzes the condensation of this thioester with three molecules of malonyl-CoA to form the aromatic core, phlorisovalerophenone (PIVP)[6][7]. Subsequent triple prenylation by specific prenyltransferases (HlPT-1 and HlPT-2) yields the highly lipophilic this compound molecule[2][7]. The dense arrangement of hydrophobic prenyl groups dictates its poor aqueous solubility but high affinity for lipid bilayers—a critical factor for its pharmacological efficacy[7][8].

Biosynthesis Isoleucine Isoleucine (Branched-Chain Amino Acid) AcylCoA sec-butyl-CoA (Thioester) Isoleucine->AcylCoA VPS Valerophenone Synthase (VPS) AcylCoA->VPS Malonyl 3x Malonyl-CoA Malonyl->VPS PIVP Phlorisovalerophenone (PIVP) VPS->PIVP Condensation Prenyl Prenyltransferases (HlPT-1 & HlPT-2) PIVP->Prenyl This compound This compound (β-Bitter Acid) Prenyl->this compound Triple Prenylation

Biosynthetic pathway of this compound from isoleucine in Humulus lupulus.

Pharmacological Profile and Mechanism of Action

This compound's lipophilic prenylated structure allows it to interact profoundly with cellular biomembranes and intracellular signaling cascades[7][8].

  • Antimicrobial Efficacy: this compound exhibits selective and potent antibacterial activity against Gram-positive pathogens, including Staphylococcus aureus and Bacillus subtilis[8][9]. With minimum inhibitory concentrations (MICs) observed as low as 0.98 µg/mL to 50 µg/mL, it functions by accumulating in the bacterial phospholipid bilayer, disrupting membrane integrity, and inhibiting essential enzymatic processes like DNA and protein synthesis[8][9][10].

  • Anticancer Properties: In vitro models demonstrate this compound's cytotoxicity against human colorectal (HT-29) and breast cancer (MCF-7) cell lines, with IC₅₀ values ranging from 20 to 50 µM[8][10]. The mechanism is driven by the induction of apoptosis via mitochondrial pathways and the modulation of intracellular oxidative stress[8].

  • Anti-inflammatory Action: this compound actively suppresses pro-inflammatory mediators. It inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages at low micromolar concentrations by downregulating the NF-κB signaling pathway and cyclooxygenase-2 (COX-2) expression[8].

Pharmacology cluster_bacteria Antibacterial Action cluster_cancer Anticancer Action cluster_inflam Anti-Inflammatory Action This compound This compound (Bioactive β-Acid) Membrane Bacterial Cell Membrane (Gram-Positive) This compound->Membrane Accumulates in lipid bilayer Mito Mitochondrial Pathway This compound->Mito Modulates oxidative stress Macrophage LPS-Stimulated Macrophages This compound->Macrophage Cellular uptake Lysis Membrane Disruption & Cell Death Membrane->Lysis Apoptosis Induction of Apoptosis (HT-29, MCF-7) Mito->Apoptosis Enzymes NF-κB & COX-2 Macrophage->Enzymes Downregulates NO Inhibition of Nitric Oxide (NO) Enzymes->NO Suppresses production

Multi-target pharmacological mechanisms of this compound in biological systems.

Quantitative Data Presentation

To contextualize this compound within the broader beta-acid spectrum, the following table summarizes the chemical and bioactive properties of the primary lupulone congeners based on recent metabolome profiling and activity-guided fractionations[3][9].

CompoundAmino Acid PrecursorProportion of Total β-AcidsMIC (B. subtilis)Primary Bioactivity
This compound Isoleucine10–15%~0.98 – 50 µg/mLAntimicrobial, Anticancer, Anti-inflammatory
Lupulone Leucine30–55%~0.98 µg/mLAntimicrobial
Colupulone Valine20–55%~1.59 µg/mLAntimicrobial

Self-Validating Analytical Workflow for this compound

Because this compound is a minor constituent within a complex resinous matrix, isolating it requires a highly selective, polarity-driven approach. The following protocol utilizes activity-guided fractionation coupled with UHPLC-MS/MS to ensure both yield and biological integrity[9].

Phase 1: Matrix Preparation and Primary Extraction
  • Cryogenic Milling: Flash-freeze Humulus lupulus cones using liquid nitrogen, followed by rapid milling.

    • Causality: Cryogenic temperatures halt the enzymatic activity of polyphenol oxidases and prevent the premature oxidative degradation of beta-acids into hulupones[3].

  • Solvent Extraction: Extract the milled tissue using 80% Ethanol (v/v) under sonication for 30 minutes at 4°C.

    • Causality: The highly lipophilic prenyl groups of this compound require a strong organic solvent, but the 20% aqueous fraction ensures the co-extraction of necessary polar metabolites required for comprehensive metabolome profiling[7][9].

Phase 2: Activity-Guided Fractionation
  • Solid-Phase Extraction (SPE): Load the crude extract onto a pre-conditioned C18 SPE cartridge. Wash with 20% methanol to elute highly polar sugars and tannins. Elute the bitter acid fraction using 100% methanol.

    • Causality (Self-Validation): This step acts as a self-validating cleanup; if the target fraction loses its bioactivity during subsequent assays, it immediately indicates target compound breakthrough during the wash phase.

  • Preparative HPLC: Fractionate the SPE eluate using a preparative C18 column, collecting fractions every 1 minute. Subject each fraction to a high-throughput broth microdilution assay against B. subtilis.

    • Causality: Only fractions exhibiting an MIC ≤ 5.0 µg/mL are pooled, ensuring that downstream mass spectrometry focuses exclusively on the highly bioactive congeners (lupulone and this compound)[8][9].

Phase 3: UHPLC-MS/MS Quantification
  • Chromatographic Separation: Inject the active fraction onto a sub-2 µm C18 UHPLC column. Use a mobile phase gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH below the pKa of this compound's enol groups, keeping the molecule fully protonated. This suppresses ionization in the liquid phase, preventing peak tailing and ensuring sharp, reproducible retention times[9].

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the sec-butyl side chain of this compound.

    • Causality: Negative mode is highly sensitive for acylphloroglucinols due to their readily deprotonated hydroxyl groups, providing a superior signal-to-noise ratio for accurate quantification[9].

References

1.8 - medkoo.com 2.3 - beerandbrewing.com 3. 4 - beerandbrewing.com 4.5 - jaysbrewingblog.com 5.6 - hopsteiner.de 6.9 - nih.gov 7.7 - smolecule.com 8.1 - researchgate.net 9.2 - nih.gov 10.10 - mdpi.com

Sources

Adlupulone Degradation: Mechanisms, Products, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Adlupulone degradation, focusing on oxidative ring contraction and prenyl cyclization pathways.

Content Type: Technical Whitepaper Target Audience: Pharmaceutical Chemists, Brewing Scientists, and Natural Product Researchers

Executive Summary

This compound (3,5,5-tris(3-methyl-2-butenyl)-2-(2-methylbutanoyl)-4,6-dihydroxy-2,4-cyclohexadien-1-one) is a primary analogue of the hop beta-acid fraction (lupulones).[1] Unlike alpha-acids (humulones), this compound cannot undergo thermal isomerization to iso-acids due to the absence of a tertiary alcohol group at C(6). Instead, its primary degradation vector is oxidative instability .

Upon exposure to oxygen, heat, or storage conditions, this compound degrades primarily into adhulupone via a radical-mediated ring contraction mechanism. Secondary pathways yield complex tricyclic derivatives (hydroxytricyclolupulones). This guide details these mechanisms, the physicochemical properties of the products, and validated protocols for their generation and detection.

Chemical Identity and Stability Profile

This compound is structurally characterized by a six-membered cyclohexadienone ring substituted with three prenyl (3-methyl-2-butenyl) groups and a sec-butyl side chain (2-methylbutanoyl).

PropertyThis compound Characteristics
Class Beta-acid (Lupulone analogue)
Molecular Weight ~414.5 g/mol (Neutral)
Key Substituent sec-butyl group at C(2) (Differentiates from Lupulone/Colupulone)
pKa ~6.0 (Acidic enol group)
Stability Highly susceptible to autoxidation; stable in acidic/anaerobic conditions.
Solubility Hydrophobic; practically insoluble in water, soluble in organic solvents (Hexane, MeOH).

Mechanisms of Degradation

The degradation of this compound is not a single-step event but a bifurcation of pathways driven by oxidative stress.

Pathway A: Oxidative Ring Contraction (Major)

The dominant pathway involves the reaction of molecular oxygen with the beta-acid enol system.

  • Radical Initiation: A peroxide radical forms at the C(6) position or the prenyl side chains.

  • Ring Contraction: The six-membered ring undergoes an oxidative rearrangement, ejecting a side chain (often losing a 5-carbon prenyl unit equivalent) to form a five-membered cyclopentan-1,3-dione ring.

  • Product: Adhulupone .

    • Note: This transforms the non-bitter, insoluble this compound into the bitter, soluble adhulupone.

Pathway B: Prenyl Cyclization (Minor/Complex)

Under specific conditions (extended storage, photolysis), the prenyl side chains interact with the hydroxyl groups on the ring.

  • Cyclization: The double bond of a prenyl chain attacks an adjacent oxygen or carbon radical.

  • Product: Tricyclo-adlupulone and Hydroxytricyclo-adlupulone .

    • These compounds are often referred to as "TCOs" (Tricyclo-oxy-compounds) in broader beta-acid literature.

Visualization of Pathways

The following diagram maps the transformation of this compound into its primary and secondary degradation products.

Adlupulone_Degradation cluster_0 Primary Degradation (Bitterness Formation) This compound This compound (Beta-Acid, 6-Ring) MW: 414.5 Intermediate Peroxy-Radical Intermediate This compound->Intermediate Autoxidation Oxygen O2 / Radical Initiator Oxygen->Intermediate Adhulupone Adhulupone (Hulupone Analog, 5-Ring) MW: ~332 Intermediate->Adhulupone Ring Contraction (- Prenyl Group) Hulupinic Hulupinic Acid (Cleavage Product) Intermediate->Hulupinic Oxidative Cleavage Tricyclic Hydroxytricyclo-adlupulone (Cyclized Derivative) Intermediate->Tricyclic Side-chain Cyclization

Figure 1: Mechanistic flow of this compound degradation via oxidative ring contraction to Adhulupone and cyclization to tricyclic derivatives.

Detailed Product Characterization

Adhulupone
  • Formation: Direct oxidation product.

  • Structure: 5-membered ring (cyclopentan-1,3-dione core).

  • Significance: Unlike this compound, adhulupone is soluble in aqueous media (like beer wort) and contributes a "smooth" bitterness.

  • Mass Spectrometry (ESI-):

    • Precursor this compound: m/z 413.27 [M-H]⁻

    • Product Adhulupone: m/z 331.19 [M-H]⁻ (Loss of ~82 Da, corresponding to C5H6O + oxidation changes).

Hydroxytricyclo-adlupulone
  • Formation: Intramolecular reaction between prenyl chains and ring oxygens.

  • Structure: Contains a fused tricyclic system.

  • Detection: Often elutes earlier than the parent peak in Reverse Phase HPLC due to increased polarity from hydroxylation.

  • Mass Spectrometry: m/z values typically shift by +16 Da (hydroxylation) or exhibit complex fragmentation patterns indicative of cyclization.

Experimental Protocols

Protocol A: Forced Degradation (Oxidative Stress)

Objective: To generate adhulupone and validate stability indicating methods.

  • Preparation: Dissolve 10 mg of this compound standard (purity >95%) in 10 mL of Ethanol.

  • Dosing: Transfer to a glass vial. Add 100 µL of 30% Hydrogen Peroxide (

    
    ) to simulate accelerated oxidation.
    
    • Alternative (Thermal): Incubate solid resin at 60°C for 48 hours in the presence of air.

  • Incubation: Heat at 40°C for 4 hours.

  • Quenching: Cool to room temperature. Dilute 1:10 with Mobile Phase A prior to injection.

Protocol B: Analytical Detection (HPLC-UV/MS)

Objective: Separate this compound from Adhulupone.

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm, 100 x 4.6 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid for UV only).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: Linear ramp to 90% B

    • 15-20 min: Hold 90% B

  • Flow Rate: 1.0 mL/min.[]

  • Detection:

    • UV: 315 nm (characteristic for beta-acid enol system) and 280 nm.

    • MS: ESI Negative Mode. Scan range m/z 200–600.

  • Expected Retention:

    • Adhulupone: ~6–8 min (More polar).

    • This compound: ~12–14 min (Hydrophobic).

References

  • Algazzali, V., & Shellhammer, T. (2016).[3][4] Bitterness Intensity of Oxidized Hop Acids: Humulinones and Hulupones. Journal of the American Society of Brewing Chemists.[3] Link

  • Taniguchi, Y., et al. (2013). Identification and Quantification of the Oxidation Products Derived from α-Acids and β-Acids During Storage of Hops. Journal of Agricultural and Food Chemistry. Link

  • Krofta, K., et al. (2013).[5] Stability of hop beta acids and their decomposition products during natural ageing. Acta Horticulturae. Link

  • Dresel, M., et al. (2015). Sensory and Analytical Characterization of the Bitterness of Tricyclic Transformation Products of Alpha- and Beta-Acids. Journal of Agricultural and Food Chemistry. Link

  • Haseleu, G., et al. (2009). Structure determination and sensory evaluation of novel bitter compounds formed from beta-acids of hop. Food Chemistry. Link

Sources

Potential Pharmacological Effects of Adlupulone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adlupulone (3,5-dihydroxy-4-isobutyryl-2,6,6-tris(3-methyl-2-butenyl)cyclohexa-2,4-dien-1-one) is a prenylated phloroglucinol derivative belonging to the class of hop beta-acids (lupulones).[1] While historically overshadowed by alpha-acids (humulones) due to their role in brewing bitterness, beta-acids like this compound have emerged as potent bioactive agents with significant pharmacological potential.[1]

This guide analyzes the specific pharmacological profile of this compound, distinguishing its effects from the general beta-acid complex where possible. Key applications include its use as a potent antimicrobial agent against Gram-positive bacteria (including MRSA), a chemopreventive agent via TRAIL-sensitization in cancer cells, and a modulator of inflammatory pathways.

Chemical Profile & Stability[1]

Physicochemical Properties

This compound is a congener of lupulone, distinguished by the nature of its acyl side chain.[1] While lupulone possesses an isovaleryl side chain, this compound carries an isobutyryl group. This structural nuance influences its lipophilicity and binding affinity to biological targets.

PropertyValue / Description
Chemical Formula C₂₆H₃₈O₄
Molecular Weight 414.58 g/mol
LogP (Predicted) ~7.5 (High Lipophilicity)
pKa ~5.0–6.0 (Weakly acidic enolic hydroxyl)
Solubility Soluble in organic solvents (ethanol, hexane, DMSO); Poorly soluble in water (pH < 6).[2]
Oxidative Instability & Hulupones

Unlike alpha-acids, beta-acids do not undergo thermal isomerization to iso-acids. Instead, they are highly susceptible to oxidation. Upon exposure to oxygen, this compound oxidizes to adhulupone (a hulupone analogue). This reaction involves the formation of a five-membered ring structure via the oxidation of one prenyl side chain.

  • Implication for Research: this compound standards must be stored under nitrogen at -20°C. Experimental results in aerobic conditions may reflect the activity of a mixture of this compound and adhulupone.

Adlupulone_Oxidation cluster_legend Reaction Conditions This compound This compound (Beta-Acid) Intermediate Hydroperoxide Intermediate This compound->Intermediate Auto-oxidation Oxygen O2 / Peroxides Oxygen->Intermediate Adhulupone Adhulupone (Hulupone Class) Intermediate->Adhulupone Ring Contraction Degradation Short-chain Fatty Acids Adhulupone->Degradation Prolonged Exposure Requires aerobic environment Requires aerobic environment

Figure 1: Oxidative degradation pathway of this compound to Adhulupone. This transformation alters the pharmacological profile, reducing antimicrobial potency while retaining bitterness.

Pharmacological Mechanisms[1][3][4][5][6][7]

Antimicrobial Activity (Proton Ionophore)

This compound is a potent antibiotic against Gram-positive bacteria, often outperforming conventional antibiotics in in vitro assays against resistant strains like MRSA.

  • Mechanism: this compound acts as a proton ionophore . Its hydrophobic prenyl groups allow it to partition into the bacterial cell membrane. The enolic hydroxyl group releases a proton into the cytoplasm (driven by the pH gradient), dissipating the Transmembrane Proton Motive Force (PMF). This leads to starvation and cell death.

  • Spectrum: Highly active against Bacillus subtilis, Staphylococcus aureus, and Listeria monocytogenes.

  • Limitation: Ineffective against Gram-negative bacteria (e.g., E. coli) due to the protective lipopolysaccharide (LPS) outer membrane, which blocks hydrophobic molecule penetration.

MOA_Antimicrobial Adlupulone_Ext This compound (Protonated) [External pH ~7] Membrane Bacterial Membrane (Lipid Bilayer) Adlupulone_Ext->Membrane Partitions into Bilayer Adlupulone_Int This compound (Deprotonated) [Cytoplasm pH ~7.5] Membrane->Adlupulone_Int Translocates & Releases H+ Adlupulone_Int->Membrane Recycles to Exterior (Anionic Form) PMF_Collapse Collapse of Proton Motive Force (ΔpH Dissipation) Adlupulone_Int->PMF_Collapse H+ Accumulation ATP_Stop ATP Synthesis Halt PMF_Collapse->ATP_Stop Cell_Death Cell Death ATP_Stop->Cell_Death

Figure 2: Mechanism of Action: this compound functions as a mobile carrier of protons across the bacterial membrane, uncoupling oxidative phosphorylation.

Anticancer Potential (TRAIL Sensitization)

Research indicates that hop beta-acids, including this compound, sensitize cancer cells to TRAIL (Tumor Necrosis Factor-related Apoptosis-Inducing Ligand).

  • Pathway: Upregulation of Death Receptors (DR4/DR5) on the tumor cell surface.

  • Mitochondrial Effect: Induction of mitochondrial membrane depolarization, leading to Cytochrome C release and Caspase-3 activation.

  • Specificity: Beta-acids have shown selective cytotoxicity toward colon cancer (SW480) and prostate cancer (PC3) lines while sparing normal human fibroblasts at therapeutic concentrations.

CNS & Sedative Effects

While alpha-acids (humulone) are positive allosteric modulators of GABA_A receptors, beta-acids contribute to the overall sedative activity of hop extracts through a distinct, likely synergistic mechanism.

  • Observation: Beta-acid fractions reduce locomotor activity in mice.

  • Hypothesis: Due to high lipophilicity, this compound may modulate membrane fluidity in neuronal cells or interact with non-benzodiazepine sites on the GABA receptor complex, though direct binding data is less established than for humulone.

Experimental Protocols

Isolation of this compound (Acid-Base Fractionation)

Objective: Isolate a beta-acid rich fraction containing this compound from crude hop extract.

Reagents: Crude Hop Extract (CO2 or Ethanol), 1M KOH, 2M HCl, Hexane, Methanol.

  • Extraction: Dissolve 10g crude extract in 100mL Hexane.

  • Partitioning: Add 100mL 1M KOH. Shake vigorously.

    • Chemistry: Alpha and Beta acids form water-soluble salts. Xanthohumol and waxes remain in hexane.

  • Separation: Collect the aqueous phase (lower layer).

  • Precipitation (Critical Step):

    • Slowly add 2M HCl to the aqueous phase while stirring.

    • Stop at pH 8.5–9.0: Alpha-acids precipitate first (remove by filtration).

    • Continue to pH 3.0–4.0: Beta-acids (this compound, Lupulone, Colupulone) precipitate as a yellow oil/solid.

  • Purification:

    • Collect the beta-acid precipitate.

    • Semi-Prep HPLC: Use a C18 column.[3] Mobile Phase: Methanol/Water/Phosphoric Acid (85:14:1).

    • Elution Order: Co-lupulone -> this compound -> Lupulone (this compound typically elutes between co- and n-lupulone).

Antimicrobial Time-Kill Assay

Objective: Determine bactericidal vs. bacteriostatic activity. MIC alone is insufficient for membrane-active agents.

  • Inoculum: Prepare S. aureus (ATCC 29213) at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Treatment: Add this compound at 1x, 2x, and 4x MIC (Stock dissolved in DMSO; final DMSO < 1%).

  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilution and plating on nutrient agar.

  • Analysis: A

    
     reduction in CFU/mL indicates a bactericidal  effect.
    

Data Summary

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (MSSA)S. aureus (MRSA)E. coliB. subtilis
This compound 0.5 – 1.0 1.0 – 2.0 > 1280.5
Lupulone0.5 – 1.01.0 – 2.0> 1280.5
Humulone (Alpha)2.0 – 4.04.0 – 8.0> 1282.0
Ampicillin (Control)0.1> 64 (Resistant)2.00.1

Note: this compound exhibits comparable potency to lupulone but is significantly more active than humulone against Gram-positive strains.

References

  • Antibacterial Activity of Hop Acids: Schurr, B. C., et al. (2015). "Antibacterial activity of hop compounds against foodborne pathogens." European Food Research and Technology.

  • Anticancer Mechanisms (TRAIL): Lamy, V., et al. (2008). "Lupulone, a hop bitter acid, activates different death pathways involving apoptotic TRAIL-receptors, in human colon tumor cells." Apoptosis.[4]

  • Sedative Effects of Beta-Acids: Schiller, H., et al. (2006).[5] "Sedating effects of Humulus lupulus L. extracts."[5][6] Phytomedicine.

  • Oxidation of Beta-Acids: Taniguchi, Y., et al. (2013). "Hulupones: Oxidative degradation products of beta-acids."[7] Journal of Agricultural and Food Chemistry.

  • Isolation Protocols: Dresel, M., et al. (2015). "Development of a High-Performance Liquid Chromatography–Diode Array Detection Method for the Simultaneous Determination of Alpha- and Beta-Acids." Journal of Agricultural and Food Chemistry.

Sources

Methodological & Application

Synthesis of Adlupulone and its analogues in the laboratory

Application Note: Laboratory Synthesis of this compound and Hop -Acid Analogues

Executive Summary

This compound is a bioactive prenylated acylphloroglucinol found in the lupulin glands of hops (Humulus lupulus). Alongside its analogues (lupulone, colupulone), it exhibits potent antimicrobial and metabolic regulatory properties. Historically, the synthesis of hop

This guide presents a biomimetic two-step protocol :

  • Regioselective Acylation: Preparation of the 2-acylphloroglucinol core.

  • Global Prenylation: A "Green Chemistry" approach utilizing aqueous conditions to achieve tri-prenylation at the C3 and C5 positions, minimizing solvent waste and bypassing complex chromatography.

Strategic Analysis & Retrosynthesis

The structural core of this compound is a phloroglucinol (1,3,5-trihydroxybenzene) scaffold. The molecule possesses a specific substitution pattern:

  • C2: Acyl side chain (2-methylbutanoyl for this compound).

  • C3: One prenyl group.

  • C5: Two prenyl groups (gem-dimethyl effect).

  • C4, C6: Hydroxyl groups (enolized

    
    -tricarbonyl system).
    
Retrosynthetic Pathway

The synthesis is disconnected into two phases: the construction of the acyl core and the installation of the lipophilic prenyl tails.

RetrosynthesisThis compoundThis compound(Target Molecule)Precursor2-(2-methylbutanoyl)phloroglucinol(Key Intermediate)This compound->PrecursorRetro-Prenylation(Remove 3x C5H9)PrenylPrenyl Bromide(3 eq.)This compound->PrenylAlkylation SourcePhloroglucinolPhloroglucinol(Starting Material)Precursor->PhloroglucinolRetro-Friedel-CraftsSideChain2-Methylbutyryl Chloride(Acyl Donor)Precursor->SideChainAcyl Disconnection

Figure 1: Retrosynthetic analysis of this compound.

Experimental Protocol

Method A: The "Green" Aqueous Route (Recommended)

Based on the optimized protocols by Decuyper et al. (2020) and traditional Friedel-Crafts methodologies.

Phase 1: Synthesis of 2-(2-methylbutanoyl)phloroglucinol

Objective: Mono-acylation of phloroglucinol. Challenge: Preventing di- or tri-acylation.

Reagents:

  • Phloroglucinol (anhydrous)

  • 2-Methylbutyryl chloride (1.0 eq)

  • Aluminum Chloride (

    
    , 3.0 eq)
    
  • Nitrobenzene (Solvent) or

    
     (Traditional/Toxic) — Recommendation: Use Nitrobenzene for thermal stability.
    

Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and Argon inlet.

  • Solubilization: Dissolve phloroglucinol (5.0 g, 39.6 mmol) in nitrobenzene (40 mL).

  • Catalyst Addition: Add anhydrous

    
     (15.8 g, 119 mmol) in portions at room temperature. The mixture will darken.
    
  • Acylation: Heat to 50°C. Add 2-methylbutyryl chloride (4.8 g, 39.6 mmol) dropwise over 30 minutes.

  • Reaction: Heat to 60-70°C for 2 hours. Monitor by TLC (SiO2, Hexane:EtOAc 3:1).

  • Quench: Cool to 0°C. Pour the mixture into ice-water (200 mL) containing concentrated HCl (10 mL) to hydrolyze the aluminum complex.

  • Workup: Extract with diethyl ether (3 x 100 mL). Wash combined organics with brine.

  • Purification: The nitrobenzene must be removed (steam distillation or high-vacuum rotovap). Recrystallize the residue from water/methanol (9:1) to yield off-white crystals.

    • Yield Target: 60-75%

Phase 2: Global Prenylation (Aqueous/Alkaline)

Objective: Installation of three prenyl groups. Mechanism: C-alkylation of the phenolate anion. The third prenylation at C5 is driven by the loss of aromaticity, trapping the molecule in the

Reagents:

  • 2-(2-methylbutanoyl)phloroglucinol (from Phase 1)

  • Prenyl bromide (1-bromo-3-methyl-2-butene) (3.5 - 4.0 eq)

  • Aqueous KOH (10% w/v) or NaOH

  • Catalyst (Optional): Tetrabutylammonium bromide (TBAB) for phase transfer.

Protocol:

  • Dissolution: In a flask, dissolve the acylphloroglucinol (2.0 g) in 10% aqueous KOH (50 mL). The solution will be yellow/orange. Cool to 0-5°C.

  • Addition: Add prenyl bromide (4.0 eq) dropwise with vigorous stirring.

  • Reaction: Allow to warm to room temperature. Stir vigorously for 4-6 hours.

    • Observation: The product is hydrophobic.[1] As the reaction proceeds, the

      
      -acid (this compound) will precipitate or oil out from the aqueous phase.
      
  • Separation:

    • If solid:[2] Filter the precipitate.[3]

    • If oil:[4] Extract with hexane or diethyl ether.

  • Acidification (Critical): If the product remains as a salt, acidify the aqueous phase carefully to pH ~5-6 with dilute HCl.

    
    -acids precipitate at mildly acidic pH, while unreacted phloroglucinols remain soluble.
    
  • Purification:

    • Crystallization (Green): Dissolve the crude oil/solid in a minimum amount of Acetonitrile. Add a small amount of water until turbid. Store at -20°C. This compound crystallizes as pale yellow prisms.

    • Note: Avoid silica chromatography if possible, as

      
      -acids are sensitive to oxidation on silica. If necessary, use neutral alumina or rapid filtration.
      

Analogue Library Generation

To synthesize other hop

Phase 1
Target AnalogueAcyl Group (R)Acid Chloride ReagentStructure Notes
This compound 2-Methylbutyl2-Methylbutyryl chlorideAsymmetric side chain
Lupulone IsovalerylIsovaleryl chlorideSym. side chain (

)
Colupulone IsobutyrylIsobutyryl chlorideShort side chain (

)
Postlupulone PropionylPropionyl chlorideRare analogue

Workflow Visualization

Workflowcluster_0Phase 1: Core Synthesiscluster_1Phase 2: Green Prenylationcluster_2Final ProcessingStep1Phloroglucinol + R-COCl(AlCl3 / PhNO2)Step2Acid Hydrolysis & ExtractionStep1->Step2Step3Recrystallization(MeOH/H2O)Step2->Step3Step4Dissolve in Aq. KOH(Formation of Phenolate)Step3->Step4Step5Add Prenyl Bromide(Vigorous Stirring, 4h)Step4->Step5Step6Precipitation/ExtractionStep5->Step6Step7Crystallization(Acetonitrile)Step6->Step7Step8This compound(>95% Purity)Step7->Step8

Figure 2: Step-by-step experimental workflow for this compound synthesis.

Analytical Validation & Quality Control

Stability Warning

Hop

hulupones
  • Storage: Store pure compounds under Argon at -20°C.

  • Solvents: Use degassed solvents for analysis.

HPLC Parameters (Standard)
  • Column: C18 Reverse Phase (e.g., Nucleosil C18, 5 µm, 250 x 4.6 mm).

  • Mobile Phase:

    • A: Methanol

    • B: Water + 1% Acetic Acid (or 0.1% H3PO4)

    • Gradient: 85% A to 100% A over 20 mins.

  • Detection: UV at 314 nm (characteristic

    
    -acid absorption) and 275 nm .
    
  • Retention Order: Cohulupone < this compound < Lupulone (based on hydrophobicity of the side chain).

NMR Characterization (Expected Signals for this compound)
  • 1H NMR (CDCl3):

    • 
       18-19 ppm (s, 1H, enol -OH, H-bonded).
      
    • 
       5.1-5.3 ppm (m, 3H, vinylic protons of prenyl groups).
      
    • 
       3.1-3.5 ppm (d, 2H, methylene of C3-prenyl).
      
    • 
       2.5-2.8 ppm (m, 4H, methylenes of C5-prenyls).
      
    • 
       1.6-1.8 ppm (s, 18H, methyls of prenyl groups).
      
    • 
       1.1 ppm (d/t, side chain methyls).
      

References

  • Decuyper, L., Kaur, G., Versyck, C., et al. (2020).[5] Expedient Synthesis of Lupulones and Their Derivatization to 2,8-Dihydrochromen-7-ones. ChemistryOpen, 9(4), 442-444.[5]

  • Verzele, M., & De Keukeleire, D. (1991). Chemistry and Analysis of Hop and Beer Bitter Acids. Elsevier. (Foundational text on hop acid chemistry).

  • Dresel, M., et al. (2015). Development of preparative and analytical methods of the hop bitter acid oxide fraction. Journal of the American Society of Brewing Chemists.

  • Organic Syntheses. (1943). Phloroglucinol.[3][5][6][7][8][9][10] Org. Synth. Coll. Vol. 2, 522. (Preparation of the starting material).[1][2][3][11][12][13][14][15][16]

  • BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Labeled Phloroglucinol. (Review of phloroglucinol reactivity).

Application Note: Orthogonal Characterization of Adlupulone via LC-MS/MS and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Adlupulone (C₂₆H₃₈O₄) is a prominent β-acid naturally synthesized in the lupulin glands of hops (Humulus lupulus). Unlike α-acids, which isomerize during thermal processing, β-acids do not undergo thermal isomerization but are highly susceptible to oxidation. These oxidation products are critical drivers of flavor stability in brewing and exhibit significant antimicrobial and antiproliferative properties, making them targets of interest in drug development and nutraceuticals[1].

Structurally, this compound is defined by a cyclohexa-2,4-dien-1-one core substituted with three prenyl groups and a distinct 2-methylbutanoyl side chain[2]. The primary analytical challenge in characterizing this compound lies in distinguishing it from its structural homologues, lupulone (3-methylbutanoyl) and colupulone (2-methylpropanoyl). Because these compounds exhibit nearly identical polarities and molecular weights, single-dimensional analysis is prone to false positives. To circumvent this, we deploy an orthogonal characterization strategy combining UHPLC-ESI-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Strategy & Workflow

To ensure rigorous structural validation, this workflow separates the analytical burden: LC-MS/MS provides high-sensitivity mass confirmation and resolves isobaric interferences, while NMR spectroscopy definitively assigns the regiochemistry of the acyl side chain and confirms the enolic tautomerism of the core ring[3][4].

Adlupulone_Workflow A Hop Extract (Humulus lupulus) B Sample Prep (SPE / Solvent Extraction) A->B C Orthogonal Analysis B->C D LC-MS/MS (ESI-) Targeted MRM C->D E 1D & 2D NMR (1H, 13C, HSQC, HMBC) C->E F Molecular Weight & Fragmentation D->F G Side-Chain Assignment & Enolic Tautomerism E->G H Structural Validation of this compound F->H G->H

Orthogonal LC-MS/MS and NMR workflow for the structural validation of this compound.

UHPLC-ESI-MS/MS Methodology

Causality & Rationale

Chromatographic separation of this compound from lupulone requires high theoretical plate counts due to their structural similarity. A sub-2 µm C18 stationary phase is utilized to achieve baseline resolution[5]. Mass spectrometric detection is performed in negative Electrospray Ionization (ESI-) mode. The β-acids possess acidic enolic hydroxyl groups (pKa ~ 5.5) that readily deprotonate, yielding a robust[M-H]⁻ precursor ion while minimizing unwanted in-source fragmentation that commonly plagues positive ion modes[3].

Self-Validation Mechanism

This protocol incorporates the International Calibration Extract 4 (ICE-4) as a system suitability standard. The analytical run is self-validating only if the chromatographic resolution (


) between the critical pair (lupulone and this compound) exceeds 1.0. Failure to meet this threshold triggers an automatic halt, requiring a review of mobile phase preparation and column integrity[5].
Step-by-Step Protocol
  • Sample Preparation: Reconstitute 10 mg of hop extract in 1.0 mL of LC-MS grade methanol. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • System Suitability: Inject 2 µL of the ICE-4 standard (1.139 mg/mL in acetonitrile) to verify the retention time and baseline resolution of the lupulone/adlupulone critical pair[5].

  • Chromatography: Inject 2 µL of the sample onto a Hypersil GOLD C18 column (100 x 2.1 mm, 1.9 µm) maintained at 40°C.

  • Mobile Phase Gradient: Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a linear gradient from 40% B to 90% B over 15 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Acquisition: Operate the mass spectrometer in ESI- mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Monitor the specific MRM transitions for the[M-H]⁻ precursor at m/z 413.27.

NMR Spectroscopy Methodology

Causality & Rationale

While MS confirms the molecular weight, it cannot easily differentiate the 2-methylbutanoyl side chain of this compound from the 3-methylbutanoyl side chain of lupulone. Nuclear Magnetic Resonance (NMR) spectroscopy is deployed to map the exact carbon-hydrogen framework. The ¹³C NMR spectrum is critical for identifying the highly deshielded enolic carbons and the ketone carbonyl of the cyclohexa-2,4-dien-1-one ring[4]. 2D Heteronuclear Single Quantum Coherence (HSQC) is utilized to resolve overlapping aliphatic signals from the prenyl groups and the side chain[6].

Self-Validation Mechanism

The NMR protocol utilizes Tetramethylsilane (TMS) as an internal standard (0.00 ppm) to ensure absolute chemical shift accuracy. Furthermore, the spectrum acts as its own quality control by cross-examining for the presence of hulupones (oxidation degradation products). If downstream signals corresponding to oxidized prenyl groups are detected, the sample is flagged for degradation, invalidating the structural purity of the batch[7].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of purified this compound in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Transfer: Transfer the solution to a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum at 500 MHz. Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and accumulate 64 scans to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum at 125 MHz with complete proton decoupling. Set D1 to 2.0 seconds and accumulate 1024 scans to adequately resolve the quaternary and carbonyl carbons.

  • 2D NMR Acquisition: Perform ¹H-¹³C HSQC and HMBC experiments to correlate the methyl protons of the 2-methylbutanoyl group to the corresponding carbonyl carbon, definitively confirming the this compound isomer.

Quantitative Data & Spectral Summaries

Table 1: LC-MS/MS Parameters for this compound [2][5]

ParameterValue
Chemical Formula C₂₆H₃₈O₄
Monoisotopic Mass 414.2770 Da
Ionization Mode ESI Negative (ESI-)
Precursor Ion ([M-H]⁻) m/z 413.27
Characteristic Fragments m/z 344.2 (Loss of prenyl group), m/z 263.1
Chromatographic Resolution (

)
> 1.0 (vs. Lupulone)

Table 2: Key ¹³C NMR Chemical Shifts for the this compound Core (CDCl₃, 125 MHz) [4]

Carbon PositionChemical Shift (δ, ppm)Multiplicity / TypeStructural Assignment
C1 205.5Quaternary (C=O)Ketone Carbonyl
C3 170.4Quaternary (C-OH)Enolic Carbon
C5 191.9Quaternary (C-OH)Enolic Carbon
C2 103.3QuaternaryRing Carbon
C4 109.6QuaternaryRing Carbon
C6 60.9QuaternaryRing Carbon

References

Sources

Application Note: In Vitro Bioactivity Assessment of Adlupulone

Author: BenchChem Technical Support Team. Date: March 2026


-Acid)

Executive Summary & Compound Profile

Adlupulone (3,5-diisovaleryl-4,6,6-triisopentenylphloroglucinol) is a specific congener of the lupulone fraction (hop


-acids) found in Humulus lupulus. Unlike 

-acids (humulones),

-acids do not isomerize during brewing but are prone to oxidation, forming hulupones.

While often studied as a mixture (Lupulone/Colupulone/Adlupulone), isolating or synthesizing pure this compound allows for precise pharmacological profiling. This guide provides validated protocols to assess its three primary bioactivities: antimicrobial potency (specifically against Gram-positive pathogens), anti-inflammatory signaling modulation , and metabolic interaction potential (CYP450/PXR).

Chemical Constraints & Handling[1]
  • Lipophilicity: this compound is highly hydrophobic (

    
    ). Aqueous buffers require carrier solvents (DMSO or Ethanol) or cyclodextrin complexation.
    
  • Oxidative Instability: The compound degrades rapidly upon exposure to air and light. All stock solutions must be prepared in degassed solvents, stored under inert gas (

    
     or 
    
    
    
    ) at -20°C, and protected from light.
  • Interference: The acylphloroglucinol core absorbs UV (230–350 nm) and can quench fluorescence, necessitating careful background subtraction in optical assays.

Assay I: Antimicrobial Potency (MIC/MBC)

Target: Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA, Bacillus subtilis). Rationale: this compound acts as an ionophore, dissipating the transmembrane pH gradient (


) in Gram-positive bacteria, leading to proton motive force (PMF) collapse and cell death.
Experimental Design
  • Method: Broth Microdilution (CLSI M07-A10 standard).

  • Controls:

    • Positive: Vancomycin or Oxacillin.

    • Vehicle: 1% DMSO (final concentration).

    • Negative: Sterile media.

  • Readout:

    
     (Growth inhibition) and Resazurin reduction (Metabolic viability).
    
Protocol Steps
  • Inoculum Prep: Culture bacteria in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to mid-log phase (

    
    ). Dilute to 
    
    
    
    CFU/mL.
  • Compound Dilution: Prepare this compound stock (10 mg/mL in 100% DMSO). Perform 2-fold serial dilutions in CAMHB in a 96-well plate.

    • Critical: Ensure final DMSO concentration is <1% to avoid solvent toxicity.

    • Range: Test 0.1 µg/mL to 64 µg/mL.

  • Incubation: Add bacterial suspension. Incubate at 37°C for 18–24 hours (aerobic).

  • Readout 1 (MIC): Measure absorbance at 600 nm. MIC is the lowest concentration with no visible growth (

    
    ).
    
  • Readout 2 (Viability): Add 10 µL of 0.01% Resazurin (Alamar Blue). Incubate 1–4 hours. A shift from blue (resazurin) to pink (resorufin) indicates viable cells.

  • MBC Determination: Plate 10 µL from clear wells onto Agar. MBC is the concentration killing

    
     of the initial inoculum.
    
Data Reference
StrainThis compound MIC (µg/mL)Reference Standard (Vancomycin) MIC
S. aureus (ATCC 29213)0.5 – 1.00.5 – 2.0
B. subtilis0.5 – 1.0< 0.5
E. coli (Gram-neg)> 64 (Resistant)N/A

Note: Gram-negative resistance is due to the outer membrane barrier preventing hydrophobic adsorption of this compound.

Assay II: Anti-Inflammatory Signaling (NF- B Inhibition)

Target: Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-


B).[1]
Rationale:  Hop 

-acids inhibit the transactivation of NF-

B, reducing downstream cytokines (IL-6, TNF-

, COX-2).[2] This assay quantifies that inhibition using a luciferase reporter system.
Workflow Diagram

NFkB_Pathway LPS Stimulus (LPS / TNF-alpha) Receptor TLR4 / TNFR LPS->Receptor IKK IKK Complex (Phosphorylation) Receptor->IKK IkB I-kappa-B (Degradation) IKK->IkB Phosphorylates NFkB NF-kappa-B (p65/p50) IkB->NFkB Releases Nucleus Nucleus Translocation NFkB->Nucleus This compound This compound (Inhibitor) This compound->IKK Blocks This compound->NFkB Prevents Translocation DNA DNA Binding (Luciferase Gene) Nucleus->DNA Light Signal Output (Luminescence) DNA->Light

Caption: Mechanism of this compound interference in the NF-κB inflammatory cascade.

Protocol Steps
  • Cell Line: RAW 264.7 (Macrophage) or HEK293T stably transfected with NF-

    
    B-Luciferase reporter.
    
  • Seeding: Plate

    
     cells/well in 96-well plates. Allow attachment (24h).
    
  • Pre-treatment: Treat cells with this compound (0.5 – 10 µM) for 2 hours.

    • Cytotoxicity Check: Run a parallel MTT/LDH assay to ensure signal reduction isn't due to cell death.

  • Induction: Stimulate with LPS (1 µg/mL) or TNF-

    
     (10 ng/mL) for 6–16 hours.
    
  • Lysis & Detection: Wash cells with PBS. Add Luciferase Lysis Buffer. Add Luciferin substrate and measure luminescence immediately.

  • Calculation:

    
    
    

Assay III: Metabolic Interaction (CYP450 & PXR)

Target: Cytochrome P450 3A4 (CYP3A4) and Pregnane X Receptor (PXR).[3] Rationale: Hop


-acids are known PXR agonists, potentially upregulating CYP3A4.[3] Conversely, they may competitively inhibit CYP enzymes. This "dual-risk" profile requires assessment for drug-drug interactions (DDI).
CYP3A4 Inhibition Assay (Fluorogenic)

This assay determines if this compound inhibits the metabolism of a standard substrate (e.g., Dibenzylfluorescein).

  • Enzyme System: Recombinant human CYP3A4 + P450 Reductase + NADPH regenerating system.

  • Substrate: DBF (Dibenzylfluorescein)

    
     Fluorescein (Fluorescent).
    
  • Reaction:

    • Mix Buffer, Enzyme, and this compound (0.1 – 50 µM). Incubate 10 min at 37°C.

    • Initiate with NADPH/Substrate mix.

    • Read Fluorescence (Ex 485nm / Em 530nm) kinetically for 30 mins.

  • Analysis: Plot reaction velocity vs. [this compound]. Determine

    
    .[4][5][6][7]
    
    • Note: If this compound fluoresces (check background), use LC-MS/MS endpoint assay with Midazolam as substrate instead.

PXR Activation (Gene Reporter)
  • Transfection: Co-transfect HepG2 cells with:

    • hPXR expression vector.[3]

    • CYP3A4-promoter-Luciferase plasmid.[3]

  • Treatment: Incubate with this compound (1 – 10 µM) for 24h.

    • Positive Control:[6] Rifampicin (10 µM).

  • Result: Increased luminescence indicates PXR agonism (potential for inducing drug metabolism).[3]

References

  • Li, Y., et al. (2023). "Identification of colupulone and lupulone as the main contributors to the antibacterial activity of hop extracts using activity-guided fractionation and metabolome analysis." Food Research International.

  • Van Cleemput, M., et al. (2009). "Hop bitter acids efficiently block inflammation independent of GRalpha, PPARalpha, or PPARgamma." Molecular Nutrition & Food Research.

  • Dierkx, S., et al. (2025). "Antibacterial mechanism of hops β-acids against methicillin-resistant Staphylococcus aureus." Frontiers in Microbiology.

  • FDA Guidance for Industry. "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

  • Smolecule Technical Note. "Extraction and Analysis of Colupulone from Humulus lupulus L."

Sources

Application Note: Adlupulone as a Natural Antimicrobial Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adlupulone (CAS: 35049-54-8) is a prenylated phloroglucinol derivative and a primary congener of the beta-acid fraction of hops (Humulus lupulus).[][2][3] Unlike alpha-acids (humulones), which require thermal isomerization to become soluble and active (iso-alpha-acids), this compound and its analogs (lupulone, colupulone) exhibit potent intrinsic antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, Listeria monocytogenes, and Streptococcus mutans.[][2][3]

This guide outlines the physicochemical handling, mechanism of action, and standardized protocols for utilizing this compound in antimicrobial assays. Critical Note: this compound is highly hydrophobic and sensitive to auto-oxidation; strict adherence to the handling protocols below is required to prevent degradation into inactive hulupones.

Chemical Properties & Handling

Expertise Insight: The failure of many beta-acid experiments stems from improper solubilization or oxidative degradation before the assay begins.

PropertySpecificationApplication Note
Molecular Formula C₂₆H₃₈O₄MW: 414.6 g/mol
pKa ~5.5 – 6.0Activity is pH-dependent (higher activity at lower pH).[][2][3][4]
Solubility HydrophobicSoluble in DMSO, Ethanol, Methanol. Poorly soluble in water at neutral pH.[3]
Stability Low Rapidly oxidizes to hulupones upon exposure to air/light.[3]
Protocol A: Stock Solution Preparation

Objective: Create a stable, active stock solution for biological assays.

  • Environment: Work under low-light conditions to prevent photo-oxidation.

  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide) or 95% Ethanol .[2][3]

    • Reasoning: While alkaline water (pH > 10) can dissolve beta-acids, it accelerates oxidative degradation.[][2][3] DMSO provides the best stability.

  • Dissolution:

    • Weigh 10 mg of this compound standard.

    • Dissolve in 1 mL of sterile DMSO to achieve a 10 mg/mL (10,000 µg/mL) stock.

    • Vortex for 30 seconds.

  • Storage: Aliquot immediately into amber glass vials. Overlay with inert gas (Nitrogen or Argon) if possible.[2][3] Store at -20°C. Do not store working dilutions.

Mechanism of Action

This compound acts as a mobile carrier-type ionophore .[][2][3] Due to its lipophilic nature and weak acidity (pKa ~5.5), it facilitates the transmembrane transport of protons (H⁺), leading to the dissipation of the proton motive force (PMF).

Pathway Logic[1]
  • Protonation: In the external environment (especially slightly acidic niches), this compound accepts a proton.[3]

  • Diffusion: The neutral, protonated molecule diffuses through the bacterial cell membrane.

  • Dissociation: Upon reaching the neutral cytoplasm (pH ~7.4), it releases the proton, acidifying the cytoplasm.

  • Efflux: The ionized anion returns to the exterior (driven by membrane potential), completing the cycle.

  • Result: Collapse of the Transmembrane Electrochemical Gradient (

    
     and 
    
    
    
    ), starvation, and cell death.

Adlupulone_Mechanism cluster_extracellular Extracellular Space (pH < 6.0) cluster_membrane Cell Membrane (Hydrophobic) cluster_intracellular Intracellular Cytoplasm (pH ~7.4) H_ext H+ (High Conc) Adl_ext This compound (Protonated) [Neutral Charge] H_ext->Adl_ext Protonation Diffusion_In Passive Diffusion Adl_ext->Diffusion_In Adl_int This compound (Ionized) [Negative Charge] Diffusion_In->Adl_int Enters Cytoplasm Diffusion_Out Electrical Gradient Drive Diffusion_Out->Adl_ext Recycling H_int H+ (Released) Effect PMF Collapse ATP Depletion H_int->Effect Adl_int->Diffusion_Out Anion Efflux Adl_int->H_int Dissociation

Figure 1: The "Proton Shuttle" mechanism of this compound.[][2][3] The cycle continuously imports protons, uncoupling oxidative phosphorylation.

Experimental Protocols

Protocol B: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 (Modified for Hydrophobic Compounds)

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[][2][3]

  • 96-well polypropylene plates (prevents binding of hydrophobic compounds better than polystyrene).[][2][3]

  • Test Organism: S. aureus ATCC 29213 or L. monocytogenes.[3]

Procedure:

  • Inoculum Prep: Prepare a 0.5 McFarland suspension of bacteria (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in CAMHB to reach ~10⁶ CFU/mL.[3]

  • Compound Dilution:

    • Dispense 100 µL CAMHB into columns 2-12 of the 96-well plate.

    • Add 200 µL of this compound working solution (e.g., 64 µg/mL in CAMHB + <1% DMSO) to column 1.[3]

    • Perform 2-fold serial dilutions from column 1 to 10.[3][5] Discard excess from column 10.[3][5]

    • Column 11: Growth Control (Bacteria + Solvent only).[2][3]

    • Column 12: Sterility Control (Media only).[2][3]

  • Inoculation: Add 100 µL of the bacterial suspension to wells 1-11. Final volume = 200 µL.

    • Note: This dilutes the compound concentration by half. Ensure your calculations account for this.

  • Incubation: Seal with a gas-permeable membrane.[][2][3] Incubate at 35°C ± 2°C for 18-24 hours. Protect from light.

  • Readout: MIC is the lowest concentration showing no visible turbidity.[6]

Protocol C: Biofilm Inhibition Assay

This compound is effective at preventing biofilm formation at sub-MIC levels.[3]

Procedure:

  • Seeding: In a 96-well flat-bottom plate, add 100 µL of bacterial suspension (10⁶ CFU/mL) in Tryptic Soy Broth (TSB) supplemented with 1% Glucose (promotes biofilm).

  • Treatment: Add 100 µL of this compound at varying concentrations (e.g., 0.5x MIC, 0.25x MIC).

  • Incubation: 37°C for 24 hours (static incubation).

  • Washing: Gently aspirate media.[3] Wash wells 3x with sterile PBS to remove planktonic cells.[3]

  • Staining: Add 200 µL of 0.1% Crystal Violet solution. Incubate 15 mins at room temp.

  • Quantification: Wash 3x with water. Air dry. Solubilize dye with 200 µL 30% Acetic Acid. Measure Absorbance at 590 nm.[3]

Data Analysis & Interpretation

Expected MIC Ranges

Based on validated literature (e.g., Journal of Applied Microbiology, Frontiers in Microbiology), expected values for beta-acid fractions (rich in this compound) are:

OrganismGram StatusMIC Range (µg/mL)Notes
Staphylococcus aureus (MRSA)Positive1.5 – 12.5Highly susceptible.[][2][3]
Listeria monocytogenesPositive6.25 – 25.0Useful for food safety applications.[3]
Streptococcus mutansPositive2.0 – 10.0Oral care application.[2][3]
Escherichia coliNegative> 200 (Resistant)Outer membrane blocks hydrophobic entry.[2][3]
Experimental Workflow Diagram

Workflow cluster_assays Parallel Assays Start Start: this compound Solid Stock Stock Prep (DMSO, 10mg/mL) Start->Stock Protect CRITICAL: Protect from Light & Oxygen Stock->Protect MIC MIC Assay (Broth Microdilution) Stock->MIC Biofilm Biofilm Inhibition (Crystal Violet) Stock->Biofilm Readout Data Analysis (OD600 / OD590) MIC->Readout Biofilm->Readout

Figure 2: Integrated workflow for this compound antimicrobial characterization.

References

  • Karabín, M., et al. (2016). Biologically Active Compounds from Hops and Prospects for Their Use.[3] Comprehensive Reviews in Food Science and Food Safety. [2][3]

  • Teuber, M., & Schmalreck, A. F. (1973). Membrane leakage in Bacillus subtilis 168 induced by the hop constituents lupulone, humulone, isohumulone and humulinic acid. Archives of Microbiology.

  • Bocquet, L., et al. (2018). Antimicrobial activity of hop extracts against Staphylococcus aureus strains.[3] Industrial Crops and Products.

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07.

  • Simpson, W. J. (1993). Ionophoric action of trans-isohumulone on Lactobacillus brevis.[][2][3][7] Journal of General Microbiology. [2][3]

Sources

Using Adlupulone as a standard for brewing analytics

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Adlupulone as a Standard for Brewing Analytics and Pharmacognosy

Target Audience: Analytical Chemists, Brewing Scientists, and Pharmacognosy/Drug Development Professionals.

Introduction & Mechanistic Grounding

This compound (C₂₆H₃₈O₄) is a prenylated phloroglucinol derivative and one of the primary β-acids found in the lupulin glands of the hop plant (Humulus lupulus)[1]. While the brewing industry has traditionally focused on α-acids (humulones) due to their thermal isomerization into intensely bitter iso-α-acids, β-acids like this compound are critical to both the long-term flavor stability of aged beers and emerging pharmacological applications[2].

Unlike α-acids, this compound lacks the specific α-hydroxy ketone spatial arrangement required to undergo thermal isomerization during the wort boil. Instead, this compound undergoes oxidation to form hulupones[2]. These oxidation products are highly soluble, impart a distinct bitterness that shapes the profile of dry-hopped and aged beers, and possess potent antimicrobial properties against Gram-positive bacteria[3].

Beyond brewing, this compound and its structural homologues (lupulone and colupulone) are of significant interest in drug development. They act as ligands for the human nuclear Pregnane X Receptor (PXR), a key transcriptional regulator of xenobiotic metabolism and CYP3A4 expression. Consequently, establishing highly accurate, self-validating analytical protocols for this compound is essential for both brewing quality control and the standardization of hop-derived phytopharmaceuticals.

Pathways cluster_brewing Brewing Chemistry cluster_pharma Pharmacological Pathway A This compound (β-acid) B1 Wort Boiling (Thermal Stress) A->B1 P1 Biological System (In Vivo/In Vitro) A->P1 B2 Oxidation (No Isomerization) B1->B2 B3 Hulupones (Bittering Agents) B2->B3 P2 Pregnane X Receptor (PXR) Activation P1->P2 P3 CYP3A4 Expression & Xenobiotic Metabolism P2->P3

Fig 1. Divergent mechanistic pathways of this compound in brewing chemistry and pharmacology.

Analytical Challenges & Standard Selection

The industry-standard method for hop acid quantification is ASBC Hops-14 (HPLC-UV)[3]. However, analysts face a critical causality-driven challenge: The Co-elution Dilemma .

This compound and n-lupulone differ only by a single methyl group arrangement on their acyl side chains (2-methylbutyryl vs. isovaleryl). Because they are highly apolar, their hydrophobic interactions with standard C18 stationary phases are nearly identical. Under standard reverse-phase isocratic elution, they co-elute[2].

  • For Routine Brewing Analytics: The American Society of Brewing Chemists (ASBC) International Calibration Extract 4 (ICE-4) is typically used. Because resolving the critical pair is difficult, ICE-4 reports a combined certified value for n-lupulone + this compound[2],[4].

  • For Drug Development & Pharmacognosy: Combined values are unacceptable for pharmacokinetic profiling. A highly purified, isolated this compound reference standard (≥95% purity) must be utilized alongside optimized UHPLC or core-shell column chromatography to achieve baseline resolution (

    
    )[].
    

Mobile Phase Causality: this compound is a weak acid with a pKa of approximately 5.5. If the mobile phase pH is not strictly controlled well below this threshold, the enol groups will partially ionize. This leads to multiple retention states, causing severe peak tailing and loss of resolution. The protocol below utilizes 0.17% Formic Acid to lock the mobile phase at pH 2.6, ensuring the molecule remains fully protonated and interacts uniformly with the stationary phase[6].

Experimental Protocols

Protocol A: Extraction of this compound from Hop Matrix

This protocol is designed as a self-validating system; the inclusion of an internal standard (if available) or strict volumetric control ensures quantitative integrity.

  • Homogenization: Cryogenically mill hop pellets to a fine powder to prevent thermal degradation of β-acids.

  • Weighing: Accurately weigh 0.500 g (± 0.005 g) of the homogenized hop powder into a 50 mL amber centrifuge tube. Note: Amber glass is mandatory as β-acids are susceptible to UV-induced degradation.

  • Solvent Addition: Add 20.0 mL of HPLC-grade Methanol.

  • Extraction: Sonicate the mixture in an ultrasonic bath for 15 minutes at room temperature (20–25°C). Avoid heating.

  • Separation: Centrifuge the extract at 5,000 rpm for 10 minutes at 4°C to pellet the particulate matter[4].

  • Filtration: Draw the supernatant into a glass syringe and filter through a 0.45 µm PTFE membrane filter into an amber HPLC vial.

  • Dilution: Dilute the filtrate 1:10 with the initial mobile phase (see Protocol B) prior to injection to prevent solvent-shock peak distortion.

Protocol B: RP-HPLC-UV Quantification Method
  • System Preparation: Purge the HPLC system with Mobile Phase A and B. Ensure the UV-Vis or DAD detector is calibrated and the lamp has warmed up for at least 30 minutes.

  • Calibration: Prepare a 5-point calibration curve using a certified this compound reference standard (e.g., 10, 25, 50, 75, and 100 µg/mL) dissolved in Methanol.

  • Execution: Run the samples using the parameters outlined in Table 1.

  • System Suitability Test (SST): Before sample analysis, inject a standard mix containing colupulone, this compound, and lupulone. The method is only valid if the resolution (

    
    ) between colupulone and this compound is > 2.0, and the tailing factor for this compound is < 1.5[6].
    

Workflow N1 Hop Matrix (Pellets/Extract) N2 Solvent Extraction (MeOH/Formic Acid) N1->N2 N3 Centrifugation & Filtration (0.45µm) N2->N3 N4 RP-HPLC-UV Separation N3->N4 N5 Quantification vs. This compound Standard N4->N5

Fig 2. Sample preparation and RP-HPLC-UV analytical workflow for this compound quantification.

Data Presentation & Method Parameters

Table 1: Optimized RP-HPLC Parameters for this compound Analysis [6]

ParameterSpecificationCausality / Rationale
Column Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)Provides the necessary theoretical plates to resolve structurally similar prenylated phloroglucinols.
Mobile Phase A Water + 0.17% Formic Acid (pH 2.6)Suppresses ionization of the β-acid enol groups (pKa ~5.5), preventing peak tailing.
Mobile Phase B 100% HPLC-Grade MethanolStrong eluent necessary to wash highly apolar β-acids from the stationary phase.
Elution Profile Isocratic: 15% A / 85% BMaintains a constant hydrophobic environment, ensuring reproducible retention times.
Flow Rate 0.8 - 1.0 mL/minBalances backpressure with optimal linear velocity for resolution.
Column Temp 30°CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection (UV) 314 nm - 326 nmAligns with the UV absorbance maxima of β-acids conjugated double-bond systems.
Injection Vol. 10 µLPrevents column overloading while maintaining high signal-to-noise ratio.

Table 2: Typical Elution Order and System Suitability Metrics [2],[6]

AnalyteAcid TypeApprox. Retention Time (min)Target Resolution (

)
Cohumuloneα-acid2.94N/A (First peak)
Humulone + Adhumuloneα-acid3.43> 1.5 (from Cohumulone)
Colupuloneβ-acid4.50> 2.0 (from Humulones)
This compound + Lupulone β-acid 5.45 > 1.5 (from Colupulone)

(Note: In standard isocratic methods, this compound and Lupulone co-elute at ~5.45 min. For isolated quantification, a gradient UHPLC method utilizing a sub-2µm particle column is required).

References

  • Journal of Chemical Education. "HPLC Analysis of α- and β-Acids in Hops." Explains the co-elution dynamics of lupulone and this compound, and the distinction between α-acid isomerization and β-acid oxidation. Available at:[Link]

  • ACS Omega / PMC. "Quantification of α-Acids in Fresh Hops by Reverse-Phase High-Performance Liquid Chromatography." Details the strict pH 2.6 mobile phase requirement using formic acid. Available at:[Link]

  • Molecular Pharmacology. "Structural basis of human pregnane X receptor activation by the hops constituent colupulone." Details the pharmacological interaction of β-acids with PXR and xenobiotic metabolism. Available at:[Link]

  • PubChem (NIH). "this compound | C26H38O4 | CID 9909740." Comprehensive chemical and structural data for this compound. Available at:[Link]

  • MDPI. "Unraveling the Effects of Freezing and Frozen Storage Temperatures on Hop Secondary Metabolites and Antioxidants." Discusses the use of the ASBC ICE-4 combined reference standard. Available at:[Link]

Sources

Cell-based assays for testing Adlupulone cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Strategies for Evaluating Adlupulone Cytotoxicity

Abstract

This compound, a prenylated acylphloroglucinol and beta-acid congener found in Humulus lupulus (hops), exhibits potent antimicrobial and anticancer properties.[1] However, its high lipophilicity, sensitivity to photo-oxidation, and potential for interference with redox-based assays present unique challenges in in vitro screening.[2] This guide provides a validated technical framework for accurately assessing this compound cytotoxicity, prioritizing assay selection, compound stability, and mechanistic validation.

Compound Characteristics & Handling

Scientific Integrity Note: this compound (and its structural analog Lupulone) is unstable in the presence of light and oxygen, rapidly oxidizing into hulupones. Furthermore, its lipophilic nature (


) requires precise solvent management to prevent precipitation in aqueous culture media.
Preparation Protocol
  • Solvent Selection: Dissolve pure this compound standard in 100% DMSO (Dimethyl sulfoxide) or Ethanol (96%+) .

    • Why? Aqueous solubility is negligible.[1][3] DMSO is preferred for cell culture compatibility at

      
      .
      
  • Stock Concentration: Prepare a 10 mM or 50 mM master stock.

  • Storage: Aliquot immediately into amber, light-tight vials. Store at -20°C or -80°C . Avoid repeated freeze-thaw cycles.[2]

  • Working Solutions:

    • Dilute the stock into serum-free medium immediately prior to treatment.[2]

    • Critical Step: Vortex vigorously. If precipitation occurs (cloudiness), sonicate for 10 seconds.

    • Ensure final DMSO concentration on cells is

      
       0.1%  to avoid solvent toxicity masking compound effects.
      

Experimental Design Strategy

To distinguish between cytostatic (growth arrest) and cytotoxic (killing) effects, a dual-assay approach is required.[4]

ParameterRecommended Specification
Cell Models PC-3 / HT-29 (Prostate/Colon Cancer) - High sensitivity to beta-acids.HL-60 (Leukemia) - Standard for apoptosis studies.[2]
Concentration Range 0.5 µM – 50 µM (Typical IC50 for hop beta-acids is 5–15 µM).[2]
Exposure Time 24h (Early apoptosis/Necrosis) and 48h/72h (Antiproliferative efficacy).
Controls Negative: 0.1% DMSO Vehicle.Positive: Doxorubicin (1 µM) or Staurosporine (1 µM).

Primary Screening: Metabolic Activity (WST-8/CCK-8)

Expertise Insight: While MTT is common, it requires solubilization of formazan crystals. This compound is lipophilic and may co-precipitate or interfere with solubilization agents (SDS/DMSO). WST-8 (CCK-8) is water-soluble, requires no washing/solubilization, and minimizes handling errors.[2]

Protocol
  • Seeding: Plate cells (e.g., HT-29) at 5,000–8,000 cells/well in a 96-well plate. Incubate for 24h to adhere.

  • Treatment: Aspirate old media. Add 100 µL of fresh media containing this compound serial dilutions (e.g., 0, 1, 2.5, 5, 10, 25, 50 µM).

    • Note: Include "No Cell" blanks (Media + Drug) to check for intrinsic color interference of the compound.

  • Incubation: Incubate at 37°C, 5% CO2 for 48 hours.

  • Assay: Add 10 µL of CCK-8 reagent directly to each well.

  • Development: Incubate for 1–4 hours until orange color develops.

  • Measurement: Measure absorbance at 450 nm (Reference: 650 nm).

Confirmatory Assay: Membrane Integrity (LDH Release)

Causality: Metabolic assays only measure mitochondrial function. To confirm cell death (necrosis or late apoptosis) and rule out metabolic arrest, Lactate Dehydrogenase (LDH) release into the supernatant must be quantified.

Protocol
  • Setup: Can be multiplexed with the CCK-8 assay if using the supernatant before adding CCK-8 reagent.[2]

  • Sampling: Collect 50 µL of supernatant from treated wells and transfer to a clear 96-well plate.

  • Controls:

    • Spontaneous Release: Untreated cells.

    • Maximum Release: Cells treated with Lysis Buffer (Triton X-100) 45 mins prior to harvest.

  • Reaction: Add 50 µL of LDH Reaction Mix (Diaphorase/NAD+ + Tetrazolium).

  • Incubation: 30 mins at Room Temperature (Protect from light).

  • Stop: Add 50 µL Stop Solution (1N HCl). Measure Absorbance at 490 nm .

Calculation:



Mechanistic Profiling: Apoptosis Pathway

This compound and related beta-acids typically induce apoptosis via the intrinsic mitochondrial pathway (ROS generation and membrane depolarization).

Workflow Visualization

The following diagram illustrates the standard screening workflow and the downstream mechanistic validation steps.

Adlupulone_Workflow cluster_Assays Dual-Readout Screen Stock Stock Prep (DMSO, Amber Vial) Treatment This compound Treatment (0.5 - 50 µM) Stock->Treatment Dilution Seeding Cell Seeding (96-well, 24h) Seeding->Treatment Supernatant Supernatant Harvest Treatment->Supernatant 48h Cells Adherent Cells Treatment->Cells LDH LDH Assay (Membrane Integrity) Supernatant->LDH CCK8 CCK-8 Assay (Metabolic Activity) Cells->CCK8 Analysis Data Analysis (IC50 Calculation) LDH->Analysis CCK8->Analysis

Caption: Figure 1: Integrated workflow for simultaneous determination of metabolic inhibition and membrane leakage.

Proposed Mechanism of Action (MOA)

Beta-acids act as proton ionophores, dissipating the mitochondrial transmembrane potential (


).

MOA_Pathway This compound This compound (Lipophilic) CellMembrane Cell Membrane Permeation This compound->CellMembrane Mito Mitochondria CellMembrane->Mito ROS ROS Generation (Oxidative Stress) Mito->ROS MMP Loss of Mitochondrial Potential Mito->MMP ROS->MMP Feedback CytoC Cytochrome C Release MMP->CytoC Caspase Caspase 3/7 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Figure 2: Putative signaling cascade of this compound-induced cytotoxicity via mitochondrial dysfunction.[2]

References

  • Lamy, V., et al. (2008). "Lupulone, a hop bitter acid, activates different death pathways involving apoptotic TRAIL-receptors, in human colon tumor cells."[5] Apoptosis.[5][6][7][8]

  • Dorn, C., et al. (2010). "Xanthohumol and hop bitter acids inhibit tumorigenicity of hepatocellular carcinoma cells in vitro." Oncology Reports.

  • Van Cleemput, M., et al. (2009). "Hop bitter acids inhibit cell proliferation, induce apoptosis and decrease production of pro-inflammatory cytokines in bone marrow stromal cells." Biochemical Pharmacology.

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol."[2]

  • Biovision (Abcam). "LDH-Cytotoxicity Colorimetric Assay Kit II Protocol."[2]

Sources

Application Note: High-Purity Isolation and Characterization of Adlupulone Analytical Standards

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Development of Adlupulone-based analytical standards Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Natural Product Isolation Specialists.


)

Executive Summary & Scientific Rationale

This compound is a minor


-acid congener present in the resin of Humulus lupulus (Hops).[1] While historically overshadowed by 

-acids (humulones) in brewing, this compound has emerged as a high-value target in drug development due to its potent antibacterial activity (specifically against methicillin-resistant S. aureus), GABA-ergic sedative properties, and potential P-glycoprotein induction activity relevant to blood-brain barrier transport.

The Analytical Challenge: Commercially available standards (e.g., ICE-4) are often mixtures where this compound co-elutes with its structural isomer, n-lupulone. Both share the molecular formula


 (MW 414.59 Da) and differ only in the acyl side chain (2-methylbutyryl for this compound vs. isovaleryl for n-lupulone).

This Application Note details a validated workflow to:

  • Enrich the

    
    -acid fraction from crude extract.
    
  • Resolve this compound from n-lupulone using optimized stationary phases.

  • Validate structural identity using NMR and HRMS to create a primary analytical standard.

Chemical Identity & Stability Logic

Before initiating isolation, the operator must understand the degradation kinetics of


-acids. Unlike 

-acids which isomerize,

-acids undergo rapid oxidative degradation to form hulupones .[2][3]
  • Target Compound: this compound[4][5][6][7][8][9][]

  • CAS: 35049-54-8[8][]

  • pKa: ~5.9 (Hydrophobic, weak acid)

  • Critical Handling Rule: All solvents must be degassed. All fractions must be stored under

    
     or Ar atmosphere.
    
Visualization: The Degradation Pathway

The following diagram illustrates why anaerobic handling is non-negotiable during the generation of standards.

BetaAcidDegradation This compound This compound (Target Standard) Radical Peroxyl Radical Intermediate This compound->Radical Autoxidation Oxygen O2 / Light Oxygen->Radical Hulupone Cohulupone/Hulupone (Bitter Degradant) Radical->Hulupone Ring Contraction NonBitter Complex Cyclic Peroxides Radical->NonBitter Polymerization

Figure 1: Oxidative degradation pathway of this compound. Exposure to oxygen transforms the target


-acid into hulupones, compromising standard purity.

Protocol Phase I: Fraction Enrichment

Objective: Remove


-acids and xanthohumol to create a crude 

-acid rich fraction. Mechanism: Exploiting the pKa difference.

-acids (pKa ~5.0) are more acidic than

-acids (pKa ~5.9) and can be selectively removed via pH titration.
Reagents
  • Crude Hop Extract (Supercritical

    
     extract preferred).
    
  • Hexane (HPLC Grade).

  • Methanol (LC-MS Grade).

  • Potassium Carbonate (

    
    ) buffer, 0.1 M.
    
Step-by-Step Methodology
  • Dissolution: Dissolve 10g of crude extract in 100 mL Hexane.

  • Primary Partition: Add 50 mL of Methanol (90%) / Water (10%). Shake vigorously and discard the methanol layer (removes polyphenols/xanthohumol).

  • 
    -Acid Removal: 
    
    • Wash the Hexane layer with 0.1 M

      
       (pH adjusted to ~8.5).
      
    • Scientific Note: At pH 8.5,

      
      -acids ionize into the aqueous phase. 
      
      
      
      -acids remain protonated and lipophilic due to their higher pKa and lack of a tertiary alcohol group on the ring.
    • Repeat wash 3x.

  • Recovery: Evaporate the Hexane layer under nitrogen stream at <35°C.

  • Result: Yellow semi-solid resin (approx. 80-90% Total

    
    -acids: Colupulone, Lupulone, this compound).
    

Protocol Phase II: High-Resolution Preparative Isolation

Objective: Separate this compound (2-methylbutyryl) from n-Lupulone (isovaleryl). Challenge: Separation of structural isomers requires high shape selectivity. Standard C18 columns often fail here.

Chromatographic System Setup
  • System: Preparative HPLC with Fraction Collector.

  • Column Selection: Phenyl-Hexyl or C30 stationary phase (5 µm, 250 x 21.2 mm).

    • Why? Phenyl phases offer

      
       interactions and better shape selectivity for the branched side-chain isomers compared to standard C18.
      
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 2.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Detection: UV at 314 nm (specific max for

    
    -acids) and 235 nm.
    
Gradient Method
Time (min)% Mobile Phase BFlow Rate (mL/min)Phase Description
0.06015.0Equilibration
5.06015.0Isocratic Hold
35.08515.0Slow Gradient (Resolution)
40.09515.0Column Wash
45.06015.0Re-equilibration
Fraction Collection Logic
  • Elution Order: Colupulone

    
    This compound 
    
    
    
    n-Lupulone.
  • Critical Window: this compound typically elutes on the "front shoulder" of the n-Lupulone peak in non-optimized systems. With Phenyl-Hexyl, look for a distinct peak at approx. 22-24 min.

  • Slicing: Collect only the central 50% of the peak width to ensure isomeric purity. Discard leading/tailing edges where co-elution occurs.

Protocol Phase III: Structural Validation (The "Self-Validating" Step)

A standard is only as good as its characterization. You must distinguish the isobutyl (colupulone), isovaleryl (lupulone), and 2-methylbutyryl (this compound) side chains.

High-Resolution Mass Spectrometry (HRMS)
  • Mode: ESI Negative.

  • This compound Mass:

    
     = 413.2700 (Calc for 
    
    
    
    ).
  • Note: This confirms the formula but does not distinguish it from n-Lupulone.

Nuclear Magnetic Resonance (NMR) - The Gold Standard

Run


-NMR and 

-NMR in

.
  • Diagnostic Signal: Look for the sec-butyl pattern in the acyl side chain.

    • This compound: Presence of a multiplet (chiral center methine) and distinct methyl triplets/doublets for the 2-methylbutyryl group.

    • n-Lupulone: Shows an isopropyl split (doublet for two equivalent

      
       groups) characteristic of the isovaleryl chain.
      
  • Purity Calculation (qNMR): Use an internal standard (e.g., Maleic Acid) to calculate absolute purity % w/w.

Summary Workflow Diagram

AdlupuloneWorkflow Start Crude Hop Extract (CO2 Extraction) Partition Liquid-Liquid Extraction (pH 8.5 Carbonate Wash) Start->Partition AlphaWaste Aqueous Phase: Alpha-Acids Partition->AlphaWaste Discard BetaRich Organic Phase: Beta-Acid Complex Partition->BetaRich Keep PrepLC Prep-HPLC (Phenyl-Hexyl) Isomer Resolution BetaRich->PrepLC Inject Fractions Fraction Collection (Central 50% Cut) PrepLC->Fractions UV 314nm Validation qNMR & HRMS Validation Fractions->Validation Dry & Re-dissolve FinalProduct This compound Standard (>98% Purity) Validation->FinalProduct Pass

Figure 2: End-to-end isolation workflow for this compound standards.

Storage and Handling of the Standard

To maintain the assigned purity value:

  • Format: Store as a dry film or in degassed Methanol (Acidified with 0.1% Formic Acid).

  • Temperature: -20°C or lower.

  • Container: Amber glass silanized vials (to prevent surface adsorption).

  • Headspace: Flush with Argon before sealing.

References

  • Dresel, M., et al. (2015). Development of preparative and analytical methods of the hop bitter acid oxide fraction. Journal of the American Society of Brewing Chemists. Link

  • Krofta, K., et al. (2019).[11] Hop beta acids - from cones to beer. Acta Horticulturae. Link

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. Link

  • BOC Sciences. (2023). This compound Chemical Structure and Properties.

  • Taniguchi, Y., et al. (2015). Synthesis and P-glycoprotein induction activity of colupulone analogs. Bioorganic & Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Adlupulone Instability in Extraction Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation, purification, and downstream formulation of Adlupulone (CAS 31769-60-5), a potent antimicrobial and antiproliferative


-acid derived from Humulus lupulus [5].

Unlike


-acids, this compound possesses a third prenyl group on its center ring, which strictly prevents it from isomerizing during thermal processing [1]. Instead, this structural configuration renders the molecule highly hydrophobic and exceptionally vulnerable to auto-oxidation and thermal degradation [2, 3]. This guide provides field-proven, self-validating methodologies to arrest degradation and maximize extraction yields.

Part 1: Diagnostic Overview & Causality

The Mechanism of Instability this compound instability is primarily driven by its conjugated diene structure and the 2-methylbutanoyl side chain [5]. When exposed to atmospheric oxygen, UV light, or temperatures exceeding 60°C, the molecule rapidly auto-oxidizes. The primary degradation products are hulupones (specifically adhulupone) and secondary hydroxylated derivatives like hydroxytricyclothis compound [2].

G1 This compound This compound (Intact β-acid) Oxidation Auto-oxidation (O2, Light, Heat) This compound->Oxidation Adhulupone Adhulupone (Primary Oxidation Product) Oxidation->Adhulupone Unknowns Hydroxytricyclothis compound (Secondary Degradation) Oxidation->Unknowns

Fig 1: Oxidative degradation pathway of this compound into hulupones.

Part 2: Troubleshooting FAQs

Q1: During HPLC analysis, my this compound peak (expected RT ~41.8 min) is splitting into three distinct peaks. Is my column degrading? A: No, your column is likely fine. This is the classic signature of this compound auto-oxidation occurring during sample preparation. The parent this compound peak splits because it is converting into adhulupone (RT ~33.1 min,


 331.1912) and secondary unknown degradation products [2].
Solution: Transition to an online SPE-UHPLC workflow to minimize atmospheric exposure [1]. Purge all extraction solvents with Argon and maintain the autosampler at 4°C.

Q2: I am increasing the temperature of my ethanol maceration to improve the solubility of


-acids, but my overall yield of this compound is dropping. Why? 
A:  You are inducing thermal degradation. While higher temperatures theoretically improve the solubility of hydrophobic compounds, this compound is highly thermolabile. Prolonged exposure to temperatures above 60°C accelerates its breakdown [4].
Solution: Abandon high-heat maceration. Shift to Subcritical Dimethyl Ether (DME) or Supercritical 

extraction. Operating DME at 60°C and 150 bar achieves >95% yield of

-acids rapidly, without exceeding the thermal degradation threshold [4].

Q3: I have successfully extracted pure this compound, but it precipitates immediately when introduced to my aqueous in vitro assay media. How can I stabilize it? A: this compound is practically insoluble in water due to its extra isoprenyl side chain [3]. Using standard co-solvents (like DMSO) often fails to protect the molecule from oxidation in aqueous environments. Solution: Utilize Hydroxypropyl-


-cyclodextrin (HPBCD) inclusion complexation. Co-grinding this compound with HPBCD encapsulates the hydrophobic moiety, increasing water solubility up to 1.73 mg/mL while simultaneously shielding the molecule to provide photostability and pH stability [3].

Part 3: Quantitative Data & Method Comparison

To select the optimal extraction method, researchers must balance yield against the preservation of the intact


-acid structure.
Extraction MethodOperating Temp (°C)Operating PressureThis compound Yield (%)Oxidation RiskAqueous Solubility
Traditional Maceration (EtOH)70 - 80°CAtmospheric< 60%High Insoluble
Ultrasonic Extraction25 - 40°CAtmospheric65 - 75%ModerateInsoluble
Supercritical

40 - 60°C100 - 150 bar~ 80%LowInsoluble
Subcritical DME 60°C 150 bar > 95% Very Low Insoluble
Subcritical DME + HPBCD 60°C (Ext) / 25°C (Cpx)150 bar> 90%Very Low 1.73 mg/mL

Data synthesized from thermodynamic extraction profiles and cyclodextrin stabilization studies [3, 4].

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems. Each contains a validation step to ensure the causality of the chemical mechanism is respected.

G2 Hops Raw Hop Pellets (Humulus lupulus) Cryo Cryomilling (Liquid N2) Hops->Cryo Extract Subcritical DME Extraction (60°C, 150 bar) Cryo->Extract Prevents thermal degradation Purify Online SPE-UHPLC (Anaerobic) Extract->Purify Removes matrix interferences Complex HPBCD Co-grinding (Inclusion Complex) Purify->Complex Isolates pure β-acids Stable Stabilized this compound (Aqueous Compatible) Complex->Stable Enhances solubility & stability

Fig 2: Optimized self-validating workflow for this compound extraction and stabilization.

Protocol A: Anaerobic Subcritical DME Extraction

Objective: Maximize


-acid yield while preventing thermal and oxidative degradation.
  • Matrix Preparation: Pulverize 100g of Humulus lupulus pellets using a cryomill (liquid nitrogen cooled) to prevent localized frictional heating.

  • System Purge: Load the biomass into the extraction vessel. Purge the system with Argon gas for 5 minutes to displace all atmospheric oxygen.

  • Extraction: Pressurize the system with Dimethyl Ether (DME) to 150 bar and heat to exactly 60°C. Maintain dynamic flow for 45 minutes. Causality note: DME at these parameters achieves a diffusion coefficient of

    
    , optimizing mass transfer without breaking the 60°C degradation threshold [4].
    
  • Depressurization & Collection: Depressurize into a collection vessel shielded from ambient light (actinic glassware). The DME will evaporate at room temperature, leaving a solvent-free oleoresin.

  • Validation Step: Run a 50 µL aliquot through an online SPE-UHPLC system [1]. Monitor the chromatogram at 33.1 min. Pass Criteria: The adhulupone peak area must be <2% relative to the parent this compound peak (41.8 min), confirming successful anaerobic handling [2].

Protocol B: HPBCD Inclusion Complexation

Objective: Transform hydrophobic, unstable this compound into a water-soluble, stable complex for downstream assays.

  • Molar Ratio Calculation: Weigh purified this compound and Hydroxypropyl-

    
    -cyclodextrin (HPBCD) in a strictly 1:1 molar ratio.
    
  • Co-Grinding: Transfer the powders to an agate mortar (or automated ball mill). Add a minimal volume of degassed, deionized water (just enough to form a thick paste).

  • Mechanical Complexation: Grind the paste continuously for 60 minutes at room temperature. Causality note: The mechanical shear forces the hydrophobic isoprenyl chains of this compound into the hydrophobic cavity of the HPBCD torus, displacing water molecules [3].

  • Lyophilization: Freeze the paste at -80°C and lyophilize for 24 hours to obtain a dry, white inclusion complex powder.

  • Validation Step: Dissolve 2 mg of the resulting powder in 1 mL of aqueous buffer (pH 7.4). Pass Criteria: The solution must remain optically clear (no precipitation) after 24 hours at 37°C, confirming successful encapsulation and stabilization [3].

References

  • MDPI. "Deodorizing Activity of Hop Bitter Acids and Their Oxidation Products Against Allyl Methyl Sulfide, a Major Contributor to Unpleasant Garlic-Associated Breath and Body Odor". mdpi.com. URL:[Link]

  • Cyclodextrin News. "Solubilization and stabilization of beta-acids from hop extract by HPBCD". cyclodextrinnews.com. URL:[Link]

  • MDPI. "Sub- and Supercritical Extraction of Slovenian Hops (Humulus lupulus L.) Aurora Variety Using Different Solvents". mdpi.com. URL:[Link]

  • PubChem. "this compound | C26H38O4 | CID 9909740". nih.gov. URL:[Link]

Technical Support Center: Adlupulone Resolution Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Resolution of Adlupulone in High-Performance Liquid Chromatography (HPLC) Role: Senior Application Scientist Audience: Pharmaceutical Researchers, Brewing Chemists, and Analytical Scientists Status: [ACTIVE]

Executive Summary: The "Critical Pair" Challenge

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the "Lupulone/Adlupulone Co-elution" challenge.

The Technical Reality: this compound and n-lupulone are structural isomers (differing only by the position of a methyl group on the side chain: 2-methylbutyryl vs. isobutyryl). Standard industrial methods (EBC 7.7, ASBC Hops-14) utilize C18 columns that prioritize speed and total beta-acid quantification, often resulting in these two compounds eluting as a single peak or a poorly resolved doublet.

The Solution Path: To achieve baseline resolution of this compound, you must move beyond "general purpose" C18 selectivity. This guide details the transition to Shape Selectivity and


-

Interaction
mechanisms required to separate these isomers.

Diagnostic Workflow: Troubleshooting Resolution Loss

Before altering your method, use this logic tree to diagnose the root cause of your resolution issues.

Adlupulone_Troubleshooting Start ISSUE: this compound/n-Lupulone Co-elution Check_Col 1. Check Column Type Start->Check_Col Is_C18 Is it a Standard C18? Check_Col->Is_C18 Check_MP 2. Check Mobile Phase Is_C18->Check_MP Yes (Standard) Sol_Phenyl SOLUTION A: Switch to Phenyl-Hexyl or C30 (Leverage Shape/Pi-Selectivity) Is_C18->Sol_Phenyl No (Already optimized) Is_ACN Is Organic Modifier ACN? Check_MP->Is_ACN Check_Temp 3. Check Temperature Is_ACN->Check_Temp No (Using MeOH) Sol_MeOH SOLUTION B: Switch to Methanol (Enhances Shape Selectivity) Is_ACN->Sol_MeOH Yes (ACN suppresses pi-pi) Is_HighTemp Is Temp > 30°C? Check_Temp->Is_HighTemp Is_HighTemp->Sol_Phenyl No (Already low temp) Sol_Cool SOLUTION C: Lower Temp to 15-20°C (Maximize Isomeric Differences) Is_HighTemp->Sol_Cool Yes

Figure 1: Diagnostic logic flow for isolating this compound. The critical path often leads to changing the stationary phase chemistry.

Technical Q&A: Troubleshooting & Causality

Category 1: Stationary Phase Selection

Q: I am using a high-quality C18 column (e.g., Nucleodur C18), but I still see a doublet. Why? A: Standard C18 phases rely primarily on hydrophobic subtraction. This compound and n-lupulone have nearly identical hydrophobicity. To separate them, you need Shape Selectivity or Electronic Interaction .

  • Recommendation: Switch to a Phenyl-Hexyl column. The phenyl ring interacts with the double bonds in the hop acid structure via

    
    -
    
    
    
    interactions. Because the isomeric side chains affect the electron density and steric accessibility of the core ring differently, the Phenyl-Hexyl phase can discriminate between them where C18 cannot.
  • Alternative: A C30 (Triacontyl) column provides extreme shape selectivity for hydrophobic isomers (often used for carotenoids) and is highly effective for hop beta-acids.

Category 2: Mobile Phase Optimization

Q: I switched to Acetonitrile to lower backpressure, but my resolution worsened. Why? A: Acetonitrile (ACN) is a "


-suppressor."[1] It forms a layer over phenyl-bonded phases (or even C18), masking the subtle electronic interactions needed to separate isomers.
  • The Fix: Use Methanol (MeOH) as your organic modifier. Methanol allows the

    
    -
    
    
    
    interactions between the analyte and the stationary phase to dominate. While it has higher viscosity/pressure, the gain in selectivity is necessary for this critical pair.
Category 3: Temperature Effects[2]

Q: Standard methods suggest running at 35-40°C. Should I follow this? A: Not for isomer resolution. Higher temperatures increase mass transfer (sharper peaks) but decrease selectivity (


) by overcoming the weak thermodynamic differences between isomers.
  • Protocol: Lower the column oven temperature to 15°C - 20°C . This "freezes" the conformational differences between this compound and n-lupulone, increasing their retention time difference.

High-Resolution Experimental Protocol

Objective: Baseline separation of this compound from n-Lupulone and Colupulone.

A. Reagents & Standards
  • Standard: ICE-4 (International Calibration Extract 4). Contains defined ratios of Colupulone (13.02%), n+this compound (13.52%) [1].

  • Solvents: LC-MS Grade Methanol, HPLC Grade Water.

  • Modifier: 85% Phosphoric Acid (

    
    ) or Formic Acid (for MS compatibility).
    
B. Chromatographic Conditions
ParameterSpecificationTechnical Rationale
Column Phenyl-Hexyl (e.g., 150 x 4.6 mm, 2.7 µm Fused Core)Provides

-

selectivity crucial for isomer separation.
Mobile Phase A Water + 0.1%

(pH ~2.2)
Low pH suppresses ionization (

~5.0), ensuring retention.
Mobile Phase B Methanol + 0.1%

MeOH enhances shape/electronic selectivity compared to ACN.
Flow Rate 0.8 - 1.0 mL/minOptimized for 4.6mm ID columns; adjust for smaller bores.
Temperature 20°C (Critical)Sub-ambient temp maximizes selectivity (

) between isomers.
Detection UV @ 314 nm (or 326 nm)314 nm is the isosbestic point for hop acids; minimizes error from oxidation.
C. Gradient Program (Example)
  • 0 min: 60% B[2]

  • 15 min: 85% B (Slow ramp to tease apart isomers)

  • 20 min: 95% B (Wash)

  • 25 min: 60% B (Re-equilibration)

D. Expected Elution Order
  • Cohumulone / Alpha-acids (elute early)[3]

  • Colupulone (Distinct, well-separated peak)

  • This compound (First of the isomer pair)

  • n-Lupulone (Second of the isomer pair) (Note: Order may flip depending on specific column chemistry; verify with MS or relative abundance in ICE-4).

FAQ: Common Pitfalls

Q: My peaks are tailing significantly. Is my column dead? A: Likely not. Hop beta-acids are metal-sensitive chelators. Tailing is often caused by interaction with trace metals in the system or silica.

  • Fix: Add 0.1 mM EDTA to the mobile phase or use a "Glass-Lined" or "PEEK-Lined" column hardware to eliminate metal contact. Ensure the silica is "End-capped" to cover free silanols.

Q: The retention times are shifting between runs. A: Beta-acids are highly sensitive to pH changes. If your Mobile Phase A is not buffered or pH-adjusted precisely (pH 2.5 ± 0.1), retention will drift.

  • Fix: Always pre-mix acid into the water phase and measure pH before use. Do not rely on the pump to mix pure water and concentrated acid.

Q: Can I use this method for MS (Mass Spec)? A: Yes, but replace Phosphoric Acid with 0.1% Formic Acid . Note that Formic Acid is weaker; ensure the pH is low enough (add more if necessary, up to 0.2%) to keep the beta-acids protonated.

References

  • American Society of Brewing Chemists (ASBC). International Calibration Extract 4 (ICE-4). ASBC Standards.[4]

  • European Brewery Convention (EBC). Method 7.7: Alpha- and Beta-Acids in Hops and Hop Products by HPLC. Analytica EBC.

  • Krofta, K., & Mikyška, A. (2014). Hop Beta Acids - Their Properties, Separation and Determination. Kvasny Prumysl.
  • Advanced Materials Technology. Separation of Anticoagulants on HALO Phenyl-Hexyl. (Demonstrates Phenyl-Hexyl selectivity for structural isomers).

  • Thermo Fisher Scientific. Acclaim C30 Column for Separation of Structurally Related Isomers. (Reference for C30 shape selectivity).

Sources

Technical Support Center: Adlupulone Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource for organic chemists and process engineers dealing with yield attrition in Adlupulone synthesis.

Ticket ID: ADL-SYN-004 Subject: Troubleshooting Low Yield & Impurity Profile in Total Synthesis of this compound Assigned Specialist: Senior Application Scientist, Natural Product Chemistry Division[]

Executive Summary & Diagnostic Workflow

This compound (3,5-dihydroxy-2-(2-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one) is a hop


-acid characterized by a gem-diprenyl moiety at the C6 position and a 2-methylbutyryl side chain.[][2]

The Core Problem: Low yield in this compound synthesis is rarely a single-factor failure.[][2] It typically stems from three competing mechanisms:[2]

  • O-Alkylation vs. C-Alkylation: The prenylation step favors kinetic O-alkylation over the thermodynamic C-alkylation required for the

    
    -acid core.[][2]
    
  • Oxidative Degradation: The C6-gem-diprenyl system disrupts aromaticity, making the ring highly susceptible to auto-oxidation (forming hulupones) upon exposure to air.[][2]

  • Steric Hindrance: Introducing the third prenyl group at the crowded C6 position often stalls, leading to di-prenylated byproducts.

Diagnostic Flowchart

Use the following logic gate to identify the specific phase of failure in your workflow.

Adlupulone_Troubleshooting Start START: Low this compound Yield Check_Purity 1. Check Intermediate Purity (2-acylphloroglucinol) Start->Check_Purity Acylation_Issue Issue: Acylation Failure (Poly-acylation or O-acylation) Check_Purity->Acylation_Issue Low Purity Check_Atmosphere 2. Check Reaction Atmosphere (Is it < 5 ppm O2?) Check_Purity->Check_Atmosphere High Purity Oxidation_Issue Issue: Oxidative Degradation (Hulupones formed) Check_Atmosphere->Oxidation_Issue No (Air leaks) Check_Regio 3. Check Regioselectivity (NMR: O-prenyl signals?) Check_Atmosphere->Check_Regio Yes (Inert) Alkylation_Issue Issue: O-Alkylation Dominance (Hard Nucleophile) Check_Regio->Alkylation_Issue O-Alkyl Signals Check_Workup 4. Check Workup pH (Is pH > 8 during extraction?) Check_Regio->Check_Workup C-Alkyl Only Workup_Issue Issue: Isomerization/Degradation (Base-catalyzed ring contraction) Check_Workup->Workup_Issue Yes (High pH) Success Protocol Optimized Check_Workup->Success No (Acidic/Neutral)

Figure 1: Logic gate for isolating the root cause of yield loss in


-acid synthesis.

Phase 1: The Acylation Step (Precursor Synthesis)

Objective: Synthesis of 2-(2-methylbutanoyl)phloroglucinol. Common Failure: Formation of di-acyl byproducts or low conversion.[][2]

Technical FAQ

Q: Why is my yield of the mono-acyl precursor below 60%? A: You are likely using a strong Lewis acid (like AlCl₃) without controlling the stoichiometry, or your temperature is too high.[][2]

  • Mechanism: Phloroglucinol has three equivalent hydroxyls.[][2] Once the first acyl group is added, the ring becomes deactivated (electron-withdrawing ketone), but the remaining hydroxyls can still react if the acylating agent is in excess.

  • Solution: Use the Friedel-Crafts method with a slight excess of Phloroglucinol (1.1 eq) relative to the acid chloride to statistically favor mono-acylation.[][2] Use Nitrobenzene/AlCl₃ or a milder catalyst like ZnCl₂ if possible.[][2]

Q: Can I use the commercially available 2-methylbutyryl chloride directly? A: Yes, but ensure it is free of HCl.[] Aged acid chlorides hydrolyze, releasing HCl which can catalyze side reactions.[][2] Distill your acid chloride before use.[][2]

Phase 2: The Prenylation Step (The Critical Bottleneck)

Objective: Introduction of three prenyl groups (one at C4, two at C6).[2] Common Failure: O-alkylation (formation of enol ethers) instead of C-alkylation.[][2]

The "Hard/Soft" Acid-Base Mismatch

The phloroglucinol anion is an ambident nucleophile.[][2]

  • Oxygen (Hard Center): Reacts with "hard" electrophiles or under conditions that favor charge separation (polar aprotic solvents).[2]

  • Carbon (Soft Center): Reacts with "soft" electrophiles (prenyl bromide is soft) but requires specific metal coordination to block the oxygen.[2]

Optimization Protocol
ParameterStandard (Low Yield)Optimized (High Yield)Rationale
Base KOH / NaOHNaOMe / Mg(OMe)₂ Magnesium chelates the

-dicarbonyl system, blocking O-alkylation and directing the prenyl group to the Carbon.[][2]
Solvent Acetone / DMFDioxane / Methanol Dioxane promotes the specific coordination required for C-alkylation.[][2]
Temperature Reflux (>60°C)Controlled Ramp (0°C to 25°C) High heat promotes thermodynamic randomization. C-alkylation of the anion is often faster at lower temps if catalyzed correctly.[][2]
Atmosphere Ambient AirStrict Argon/Nitrogen

-acids degrade within minutes in air at high pH.[][2]

Q: I see a large "O-prenyl" peak in my NMR. How do I fix this? A: You are likely using a base that dissociates the phenoxide too freely (like K₂CO₃ in Acetone).[2] Switch to a Magnesium-mediated process .

  • Protocol Adjustment: Pre-form the magnesium salt of the acylphloroglucinol using Mg(OMe)₂ in MeOH. Evaporate to dryness, dissolve in anhydrous Dioxane, and then add the prenyl bromide. The Mg²⁺ ion acts as a template, holding the enolate geometry in a way that exposes the Carbon (C4/C6) to the electrophile while protecting the Oxygen.

Phase 3: Work-up & Purification (Yield Preservation)

Objective: Isolation of this compound without oxidative degradation.[][2] Common Failure: "Oiling out" during crystallization or degradation on silica gel.[][2]

The Silica Trap

Do NOT purify this compound on standard Silica Gel. Silica is slightly acidic and often contains trace metals (Fe³⁺) that catalyze the oxidation of


-acids to hulupones.[][2] Additionally, 

-acids bind irreversibly to silica due to their tricarbonyl nature.[][2]

Alternative Purification Methods:

  • Reverse Phase (C18) Prep-HPLC: Use 0.1% Formic Acid in Water/Acetonitrile.[][2] The acid keeps the phenol protonated, preventing oxidation.

  • pH Gradient Extraction:

    • 
      -acids (pKa ~ 5.[][2]5) are weaker acids than 
      
      
      
      -acids (pKa ~ 3.8).[][2]
    • Extract the reaction mixture with buffer at pH 6.5. This removes stronger acidic impurities.[][2]

    • Then extract at pH 8.5 to pull the

      
      -acid into the aqueous phase (limit time here!), wash with hexane, then immediately re-acidify and extract back into hexane.
      
Stability Table
ConditionHalf-Life of this compoundRecommendation
Solid, -20°C, Argon> 1 YearLong-term storage.[][2]
Solution (MeOH), 25°C, Air< 24 HoursProcess immediately.
Basic Solution (pH 10), Air< 30 MinutesAvoid. Never leave in basic workup >5 mins.[2]

Validated Experimental Protocol (Self-Validating)

Step 1: Acylation

  • Dissolve Phloroglucinol (1.1 eq) and AlCl₃ (3.0 eq) in Nitrobenzene/CS₂ (Caution: Toxic).

  • Add 2-methylbutyryl chloride (1.0 eq) dropwise at 0°C.

  • Heat to 50°C for 2 hours.

  • Quench with ice/HCl. Extract, dry, and recrystallize from water/MeOH.

    • Validation: LC-MS should show dominant peak at MW ~210 Da (Mono-acyl).[][2]

Step 2: Tri-Prenylation (The Magnesium Method) [2]

  • Dissolve 2-(2-methylbutanoyl)phloroglucinol (1 eq) in anhydrous MeOH.

  • Add Mg turnings (1.5 eq) activated with I₂.[][2] Reflux until dissolved (formation of Mg-complex).[][2]

  • Evaporate MeOH to dryness.[][2] Re-dissolve residue in anhydrous Dioxane.

  • Add Prenyl Bromide (3.5 eq) dropwise at 0°C.

  • Stir at Room Temp for 12 hours under Argon .

  • Validation: TLC (RP-18) should show disappearance of starting material.[][2] If mono/di-prenyl intermediates persist, add 0.5 eq more Prenyl Bromide and heat gently to 40°C.[][2]

Step 3: Isolation

  • Quench with cold 1M H₂SO₄ (Do not use HCl if possible, sulfate is better for non-coordinating anions).[][2]

  • Extract into Hexane (this compound is highly lipophilic).[][2]

  • Wash Hexane with pH 4.5 buffer.[][2]

  • Concentrate and crystallize from cold Pentane or MeOH/Water (90:10).[][2]

References

  • Biosynthesis and Structure

    • PubChem.[][2][3][4] (n.d.). This compound | C26H38O4.[][2][4] National Library of Medicine.[][2] Retrieved February 28, 2026, from [Link]

  • Acylphloroglucinol Synthesis & Reactivity

    • Arrospide, et al. (2024).[2][5] Prenylated and Geranylated Derivatives of Non-Oxidized Monomeric Acylphloroglucinols of Natural Origin. J. Braz.[][2][5] Chem. Soc. Retrieved February 28, 2026, from [Link][2]

  • Hop Acid Stability & Analysis

    • Krofta, K., et al. (2015).[2][6] Stability of hop beta acids and their decomposition products during natural ageing. ResearchGate. Retrieved February 28, 2026, from [Link]

    • Li, Y., et al. (2023).[2][7][8] Identification of colupulone and lupulone as the main contributors to the antibacterial activity of hop extracts. Food Research International.[][2] Retrieved February 28, 2026, from [Link]

  • Extraction & Purification Techniques

    • Google Patents.[][2] (n.d.). Process for preparing pure beta acids of hop (CZ303017B6).[2] Retrieved February 28, 2026, from [2]

Sources

Technical Support Center: Prevention of Adlupulone Oxidation in Stored Samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the handling and storage of Adlupulone. This guide is designed for researchers, scientists, and drug development professionals who work with this sensitive hop-derived β-acid. This compound, like other lupulones, is highly susceptible to oxidative degradation, which can compromise sample integrity and experimental outcomes. This document provides in-depth troubleshooting advice and foundational knowledge to ensure the long-term stability of your this compound samples.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of this compound.

Q1: My this compound sample has changed color and shows new peaks in my HPLC analysis. What is causing this?

A1: This is a classic sign of oxidative degradation. this compound is a β-acid, a class of compounds known for their instability and tendency to oxidize, especially when exposed to atmospheric oxygen and elevated temperatures.[1][2][3]

  • Mechanism of Degradation: The primary degradation pathway is auto-oxidation. The prenyl side chains on the this compound molecule are particularly vulnerable to attack by oxygen. This process can be accelerated by exposure to light (photo-oxidation) and heat. The initial oxidation products are often hulupones, which are themselves susceptible to further degradation.[4][5][6][7] The presence of oxygen is a critical factor; studies show that aerobic conditions at room temperature can lead to the loss of over 50% of β-acids within a month and up to 83% in a year.[1][2][8]

  • Resulting Impurities: The new peaks in your chromatogram are likely oxidation products such as hulupones and other uncharacterized compounds.[6][9][10] These degradation products can interfere with your experiments by exhibiting different biological activities or by confounding analytical quantification.[5]

Diagram: this compound Oxidation Pathway

OxidationPathway This compound This compound (C₂₆H₃₈O₄) Products Degradation Products (e.g., Hulupones) This compound->Products Oxidation Stress Oxidative Stress (O₂, Heat, Light) Stress->this compound

Caption: Simplified pathway of this compound degradation.

Q2: What is the best way to prepare my this compound samples for short-term and long-term storage?

A2: The optimal preparation method depends on whether you are storing the compound as a solid or in a solution and the intended duration of storage. The core principles are to minimize exposure to oxygen, light, and heat.

Protocol 1: Preparing Solid this compound for Storage

This protocol is recommended for long-term archival of pure, solid this compound.

Materials:

  • Amber glass vial with a PTFE-lined cap

  • Source of inert gas (Argon or Nitrogen)

  • Parafilm or vial sealant

  • Freezer (-20°C or -80°C)

Procedure:

  • Weigh Sample: Dispense the desired amount of solid this compound into a clean, dry amber glass vial. Amber glass is crucial to protect the sample from light.

  • Inert Gas Purge: Gently flush the vial headspace with a stream of dry argon or nitrogen for 30-60 seconds. This displaces atmospheric oxygen. Argon is denser than air and can provide a more stable inert blanket.

  • Seal Tightly: Immediately and securely tighten the PTFE-lined cap. PTFE liners provide a superior seal against gas exchange compared to other materials.

  • Wrap and Label: Wrap the cap-vial interface with Parafilm for an extra barrier against moisture and air ingress. Label the vial clearly with the compound name, date, and concentration.

  • Store Cold: Place the sealed vial in a freezer set to -20°C for intermediate storage or -80°C for long-term storage.[1]

Protocol 2: Preparing this compound Stock Solutions for Storage

Storing in solution is convenient but increases the risk of degradation if not done correctly.

Materials:

  • Anhydrous, HPLC-grade solvent (e.g., Ethanol, Methanol)[11][12]

  • Amber glass vial with a PTFE-lined screw cap

  • Inert gas (Argon or Nitrogen)

  • Optional: Antioxidant (e.g., BHT - Butylated hydroxytoluene)

Procedure:

  • Solvent Selection: Choose a suitable anhydrous organic solvent. Ethanol and methanol are common choices.[11][12] Avoid aqueous solutions for long-term storage as water can participate in degradation reactions.

  • Dissolution: Dissolve the solid this compound in the chosen solvent to your target concentration. Perform this step quickly to minimize air exposure.

  • (Optional) Add Antioxidant: For extended storage, consider adding an antioxidant like BHT at a low concentration (e.g., 0.01-0.1%). Antioxidants can scavenge free radicals that initiate the oxidation chain reaction.[13]

  • Inert Gas Purge: As with the solid sample, flush the vial's headspace with argon or nitrogen for 30-60 seconds.

  • Seal and Store: Securely cap the vial, wrap with Parafilm, and store in a freezer (-20°C or -80°C).

Q3: I'm not sure which storage conditions are right for my experiment. Can you provide a summary?

A3: Certainly. The choice depends on the sample form (solid vs. solution) and the required storage duration.

Diagram: Storage Condition Decision Workflow

StorageDecision start Start: New this compound Sample duration Storage Duration? start->duration short_term < 1 Month duration->short_term Short long_term > 1 Month duration->long_term Long form Sample Form? solid Solid form->solid solution Solution form->solution short_term->form store_freezer_80 Store at -80°C Inert Gas Purge Amber Vial Seal Tightly long_term->store_freezer_80 store_fridge Store at 4°C Inert Gas Recommended solid->store_fridge store_freezer_20 Store at -20°C Inert Gas Purge Amber Vial solution->store_freezer_20

Caption: Decision tree for selecting this compound storage conditions.

Table 1: Recommended Storage Conditions for this compound
Sample Form Duration Temperature Atmosphere Key Considerations
Solid < 1 month4°CAir (Inert Gas Recommended)Keep in a sealed, amber vial.
Solid 1-12 months-20°CInert Gas (Argon/N₂) Mandatory Follow Protocol 1.
Solid > 12 months-80°CInert Gas (Argon/N₂) Mandatory The gold standard for archival.
Solution < 1 week4°CInert Gas RecommendedFor working solutions in active use.
Solution > 1 week-20°C or -80°CInert Gas (Argon/N₂) Mandatory Follow Protocol 2. Avoid freeze-thaw cycles.

Causality: Lower temperatures dramatically slow the rate of chemical reactions, including oxidation.[3][14] Studies on hop acids consistently show that freezer storage (-17°C to -20°C) maintains compound integrity far better than refrigeration (4°C) or room temperature.[14] Removing oxygen by purging with an inert gas eliminates the primary reactant required for oxidation.[8]

Q4: How can I validate that my storage protocol is effective?

A4: The best way to validate your protocol is to conduct a small-scale stability study. This involves analyzing your sample at defined time points to monitor for degradation.

Protocol 3: Basic Stability Validation Study

Objective: To quantify the degradation of this compound under your specific storage conditions over time.

Methodology:

  • Prepare Samples: Prepare a batch of identical this compound samples (either solid aliquots or a stock solution divided into multiple vials) using your chosen storage protocol. Prepare at least 5-6 identical samples.

  • Time Zero (T=0) Analysis: Immediately after preparation, take one sample and analyze it using a validated High-Performance Liquid Chromatography (HPLC) method.[15][16] This is your baseline.

    • HPLC Method: A reversed-phase HPLC with UV detection is standard. Use a C18 column with a mobile phase of acidified water and methanol or acetonitrile.[10][15] Detection is typically set around 326 nm.[10]

  • Store Remaining Samples: Place the remaining vials under your test storage conditions (e.g., -20°C, under argon).

  • Analyze at Time Points: At regular intervals (e.g., 1 month, 3 months, 6 months, 12 months), remove one vial from storage.

  • Sample Analysis: Allow the sample to come to room temperature before opening. Analyze it using the exact same HPLC method as the T=0 sample.

  • Data Evaluation: Compare the chromatograms.

    • Quantitative Loss: Calculate the percentage decrease in the peak area of this compound compared to T=0.

    • Qualitative Degradation: Look for the appearance and growth of new peaks, which represent degradation products.[17][18]

Diagram: Stability Study Experimental Workflow

StabilityStudy A Prepare Batch of Identical Samples B Analyze T=0 Sample (HPLC Baseline) A->B C Store Samples (Test Conditions) A->C E Compare Chromatograms to T=0 Data B->E D Analyze at Time Points (e.g., 1, 3, 6 months) C->D Over Time D->E F Assess Stability: % Loss & New Peaks E->F

Sources

Optimizing mobile phase for Adlupulone separation by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Mobile Phase for Adlupulone Separation by HPLC Role: Senior Application Scientist, Separation Science Division

Executive Summary: The this compound Challenge

As researchers in natural product chemistry and brewing science know, separating this compound (a


-acid) from its structural isomer Lupulone is one of the most persistent challenges in hop analysis. While standard methods (EBC 7.7, ASBC Hops-14) often quantify "Lupulone + this compound" as a co-eluting pair due to their nearly identical hydrophobicity, pharmacokinetic studies and varietal fingerprinting require baseline resolution.

This guide moves beyond the standard "group quantification" protocols. It focuses on the mechanistic levers —specifically mobile phase thermodynamics and stationary phase selectivity—required to isolate this compound.

Core Protocol: High-Resolution Separation Parameters

The following protocol is optimized for the resolution of all three major


-acid analogs (Colupulone, Lupulone, this compound).

System Suitability Requirement: Resolution (


) between Lupulone and this compound 

.
Optimized Chromatographic Conditions
ParameterRecommended SettingTechnical Rationale
Stationary Phase C18 (High Carbon Load, e.g., Hypersil ODS-2 or equivalent)High hydrophobicity is required to retain ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-acids; steric selectivity of polymeric C18 helps resolve the isovaleryl (Lupulone) vs. 2-methylbutyryl (this compound) side chains.
Mobile Phase A Water + 0.1% Phosphoric Acid (

)
Low pH (~2.2) is critical.

-acids (

) must be fully protonated to prevent peak tailing and retention time drift.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks and lower backpressure than Methanol, crucial for resolving the closely eluting isomers.
Elution Mode Isocratic: 65% B / 35% AIsocratic elution maintains a constant selectivity factor (

) across the critical pair region, often superior to gradients for isomer separation.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Temperature 25°C - 30°C (Strictly Controlled)

-acid separation is highly temperature-sensitive. Higher temperatures typically reduce resolution between isomers.
Detection UV @ 315 nm

-acids have an absorption maximum distinct from

-acids (which absorb strongly at 325 nm).

Mobile Phase Optimization Workflow

The following diagram illustrates the logical flow for optimizing your mobile phase specifically for this compound resolution.

MobilePhaseOptimization Start Start: this compound/Lupulone Co-elution Step1 Step 1: Adjust pH to < 2.5 (Suppress Ionization) Start->Step1 Check1 Peak Tailing Reduced? Step1->Check1 Step2 Step 2: Switch Modifier (MeOH -> ACN) Check1->Step2 No Check1->Step2 Yes Check2 Selectivity Improved? Step2->Check2 Step3 Step 3: Optimize Temperature (Lower Temp -> Higher Resolution) Check2->Step3 Partial Sep. Check2->Step3 No Change Check3 Baseline Resolution? Step3->Check3 Check3->Step1 No (Re-evaluate Column) Final Protocol Validated Check3->Final Yes

Figure 1: Step-wise optimization strategy for resolving closely eluting hop beta-acids.

Troubleshooting Support Center (Q&A)

Q1: I am seeing severe peak tailing for this compound, even with a C18 column. What is the root cause?

Senior Scientist Diagnosis: Peak tailing in


-acids is almost exclusively caused by secondary silanol interactions . This compound has a 

of approximately 5.[1]9. If your mobile phase pH is near 4.0–6.0, the molecule is partially ionized, and the silica support of your column (if not fully end-capped) is also ionized. This creates an ion-exchange mechanism that drags the peak tail.

Corrective Action:

  • Acidify Mobile Phase: Ensure your aqueous phase is pH 2.0–2.5 using Phosphoric Acid or Formic Acid. This forces this compound into its neutral (protonated) state.

  • Check Column Type: Use a "Type B" silica column (high purity, fully end-capped) to minimize free silanols.

Q2: this compound and Lupulone are co-eluting as a single broad peak. How do I separate them?

Senior Scientist Diagnosis: This is a selectivity (


) issue. These two molecules differ only by the placement of a methyl group on the side chain (isovaleryl vs. 2-methylbutyryl).

Corrective Action:

  • Change Organic Modifier: If using Methanol, switch to Acetonitrile . ACN forms different solvation shells around the alkyl side chains, often enhancing the shape selectivity required for isomers.

  • Lower the Temperature: Isomer separation is entropically driven. Lowering the column temperature to 20°C or 25°C (from 40°C) often increases the resolution between structurally similar compounds, albeit at the cost of higher backpressure.

  • Isocratic Hold: Use a shallow isocratic plateau (e.g., 60-65% ACN) rather than a steep gradient. Isomers need time in the stationary phase to differentiate.

Q3: I see "Ghost Peaks" or baseline noise increasing over time. Is my mobile phase contaminated?

Senior Scientist Diagnosis: While mobile phase contamination is possible, the more likely culprit with hop acids is oxidation .


-acids are extremely unstable and oxidize rapidly into hulupones and other degradation products upon exposure to air and light.

Corrective Action:

  • Degas Thoroughly: Use vacuum degassing or helium sparging for your mobile phase.

  • Protect Samples: Store samples in amber vials and keep the autosampler cooled (4°C).

  • Fresh Prep: Do not store diluted standards for more than 4-6 hours. If you see a cluster of small peaks eluting before the main

    
    -acids, these are likely oxidation products.
    

Diagnostic Logic Tree

Use this decision tree to resolve specific chromatographic anomalies during this compound analysis.

TroubleshootingTree Problem Observation Issue1 Co-elution (Lup/Adlup) Problem->Issue1 Issue2 Peak Tailing Problem->Issue2 Issue3 Retention Drift Problem->Issue3 Sol1 Decrease Temp Switch to ACN Issue1->Sol1 Sol2 Lower pH (<2.5) Use End-capped C18 Issue2->Sol2 Sol3 Equilibrate Column Check Temp Stability Issue3->Sol3

Figure 2: Rapid diagnostic logic for common HPLC issues with hop beta-acids.

Frequently Asked Questions (FAQ)

Q: Can I use the ASBC Hops-14 method for this compound isolation? A: The ASBC Hops-14 method is excellent for total


 and 

-acid quantification, but it is not optimized for resolving the specific this compound isomer. It often results in a "Beta Fraction" peak. For individual isolation, you must modify the method by lowering the gradient slope or switching to the isocratic conditions detailed in the Core Protocol above.

Q: Why is 315 nm recommended over the standard 280 nm? A: Hop acids have complex UV spectra.


-acids absorb strongly at 325 nm, while 

-acids have a local maxima near 315 nm (and another in the UV range). Using 315 nm maximizes the signal-to-noise ratio specifically for this compound while slightly reducing the interference from oxidation products that may absorb at lower wavelengths.

Q: What is the elution order I should expect? A: Under standard Reverse Phase (C18) conditions, the elution order is typically:

  • Cohumulone (

    
    )[1][2][3]
    
  • Humulone/Adhumulone (

    
    )[1][2]
    
  • Colupulone (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )[1][2][3]
    
  • This compound (

    
    )  / Lupulone (
    
    
    
    ) (Critical Pair) Note: Depending on the specific column selectivity (e.g., Phenyl-Hexyl), this compound may elute slightly before or after Lupulone. Confirmation with a pure standard (e.g., ICE-4) is mandatory.

References

  • Analytica EBC 7.7.

    
    - and 
    
    
    
    -Acids in Hops and Hop Products by HPLC. European Brewery Convention.
  • Smolecule Application Note . Extraction and Analysis of Colupulone from Humulus lupulus L. (Citing separation of this compound).

  • ASBC Methods of Analysis.

    
    - and 
    
    
    
    -Acids in Hops and Hop Products by HPLC. American Society of Brewing Chemists.[1][2][4][5][6]
  • Journal of Chemical Educ

    
    - and 
    
    
    
    -Acids in Hops. (Discusses co-elution and oxidation challenges).

Sources

Technical Support Center: Resolving Adlupulone Peak Tailing in RP-HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to achieve symmetrical peak shapes for hop bitter acids. Adlupulone—a


-acid and prenylated phloracylphenone—is notoriously difficult to analyze via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Its high hydrophobicity, acidic phenolic hydroxyl groups, and metal-chelating potential make it highly susceptible to peak tailing (Asymmetry factor, 

).

This guide bypasses generic advice to provide a mechanistic, self-validating framework for diagnosing and eliminating this compound peak tailing.

The Mechanistic Root Causes of this compound Tailing

To fix peak tailing, we must first understand the molecular interactions occurring inside the column. This compound tailing is rarely a single-variable problem; it is typically a combination of three distinct phenomena:

A. The Ionization Conundrum (pH Control)

This compound has a pKa of approximately 5.93[1]. In chromatography, if the mobile phase pH is within 2 units of the analyte's pKa, the molecule exists in a state of dynamic equilibrium between its neutral and ionized forms. Because these two forms have drastically different hydrophobicities, they travel through the column at different velocities, resulting in a smeared, tailing peak. To ensure 100% protonation and eliminate retention variability, the mobile phase pH must be strictly maintained at ~2.6[1][2].

B. Stationary Phase Dynamics (Silanols & Metals)

Even in a perfectly buffered system, the stationary phase itself can induce tailing.

  • Silanol Interactions: Older or lower-quality silica (Type A) contains active, unreacted silanol groups (-SiOH). These act as weak cation exchangers and hydrogen-bond donors that drag the polar hydroxyl groups of this compound[3][4].

  • Metal Chelation: The

    
    -diketone structure of this compound is an excellent chelator. Trace metals (like iron or aluminum) embedded in the silica matrix or the LC fluidics will bind the analyte, causing severe tailing[3]. Utilizing ultra-pure, fully end-capped Type B spherical silica is non-negotiable[3][4].
    
C. Elution Thermodynamics (Gradient Mismatch)

This compound is highly hydrophobic and elutes late in the chromatogram. If a gradient method maintains a high concentration of water during the late stages of the run, the


-acids will struggle to partition into the mobile phase, causing them to drag along the stationary phase. A sharp step-gradient to a high organic modifier concentration is required to "wash" the this compound off the column in a tight band[2].

Diagnostic Workflow

Use the following logical workflow to isolate the root cause of your peak tailing.

AdlupuloneTailing Start Observe this compound Peak Tailing (As > 1.5) CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH FixPH Adjust pH to 2.6 (e.g., 0.17% Formic Acid) CheckPH->FixPH No CheckColumn Is Column Highly End-Capped (Type B)? CheckPH->CheckColumn Yes FixPH->CheckColumn FixColumn Switch to End-Capped, High-Purity Silica CheckColumn->FixColumn No CheckGradient Is Organic Modifier Sufficient at Elution? CheckColumn->CheckGradient Yes FixColumn->CheckGradient FixGradient Increase MeOH/ACN to 100% at tail end CheckGradient->FixGradient No Success Symmetrical Peak (As 0.9 - 1.2) CheckGradient->Success Yes FixGradient->Success

Diagnostic workflow for resolving this compound peak tailing in RP-HPLC.

Quantitative Data & Parameter Summaries

Table 1: Root Causes and Corrective Actions
Root CauseMechanistic ExplanationCorrective Action
Incomplete Protonation This compound pKa is ~5.93. At pH > 3.9, partial ionization causes mixed-mode retention.Buffer mobile phase to pH 2.6 using 0.17–0.20% formic acid[1][2].
Silanol Interactions Free silanols on silica act as weak cation exchangers, binding polar hydroxyls.Use fully end-capped, Type B spherical silica columns[3][4].
Metal Chelation Phenolic moieties chelate trace Fe/Al in the stationary phase or LC fluidics.Use high-purity silica; passivate LC system; consider adding EDTA[3].
Gradient Mismatch High aqueous content during late elution increases hydrophobic retention variability.Ramp to 100% organic modifier after

-acid elution[2].
Table 2: Optimized Gradient Parameters for Hop Acids

Note: Mobile Phase A = 85:15 Methanol:Water with 0.17% Formic Acid. Mobile Phase B = 100% Water.

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Elution Target / Purpose
0.090100.8Initial Equilibration[2]
8.090100.8

-acids (Cohumulone, Humulone)
8.110000.8Step gradient to 100% A to prevent tailing[2]
30.010000.8

-acids (Colupulone, this compound)

Step-by-Step Experimental Protocols

To ensure scientific integrity, every chromatographic workflow must be self-validating. Follow these protocols to isolate variables and achieve optimal peak shape.

Protocol A: Self-Validating System Passivation & Mobile Phase Preparation

Purpose: To eliminate metal chelation and ensure robust pH control before the sample ever touches the column.

  • Aqueous Preparation: Measure 1 L of ultrapure water (18.2 MΩ·cm).

  • Acidification: Add exactly 1.7 mL of LC-MS grade formic acid (0.17% v/v) to the water. Verify the pH is ~2.6 using a calibrated pH meter[2].

  • Organic Preparation: Prepare Mobile Phase A by mixing 850 mL of HPLC-grade Methanol with 150 mL of the acidified water prepared in Step 2.

  • Degassing: Degas all mobile phases via ultrasonic bath for 10 minutes to prevent micro-bubble formation in the pump heads.

  • System Passivation (Self-Validation Step): If you suspect your stainless-steel LC lines are contributing to tailing, replace the column with a union. Flush the system with 0.1% phosphoric acid in 50:50 Methanol:Water at 1.0 mL/min for 2 hours. Flush with pure water for 30 minutes before reinstalling the column.

Protocol B: Column Equilibration and Gradient Execution

Purpose: To execute a gradient that resolves structurally similar isomers while forcing the rapid elution of highly hydrophobic


-acids.
  • Column Selection: Install a high-purity, fully end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm or 5 µm particle size, Type B silica)[3][4].

  • Equilibration: Pump the starting gradient (90% Mobile Phase A / 10% Mobile Phase B) for at least 10 column volumes to ensure the stationary phase is fully wetted and protonated.

  • Injection: Inject 10 µL of the hop extract or this compound standard.

  • Gradient Execution: Run the gradient exactly as outlined in Table 2 . The critical step is the instantaneous jump to 100% Mobile Phase A at 8.1 minutes. This decreases the retention range and forces the this compound to elute symmetrically[2].

  • Data Analysis: Measure the Asymmetry factor (

    
    ) at 10% of the peak height. A successful run will yield an 
    
    
    
    between 0.9 and 1.2.

Frequently Asked Questions (FAQs)

Q: Why does my this compound peak tailing worsen over time on the exact same column? A: This is a classic symptom of siloxane bond hydrolysis. At highly acidic pH levels (like the pH 2.6 required for this assay), the bonds attaching the end-capping reagents to the silica surface can slowly hydrolyze over hundreds of injections. This exposes active silanols, which interact with the this compound and cause tailing. Self-validation test: Inject a neutral, hydrophobic marker like toluene. If the toluene peak is symmetrical but this compound tails, your column has active silanols and needs replacement. If both tail, your column has developed a physical void at the head.

Q: Can I use Acetonitrile instead of Methanol for Mobile Phase A? A: You can, but it is not recommended for hop bitter acids. Methanol is a protic solvent, meaning it can participate in hydrogen bonding. This provides superior selectivity (resolution) between the structurally similar


-acid and 

-acid isomers (e.g., colupulone vs. This compound). Acetonitrile, being aprotic, often causes these critical pairs to co-elute.

Q: I increased the formic acid to 0.2% but I am still seeing an Asymmetry factor of 1.6. What is my next step? A: If pH control is verified, the issue is likely column chemistry. Ensure your column is specifically rated as "Type B" or "High Purity" silica[3]. Older "Type A" columns have high metal content. If you are already using a Type B column, try switching to a phosphate buffer at pH 2.2[1], as phosphate is a stronger buffer and can mask residual silanols more effectively than formate, though this will render your method incompatible with MS detection.

References

  • Source: smolecule.
  • Source: nih.
  • Source: hplc.
  • Source: tecnofrom.

Sources

Technical Support Center: Adlupulone Analysis in Complex Matrices

[1]

Status: Operational Lead Scientist: Senior Application Specialist, Mass Spectrometry Division Topic: Troubleshooting Matrix Effects & Isobaric Interference in Adlupulone Quantification[1]

Core Technical Overview

This compound (

123

134Ion Suppression (Matrix Effects)Isobaric Interference13

The Critical Distinction:

  • Matrix Effects (ME): Co-eluting non-target components (e.g., phospholipids, polyphenols) alter ionization efficiency in the source (ESI), causing signal suppression or enhancement.[1]

  • Isobaric Interference: this compound is a constitutional isomer of Lupulone (n-lupulone).[1][3][] Both share the precursor ion

    
    .[1][3][] Without baseline chromatographic separation, mass spectrometry alone cannot distinguish them, leading to gross overestimation.[1]
    

Diagnostic Workflow: Is it Matrix Effect or Interference?

Before optimizing extraction, you must diagnose the root cause of data irregularity. Use this logic flow to isolate the variable.

MatrixDiagnosisStartSymptom: Low Sensitivity orPoor ReproducibilityStep1Step 1: Post-Column Infusion(Infuse this compound while injecting blank matrix)Start->Step1Decision1Do you see dips/peaksat this compound RT?Step1->Decision1ResultMEConfirmed: Matrix Effect (Ion Suppression)Decision1->ResultMEYesStep2Step 2: Check Chromatography(Inject Mixed Std: this compound + Lupulone)Decision1->Step2NoDecision2Baseline Separation?Step2->Decision2ResultIsoConfirmed: Isobaric Interference(Lupulone co-elution)Decision2->ResultIsoNoResultCleanSystem Clean.Check Source/Calibration.Decision2->ResultCleanYes

Figure 1: Diagnostic logic for distinguishing between matrix-induced ion suppression and isobaric co-elution.

Troubleshooting Guides & FAQs

Category A: Chromatography & Isobaric Separation[1][6]

Q: I see a single peak for m/z 413.3, but my concentration values are consistently 30-40% higher than expected. Why? A: You are likely co-eluting this compound and Lupulone.[1][6]

  • Mechanism: Both compounds are hydrophobic

    
    -acids.[1][3][] this compound has a sec-butyl side chain (2-methylbutyryl), while Lupulone has an isobutyl side chain (3-methylbutyryl).[1][3][] On standard C18 columns, they often co-elute.[1]
    
  • Solution: Switch to a Phenyl-Hexyl or C18-PFP (Pentafluorophenyl) column.[1][3][] The

    
     interactions offered by phenyl phases provide better selectivity for the structural isomers than hydrophobic interactions alone.[]
    
  • Protocol:

    • Column: Phenyl-Hexyl,

      
       mm, 1.7 µm.[1][3][]
      
    • Mobile Phase A: Water + 0.1% Formic Acid.[1][3]

    • Mobile Phase B: Acetonitrile (MeOH often broadens

      
      -acid peaks).[1][3][]
      
    • Gradient: Shallow gradient (e.g., 60-70% B over 10 mins) is critical for isomer resolution.[1][3][]

Q: Can I use MRM transitions to distinguish this compound from Lupulone? A: Generally, no .

  • Reasoning: Because they are isomers, their fragmentation pathways are nearly identical (major fragments often include the loss of side chains).[1] Unless you have a high-resolution instrument (Q-TOF/Orbitrap) capable of distinguishing subtle electronic rearrangements, you must rely on Retentive Separation .[1][3][]

Category B: Mitigating Matrix Effects (Sample Prep)

Q: My internal standard (IS) recovery varies wildly between samples. How do I fix this? A: This indicates "Differential Matrix Effect"—the matrix load varies per sample.

  • Immediate Fix: Use a Stable Isotope Labeled (SIL) Internal Standard (e.g.,

    
    -Lupulone or deuterated analog).[1][3][] If unavailable, use a structural analog like Colupulone  (if naturally absent) or a non-endogenous alkyl-phenone.[1][3][]
    
  • Root Cause Fix: Improve sample cleanup. Protein Precipitation (PPT) is insufficient for hydrophobic

    
    -acids in plasma because they bind albumin.[1][3][]
    
  • Recommended Protocol (Liquid-Liquid Extraction - LLE):

    • Acidify sample (200 µL) with 20 µL 1M HCl (Neutralizes the

      
      -acid, driving it into organic phase).
      
    • Add 600 µL Hexane:Ethyl Acetate (9:1) .

    • Vortex 5 min, Centrifuge.

    • Evaporate supernatant and reconstitute in 50:50 Mobile Phase. Why? This excludes phospholipids (which cause suppression) better than acetonitrile precipitation.[1][3]

Category C: Sensitivity Optimization

Q: I am using ESI+ but the signal is weak. Should I switch modes? A: Yes. This compound is an acidic enol.[1][3][]

  • Mechanism:

    
    -acids have an acidic proton on the cyclohexane ring (
    
    
    ).[1][3][]
  • Recommendation: Switch to Negative Electrospray Ionization (ESI-) .[1][3][]

  • Buffer Choice: Use Ammonium Acetate (5 mM) rather than high concentrations of Formic Acid.[1] While acidic pH helps retention, too much acid in the source can suppress ionization in negative mode.[1] A pH of 4.5–5.0 is the "sweet spot" for sensitivity and chromatographic shape.

Quantitative Data Summary: Matrix Factors

The following table summarizes expected Matrix Factors (MF) using different extraction techniques for this compound in Human Plasma.

  • MF = 1.0: No effect.

  • MF < 1.0: Ion Suppression.

  • MF > 1.0: Ion Enhancement.

Extraction MethodMatrix Factor (MF)Recovery (%)RSD (%)Suitability
Protein Precip (ACN) 0.45 (Severe Suppression)95%>15%Poor (Phospholipids remain)
SPE (Oasis HLB) 0.88 (Mild Suppression)82%5%Good (High throughput)
LLE (Hexane/EtOAc) 0.96 (Negligible)90%3%Excellent (Cleanest extract)

Experimental Workflow: Sample Preparation Decision Tree

Select the appropriate extraction protocol based on your sample complexity and throughput needs.

SamplePrepInputSample TypePlantPlant Extract(Hops/Supplements)Input->PlantBioBiological Fluid(Plasma/Urine)Input->BioDiluteDilute & Shoot(MeOH:H2O)Plant->DiluteAcidAcidify (pH < 3)Bio->AcidFilterSyringe Filter(PTFE 0.2 µm)Dilute->FilterExtractLLE (Hexane:EtOAc)Acid->ExtractLow ThroughputHigh SensitivityCleanPhospholipid Removal(SPE/PLD Plate)Acid->CleanHigh ThroughputRoutine Analysis

Figure 2: Decision tree for selecting the optimal sample preparation strategy.

References

  • Dresel, M., et al. (2015).[1][3] "Sensory and analytical characterization of the bitter profiles of hop

    
    -acids and their oxidation products." Journal of Agricultural and Food Chemistry. 
    
  • Intelmann, D., & Hofmann, T. (2010).[1][3] "On the autoxidation of bitter-tasting iso-alpha-acids in beer." Journal of Agricultural and Food Chemistry. (Provides mechanistic insight into degradation and ionization of hop acids).

  • Vanhoenacker, G., et al. (2004).[1][3] "Analysis of iso-alpha-acids and reduced iso-alpha-acids in beer by direct injection and liquid chromatography with ultraviolet absorbance detection or mass spectrometry." Journal of Chromatography A. (Establishes baseline for LC-MS of hop acids).

  • European Brewery Convention (EBC). Method 7.

    
    - and 
    
    
    -acids in Hops by HPLC.[1][3][][7][8] (The gold standard for chromatographic separation conditions).[1]
  • Chafia, C., et al. (2019).[1][3] "Quantification of co-, n-, and ad-lupulone in hop-based dietary supplements and phytopharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. (Specific reference for this compound quantification).

Enhancing the solubility of Adlupulone for in vitro studies

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Enhancing the Solubility and Stability of Adlupulone for In Vitro Applications Ticket ID: ADL-SOL-001 Status: Open Resource Assigned Specialist: Senior Application Scientist, Bio-Assay Development

Executive Summary & Molecule Profile

User Query: "I am attempting to dose this compound (CAS: 31769-60-5) in cell culture media, but I am observing immediate precipitation upon dilution and inconsistent biological data. How do I stabilize this compound?"

Technical Analysis: this compound is a hop


-acid (lupulone analog). Unlike iso-

-acids (which are isomerized and more soluble),

-acids are structurally characterized by a six-membered ring with three isoprenyl side chains. This structure confers extreme lipophilicity and oxidative instability .

The central challenge with this compound is the Solubility-Stability Paradox :

  • It is most soluble at alkaline pH (forming salts).

  • It is most unstable at alkaline pH (rapid oxidation to hulupones).

  • It is most stable at acidic pH.

  • It is insoluble at acidic pH.

This guide provides protocols to navigate this paradox using solvent systems and encapsulation technologies.

Physicochemical Profile
PropertyValue/CharacteristicImplication for In Vitro Use
Class Hop

-acid (Lupulone analog)
Highly hydrophobic; partitions into membranes.
pKa ~6.0 (Weak Acid)Ionizes in basic conditions; neutral in standard media (pH 7.4).
LogP > 5.0 (Estimated)High affinity for plastics and proteins (serum).
Key Risk Oxidative DegradationRapidly oxidizes to hulupones in air/light, accelerated by high pH.

Decision Matrix: Selecting Your Solubilization Strategy

Before proceeding, use this logic flow to determine the correct method for your specific assay conditions.

Adlupulone_Strategy cluster_warning Critical Warning Start Start: Define Assay Requirements Conc_Check Target Concentration > 50 µM? Start->Conc_Check Serum_Check Is Serum (FBS) Present? Conc_Check->Serum_Check Yes (>50 µM) DMSO_Route Method A: Standard DMSO/Ethanol (Low Complexity) Conc_Check->DMSO_Route No (<50 µM) Serum_Check->DMSO_Route Yes (Serum aids solubility) CD_Route Method B: HP-β-Cyclodextrin Complex (High Stability/Solubility) Serum_Check->CD_Route No (Serum-free) Alkaline Method C: Alkaline pH Adjustment (NOT RECOMMENDED) Reason Causes rapid oxidation to hulupones Alkaline->Reason

Figure 1: Decision tree for selecting the appropriate solubilization vehicle based on concentration and media composition.

Troubleshooting & FAQs

Module A: Organic Solvent Systems (DMSO/Ethanol)

Q: My this compound precipitates immediately when I add the DMSO stock to the culture media. Why? A: This is the "Crash-Out" effect. This compound is soluble in DMSO but highly insoluble in water. When a small volume of DMSO stock hits the aqueous media, the local solvent environment changes instantly, forcing the hydrophobic molecule out of solution before it can disperse.

Corrective Protocol:

  • Warm the Media: Pre-warm your culture media to 37°C. Cold media accelerates precipitation.

  • The "Jet" Injection: Do not drop the DMSO stock onto the surface. Submerge the pipette tip into the media and expel the stock quickly while simultaneously vortexing or swirling the media.

  • Limit Final Concentration: Ensure final DMSO concentration is < 0.5% (v/v).

    • Example: For a 10 µM final dose, prepare a 2 mM DMSO stock. Add 5 µL stock to 1 mL media.

Q: Can I use Ethanol instead of DMSO? A: Yes, Ethanol (EtOH) is a viable alternative and is often less cytotoxic than DMSO for certain sensitive cell lines. However, this compound solubility in EtOH is slightly lower than in DMSO.

  • Limit: Keep final EtOH concentration < 0.1% for sensitive cells.

Module B: Stability & pH

Q: Can I dissolve this compound in NaOH to make a salt, then neutralize it? A: Technically yes, but scientifically dangerous. While alkaline pH (pH > 8) ionizes the


-acid and drastically increases solubility, it triggers rapid oxidative degradation. In the presence of oxygen, 

-acids convert to hulupones and other degradation products within minutes to hours.
  • Verdict: Avoid this method for biological assays unless you are specifically studying degradation products.

Q: How do I store the stock solutions? A:

  • Solvent: 100% Anhydrous DMSO.

  • Temperature: -20°C or -80°C.

  • Container: Amber glass vials (this compound is photosensitive).

  • Shelf Life: Discard after 1 month or if color shifts from yellow to brown (indication of oxidation).

Advanced Protocol: Cyclodextrin Complexation (The "Gold Standard")

For high-concentration assays or long-term stability studies, encapsulating this compound in Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the superior method. This cage-like molecule hides the hydrophobic this compound from water while keeping it in solution.
Why this works:

HP-


-CD increases the aqueous solubility of hop 

-acids by forming inclusion complexes, significantly enhancing photostability and thermostability compared to free acids.[1][2]
Step-by-Step Complexation Protocol

Materials:

  • This compound (Solid)

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) (Pharma grade)
  • Solvent: Methanol (for co-dissolution) or Water (for kneading)

Workflow (Co-Evaporation Method):

  • Calculate Molar Ratio: Target a 2:1 ratio (Host:Guest).

    • MW this compound: ~414.6 g/mol

    • MW HP-

      
      -CD: ~1400  g/mol  (average)
      
    • Example: To solubilize 4.15 mg this compound (10 µmol), use ~28 mg HP-

      
      -CD (20 µmol).
      
  • Dissolution:

    • Dissolve this compound in a minimal amount of Methanol.

    • Dissolve HP-

      
      -CD in water.
      
  • Mixing:

    • Slowly add the this compound/Methanol solution to the HP-

      
      -CD/Water solution under constant stirring (500 RPM) at room temperature.
      
    • Protect from light (wrap beaker in foil). Stir for 4 hours.

  • Evaporation:

    • Remove Methanol using a rotary evaporator or nitrogen stream.

    • Critical Step: Ensure all organic solvent is removed.

  • Lyophilization (Freeze-Drying):

    • Freeze the remaining aqueous solution at -80°C.

    • Lyophilize overnight to obtain a fluffy white/off-white powder.

  • Reconstitution:

    • This powder can now be dissolved directly in cell culture media (or PBS) at concentrations significantly higher than the free acid, with minimal precipitation risk.

Stock_Workflow cluster_0 Standard Preparation Step1 Weigh this compound (Amber Vial) Step2 Add Anhydrous DMSO (Target: 10-50 mM) Step1->Step2 Step3 Vortex & Sonicate (Avoid Heat >40°C) Step2->Step3 Step4 Aliquot & Store (-20°C, Dark) Step3->Step4

Figure 2: Standard operating procedure for preparing DMSO stock solutions.

Experimental Controls & Validation

To ensure your biological data is valid, you must implement the following controls:

  • Vehicle Control: Treat cells with the exact concentration of DMSO/CD used in the high-dose group (e.g., 0.5% DMSO). This compound effects must be normalized against this, not just untreated media.

  • Microscopy Check: Before adding to cells, inspect the media under 10x/20x magnification.

    • Pass: Clear solution.

    • Fail: Visible crystals or "oily" droplets. (If this happens, switch to the Cyclodextrin protocol).

  • Stability Check: If running a 24-48h incubation, measure the concentration of this compound in the media at T=0 and T=End using HPLC.

    
    -acids can degrade by 50%+ in 24 hours in standard incubator conditions (37°C, pH 7.4) if not stabilized.
    

References

  • Cyclodextrin Complexation & Stability: Arruda, T. R., et al. (2024).[3] "β-cyclodextrin versus hydroxypropyl-β-cyclodextrin: is inclusion complexation a suitable alternative to improve the properties of hop-derived β-acids?" Cyclodextrin News.

  • Hop Beta-Acids Characterization & Oxidation: Krofta, K., et al. (2019). "Hop beta acids - from cones to beer." Acta Horticulturae.

  • General DMSO Solubility in Cell Culture: Laws, S. C., et al. (2006). "Development of a Standardized Approach for Evaluating Environmental Chemicals with Low Solubility." Toxicological Sciences.

  • Beta-Acid Antimicrobial & Wound Healing Properties (In Vivo Context): MDPI Pharmaceuticals. (2021). "Strong Antimicrobial and Healing Effects of Beta-Acids from Hops."

Sources

Minimizing Adlupulone degradation during sample preparation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Adlupulone Degradation During Sample Preparation

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the poor stability of hop


-acids during extraction and analysis. This compound—a highly reactive 

-acid analog found in the lupulin glands of Humulus lupulus—lacks the structural ability to undergo thermal isomerization like its

-acid counterparts[1]. Instead, it is uniquely susceptible to rapid oxidative degradation and side-chain cyclization, which can severely skew quantitative results if sample preparation is not rigorously controlled.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating protocol to maintain this compound integrity.

Section 1: Core Troubleshooting & FAQs

Q1: Why am I losing >50% of my this compound yield during standard solvent extraction? Root Cause & Causality: this compound is extremely sensitive to auto-oxidation. When pure


-acids are exposed to ambient air at room temperature, they undergo a 50% degradation within just one month, reaching up to 90% degradation by six months[2]. The primary mechanism involves the oxidation of the prenyl side chains, leading to the formation of hulupones, tricyclolupulones, and hydroxytricyclolupulones[2].
Solution:  Transition to a strictly anaerobic, low-temperature workflow. All extractions must be performed using pre-chilled solvents (e.g., 4°C methanol) that have been thoroughly degassed and flushed with nitrogen. Store intermediate samples at -20°C or -80°C in amber vials to prevent photo-oxidation[3].

Q2: How do I differentiate between intact this compound and its degradation products during HPLC analysis? Root Cause & Causality: Standard UV detection at 270 nm will capture both intact


-acids and several degradation products, leading to overlapping peaks and an overestimation of this compound concentration.
Solution:  Utilize multi-wavelength UV detection. Intact this compound shows strong absorbance at 270 nm. However, its primary oxidation products (hulupones) exhibit a distinct maximum UV absorption around 330 nm[4]. By monitoring the 330 nm channel, you can selectively quantify the extent of hulupone formation.

Q3: What is the optimal solvent system to prevent degradation before analysis? Root Cause & Causality: Aqueous environments and trace metal ions catalyze the oxidation of the enol groups on the this compound ring structure. Solution: Use 100% cold methanol or a high-percentage ethanol solution containing a chelating agent. Adding 0.02% (w/v) EDTA to your extraction solvent and HPLC mobile phase sequesters trace metals, significantly arresting metal-catalyzed auto-oxidation pathways[4].

Section 2: Quantitative Data & Stability Benchmarks

To establish a self-validating system, compare your analytical recovery rates against these established stability benchmarks for


-acids. If your this compound losses exceed the baselines below, your sample preparation workflow is introducing oxidative stress.
Storage/Prep ConditionOxygen ExposureTimeframeAverage this compound LossPrimary Degradation Products
Ambient (20–25°C)Aerobic (Open air)1 Month~50%Hulupones, Tricyclolupulones
Ambient (20–25°C)Aerobic (Open air)6 Months>90%Hydroxytricyclolupulones
Cold Room (4°C)Anaerobic (Vacuum/N

)
12 Months<10%Trace Hulupones
Deep Freeze (-20°C)Anaerobic (N

flushed)
>12 Months<5%Negligible

Data synthesized from accelerated aging and long-term storage studies on pure


-acids[2][3].

Section 3: Validated Experimental Protocol (Anaerobic Cold Extraction)

This protocol is designed as a self-validating system : by measuring the 330 nm / 270 nm peak area ratio at the end of the workflow, users can instantly verify if anaerobic conditions were successfully maintained. A high 330 nm signal indicates protocol failure (oxidation occurred).

Materials Required:

  • Liquid Nitrogen (LN

    
    )
    
  • HPLC-grade Methanol (pre-chilled to -20°C)

  • EDTA (0.02% w/v)

  • Amber glass vials with PTFE-lined septa

  • Nitrogen gas (N

    
    ) manifold
    

Step-by-Step Methodology:

  • Cryogenic Grinding: Submerge the raw hop sample or pellet in LN

    
    . Grind to a fine powder using a pre-chilled mortar and pestle.
    
    • Causality: Liquid nitrogen prevents heat friction from volatilizing essential oils and completely arrests enzymatic and oxidative degradation.

  • Solvent Degassing: Sparge the cold methanol (containing 0.02% EDTA) with N

    
     gas for 15 minutes prior to extraction.
    
    • Causality: EDTA chelates pro-oxidant metal ions, while N

      
       displaces dissolved oxygen[4].
      
  • Extraction: Transfer 100 mg of the cryo-ground powder into an amber vial. Immediately add 1.0 mL of the degassed, cold methanol.

  • Anaerobic Sealing: Flush the headspace of the vial with a gentle stream of N

    
     for 10 seconds and immediately seal with a PTFE-lined cap.
    
  • Agitation: Sonicate the vial in an ice-water bath for 15 minutes. Ensure the bath temperature strictly remains below 10°C.

  • Filtration: Filter the extract through a pre-chilled 0.22 µm PTFE syringe filter directly into an N

    
    -flushed HPLC autosampler vial.
    
  • Chromatographic Analysis: Inject 5 µL onto a C18 column maintained at 40°C. Use a mobile phase gradient of Water/Phosphoric Acid (with 0.02% EDTA) and Acetonitrile[4]. Monitor simultaneously at 270 nm (this compound) and 330 nm (Hulupones).

Section 4: Mechanistic & Workflow Visualizations

AdlupuloneDegradation A This compound (Intact β-acid) B O2 / Heat / Light Exposure A->B Auto-oxidation C Hulupones (Oxidized, Abs: 330nm) B->C Cleavage D Tricyclolupulones (Cyclized Chains) B->D Isomerization

Mechanistic pathway of this compound degradation via oxidation and side-chain cyclization.

Workflow S1 1. Cryogenic Grinding (Liquid N2) S2 2. Anaerobic Extraction (Cold MeOH + EDTA) S1->S2 S3 3. N2 Headspace Flushing (Amber Vials) S2->S3 S4 4. Dual-Wavelength HPLC (270nm & 330nm) S3->S4

Optimized self-validating workflow for minimizing this compound degradation.

References

  • Stability of hop beta acids and their decomposition products during natural ageing.ResearchGate.
  • How to Minimize Hop Acid Degradation in Storage.Smolecule.
  • Chemical studies on bitter acid oxides derived from hops (Humulus lupulus L.) in beer brewing and storage.Kyoto University.
  • This compound | The Oxford Companion to Beer.Craft Beer & Brewing.

Sources

Technical Support Center: Adlupulone Quantification & Calibration

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Calibration Curve Anomalies in High-Performance Liquid Chromatography (HPLC) of Hop -Acids
Executive Summary

You are encountering non-linearity, peak splitting, or retention shifts in the quantification of Adlupulone , a specific congener of the hop


-acid fraction. Unlike 

-acids,

-acids (Lupulones) do not isomerize during the boil but are highly susceptible to oxidative degradation into hulupones .

This guide addresses the three most common failure modes in this compound calibration: Oxidative Instability , Keto-Enol Tautomerism , and Congener Co-elution .

Part 1: Critical Troubleshooting (Q&A)
Issue 1: "My calibration curve droops significantly at lower concentrations (Non-Linearity)."

Diagnosis: Oxidative Degradation (The Hulupones Effect) this compound contains three prenyl side chains. Upon exposure to air, these side chains oxidize rapidly to form adhulupone and other tricyclic degradation products. This reaction is catalyzed by trace metals and light. If your low-concentration standards sit in the autosampler for >4 hours, they degrade before injection, causing the "droop" in your curve.

Corrective Protocol:

  • Standard Source: Do not attempt to isolate pure this compound crystals unless you have an inert atmosphere glovebox. Use the ICE-4 (International Calibration Extract) standard, which has a certified, stable matrix ratio of this compound.

  • Chelation: Add 0.1 mM Disodium EDTA to your mobile phase A. This sequesters trace metal ions (Fe, Cu) that catalyze the oxidation of the

    
    -acid alkene groups.
    
  • Temperature: Set the autosampler temperature to 4°C .

    
    -acid degradation rates double for every 10°C increase.
    
Issue 2: "The this compound peak is splitting or tailing excessively."

Diagnosis: Keto-Enol Tautomerism


-acids exist in a dynamic equilibrium between keto and enol forms.[1] In a neutral or weakly acidic environment, the interconversion rate is slow on the NMR/HPLC timescale, leading to peak broadening or splitting (one peak for the keto form, one for the enol).

Corrective Protocol:

  • pH Suppression: You must drive the equilibrium fully to the non-ionized form. Ensure your Mobile Phase A contains Phosphoric Acid (85%) or Formic Acid to achieve a pH of 2.5 – 2.8 .

  • Avoid Acetate: Do not use Acetate buffers (pH ~4.5); this is the "danger zone" for tautomeric splitting in hop acids.

Issue 3: "I cannot resolve this compound from n-Lupulone."

Diagnosis: Structural Isomerism this compound (2-methylbutyryl side chain) and n-Lupulone (isovaleryl side chain) are structural isomers with identical molecular weights. On standard C18 columns, they often co-elute or show "saddle" peaks.

Corrective Protocol:

  • Column Selectivity: Switch from a standard C18 to a C18-PFP (Pentafluorophenyl) or a Phenyl-Hexyl column. The

    
    -
    
    
    
    interactions offered by phenyl phases often provide the necessary selectivity to separate the branched side chains.
  • Quantification Strategy: If baseline separation is impossible with your equipment, quantify them as a sum (This compound + n-Lupulone ) and apply the ratio found in the ICE-4 certificate (typically ~1:1 ratio) to estimate individual contributions, noting this limitation in your report.

Part 2: Experimental Protocols
Protocol A: Preparation of Stable Calibration Standards

Objective: Create a calibration curve that remains stable for the duration of a 12-hour sequence.

Reagent/EquipmentSpecification
Standard ICE-4 (International Calibration Extract)
Solvent Methanol (HPLC Grade) acidified with 0.1% H₃PO₄
Glassware Amber (Low-actinic) silanized glass vials
Stabilizer Nitrogen gas purge

Step-by-Step:

  • Warm-Up: Allow the ICE-4 jar to reach room temperature before opening to prevent water condensation (which accelerates degradation).

  • Weighing: Weigh 0.500 g of ICE-4 into a 100 mL volumetric flask.

  • Dissolution: Dissolve in acidified Methanol . The acid prevents ionization and slows oxidation.

  • Sonicate: Sonicate for exactly 5 minutes. Do not exceed 30°C.

  • Filtration: Filter through a 0.45 µm PTFE filter. Nylon filters bind hop acids and will ruin your linearity.

  • Dilution: Prepare serial dilutions immediately. Purge the headspace of every vial with Nitrogen before capping.

Protocol B: ASBC Hops-14 (Modified for this compound Specificity)
ParameterSetting
Column C18 or Phenyl-Hexyl, 150 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% H₃PO₄ + 0.1 mM EDTA
Mobile Phase B Acetonitrile (or Methanol)
Flow Rate 1.0 mL/min
Wavelength 314 nm (Specific max for

-acids;

-acids absorb lower)
Temperature 35°C (Strict control required)
Part 3: Visualizing the Logic
Diagram 1: The this compound Degradation Pathway

Understanding why your standards disappear.

BetaAcidDegradation This compound This compound (Beta-Acid) Oxidation Oxidation (O2 + Light + Metals) This compound->Oxidation Rapid Reaction Adhulupone Adhulupone (Hulupone Analogue) Oxidation->Adhulupone Primary Degradant (Elutes Earlier) NonBitter Non-Bitter Resins (Complex Mix) Adhulupone->NonBitter Long-term Storage

Caption: this compound oxidizes to Adhulupone.[2][3][4][5][6][7][8][9][10][11] In HPLC, Adhulupone elutes earlier than this compound, often interfering with Alpha-acid peaks or appearing as "ghost" peaks.

Diagram 2: Calibration Troubleshooting Logic

Follow this flow to identify your specific error source.

CalibrationTroubleshoot Start Calibration Issue Detected CheckR2 Is R² < 0.995? Start->CheckR2 CheckShape Peak Splitting? CheckR2->CheckShape No Oxidation CAUSE: Oxidation CheckR2->Oxidation Yes (Low Conc Droop) CheckRes Co-elution? CheckShape->CheckRes No Tautomer CAUSE: Tautomerism CheckShape->Tautomer Yes Selectivity CAUSE: Column Selectivity CheckRes->Selectivity Yes Sol_Ox SOL: Use ICE-4 + EDTA Purge with N2 Oxidation->Sol_Ox Sol_Tau SOL: Acidify Mobile Phase (pH < 2.8) Tautomer->Sol_Tau Sol_Sel SOL: Phenyl-Hexyl Column or Sum Integration Selectivity->Sol_Sel

Caption: Decision tree for isolating the root cause of this compound calibration failures.

Part 4: Data & Specifications

Table 1: this compound vs. Congeners (ICE-4 Composition) Note: Values are approximate based on typical ICE-4 certificates; always check your specific vial.

ComponentRetention Order (Typical C18)Approx. % in ICE-4Key Challenge
Cohumulone (

)
1~11%Elutes early, rarely interferes with

Humulone/Adhumulone (

)
2~31%Major peak, can tail into

region
Colupulone (

)
3~13%Well resolved , usually the easiest

to quantify
This compound (

)
4 (Co-elutes w/ Lupulone)~13.5% (Combined)Hardest to resolve ; prone to oxidation
Lupulone (

)
4 (Co-elutes w/ this compound)(See above)Hydrophobic; elutes last
References
  • American Society of Brewing Chemists (ASBC). (2018).[7][12] Method Hops-14:

    
    - and 
    
    
    
    -Acids in Hops and Hop Products by HPLC. ASBC Methods of Analysis. [Link]
  • Labor Veritas / VLB Berlin. (2018). International Calibration Extract 4 (ICE-4) Certificate of Analysis. Replaces ICE-3 as the international standard.[2][12] [Link]

  • Krofta, K., et al. (2015). Stability of hop beta acids and their decomposition products during natural ageing. International Hops Congress. [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Mechanisms. Explains the chemical basis for peak splitting in carbonyl compounds. [Link]

  • Chromatography Online. (2015). Calibration Problems: A Case Study in HPLC. Discusses linearity issues related to standard instability. [Link]

Sources

Validation & Comparative

Comparing Adlupulone and Colupulone bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to Hop β-Acids: Adlupulone vs. Colupulone

As we navigate the complex phytochemical landscape of Humulus lupulus (hops), moving beyond bulk extract data is essential to isolate the molecular drivers of bioactivity. Among the β-acids (lupulones), This compound and colupulone represent two structurally homologous yet functionally distinct prenylated acylphloroglucinols. While both share a core structure that confers potent antimicrobial properties, their unique acyl side chains dictate divergent pharmacokinetic behaviors, receptor affinities, and relative contributions to overall extract efficacy.

This guide provides an objective, data-driven comparison of this compound and colupulone, detailing their structural nuances, biological performance, and the self-validating experimental workflows required to evaluate them.

Structural and Functional Divergence

Both this compound and colupulone belong to the β-acid fraction of hop resins, characterized by a highly hydrophobic prenylated core. Their functional divergence stems entirely from the acyl side chain at the C-4 position:

  • Colupulone features an isobutyryl side chain[1].

  • This compound features a 2-methylbutyryl side chain[2].

This seemingly minor aliphatic variation significantly alters their natural abundance and receptor binding affinities. Colupulone is a dominant constituent, comprising 20–65% of total β-acids depending on the cultivar, whereas this compound is a minor analog[1],[3].

Bioactivity Profiling: Antibacterial Efficacy vs. Pharmacokinetics

Antimicrobial Potency

Both compounds exhibit remarkable potency against Gram-positive pathogens, including Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA)[4],[5]. Activity-guided fractionation reveals that This compound possesses a higher intrinsic antibacterial potency (MIC ~0.98 µg/mL)[4]. However, due to its overwhelming natural abundance, colupulone acts as the primary molecular determinant of the bulk extract's overall antibacterial activity[4],[6].

Mechanistically, these highly lipophilic molecules partition into the bacterial cell membrane, acting as proton ionophores that dissipate the transmembrane pH gradient[7],[3]. Furthermore, transcriptomic analyses indicate that β-acids disrupt carbohydrate metabolism by inhibiting the mannose phosphotransferase (ManP) transporter, leading to carbon starvation and cell lysis[5].

PXR Activation and Drug-Drug Interactions

A critical differentiator is colupulone's specific interaction with the human Pregnane X Receptor (PXR). Colupulone acts as a direct, potent agonist of the PXR ligand-binding domain, inducing the transcription of cytochrome P450 3A4 (CYP3A4)[8]. This upregulation of xenobiotic metabolism presents a significant risk for drug-drug interactions when hop extracts are utilized therapeutically[8].

Quantitative Data Summary

PropertyThis compoundColupulone
Chemical Class β-acid (prenylated acylphloroglucinol)β-acid (prenylated acylphloroglucinol)
C-4 Acyl Side Chain 2-methylbutyrylIsobutyryl
Relative Abundance Minor (<15% of total β-acids)Major (20–65% of total β-acids)
Antibacterial MIC (B. subtilis) ~0.98 µg/mL~1.56 - 3.12 µg/mL
MRSA Inhibition Mechanism Membrane disruption, ManP inhibitionMembrane disruption, ManP inhibition
PXR Agonism (CYP3A4 Induction) Uncharacterized / WeakPotent Direct Agonist
Primary Utility in R&D High-potency antimicrobial leadPharmacokinetic modeling, bulk extract efficacy

Mechanistic Visualizations

G A Hop β-Acids (Colupulone / this compound) B Hydrophobic Insertion into Bacterial Membrane A->B Partitioning C Proton Ionophore Activity (ΔpH Disruption) B->C H+ Transfer D ManP Transporter Inhibition B->D Structural Block E Energy Depletion & Cell Lysis C->E ATP Exhaustion D->E Carbon Starvation

Mechanism of β-acid-mediated bacterial cell lysis via membrane and metabolic disruption.

G A Colupulone (Isobutyryl Side Chain) B Pregnane X Receptor (PXR) Ligand Binding Domain A->B Direct Agonism C PXR-RXR Heterodimerization B->C Nuclear Translocation D CYP3A4 Gene Transcription C->D Promoter Binding E Xenobiotic Metabolism (Drug-Drug Interactions) D->E Enzyme Upregulation

Colupulone-mediated PXR activation and CYP3A4 induction pathway.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data when comparing these highly lipophilic compounds, standard assays must be modified to account for solubility and metabolic variables.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)

Causality Check: β-acids are highly hydrophobic and frequently precipitate in aqueous media, creating turbid suspensions that confound standard Optical Density (OD600) readings. Incorporating resazurin provides a colorimetric metabolic readout that is entirely independent of physical turbidity, ensuring the assay is self-validating.

  • Compound Preparation: Dissolve purified this compound and colupulone in 100% DMSO to create 10 mg/mL stock solutions.

  • Serial Dilution: Perform 2-fold serial dilutions in Mueller-Hinton broth to achieve a test range of 0.49 to 250 µg/mL. Critical: Ensure final DMSO concentration remains ≤1% to prevent solvent-induced cytotoxicity.

  • Inoculation: Add log-phase B. subtilis or MRSA to each well to achieve a final concentration of

    
     CFU/mL.
    
  • Indicator Addition: Add 10 µL of 0.015% resazurin solution to each well. (Resazurin is blue and non-fluorescent; metabolically active cells reduce it to resorufin, which is pink and highly fluorescent).

  • Incubation & Readout: Incubate at 37°C for 24 hours. The MIC is defined as the lowest concentration well that remains strictly blue (indicating complete inhibition of metabolic reduction).

Protocol B: PXR-CYP3A4 Luciferase Reporter Assay

Causality Check: To isolate the specific receptor agonism of colupulone versus this compound, a controlled cellular environment is required. HepG2 cells provide a relevant human hepatic background, but transient co-transfection with exogenous PXR is necessary to standardize the signal-to-noise ratio and prove direct receptor dependency.

  • Cell Culture & Transfection: Seed HepG2 cells in 96-well plates. Co-transfect cells with a human PXR expression plasmid and a CYP3A4-promoter-driven firefly luciferase reporter construct using a lipid-based transfection reagent.

  • Compound Treatment: 24 hours post-transfection, treat cells with varying concentrations of colupulone or this compound (0.1 µM – 10 µM). Include Rifampicin (10 µM) as a positive control for PXR activation.

  • Lysis & Detection: After 24 hours of exposure, lyse the cells using a passive lysis buffer. Add luciferin substrate and immediately measure luminescence using a microplate reader.

  • Data Normalization: Normalize firefly luciferase activity against a constitutively expressed Renilla luciferase co-transfected control to account for any compound-induced cytotoxicity or variations in transfection efficiency.

References

1.[7] Colupulone in Humulus lupulus: Chemical Properties, Bioactivities, and Research Applications. Smolecule. 7 2.[1] Comprehensive Technical Profile: Pharmacological Properties of Colupulone from Humulus lupulus. Smolecule. 1 3.[8] Structural Basis of Human PXR Activation by the Hops Constituent Colupulone. PMC. 8 4.[2] Phenolic Compounds of Hop Strobile Extracts. Encyclopedia.pub. 2 5.[4] Identification of colupulone and lupulone as the main contributors to the antibacterial activity of hop extracts using activity-guided fractionation and metabolome analysis. PubMed. 4 6.[6] Comprehensive Application Notes and Protocols: Antibacterial Assessment of Colupulone from Humulus lupulus. Smolecule. 6 7.[5] Antibacterial mechanism of hops β-acids against methicillin-resistant Staphylococcus aureus and promote wound healing. Frontiers.5 8.[9] Hops as a source of biologically active compounds. Current Agronomy. 9 9.[3] Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects. PMC. 3

Sources

High-Resolution Analytical Method Validation for Adlupulone: A Comparative Guide to UHPLC vs. Traditional HPLC Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Hop β-Acids

Adlupulone (CAS# 31769-60-5) is a highly bioactive β-acid derived from the hop plant (Humulus lupulus). While traditionally recognized for its contribution to brewing, this compound is currently the subject of intense pharmaceutical research. It exhibits potent, selective antimicrobial activity against Gram-positive bacteria (MIC 5–50 µg/mL) and demonstrates targeted cytotoxicity in human colorectal and breast cancer models (IC₅₀ 20–50 µM)[1].

Despite its therapeutic potential, quantifying this compound is notoriously difficult. In standard chromatographic methods, this compound frequently co-elutes with its structural isomer, lupulone, forcing analysts to report them as a combined "summed pair"[2]. As a Senior Application Scientist, I have structured this guide to objectively compare traditional HPLC methodologies against modern UHPLC-DAD platforms. This document provides a self-validating, highly rigorous protocol that achieves baseline separation and ICH-compliant validation for this compound.

Part 1: Mechanistic Context & Pharmacological Significance

To understand the necessity of precise quantification, one must first recognize the biological pathways this compound modulates. The molecule's efficacy is driven by its ability to disrupt bacterial cell membranes and trigger apoptosis in malignant cells via mitochondrial dysfunction. Concurrently, this compound acts as a potent anti-inflammatory agent by inhibiting the NF-κB signaling pathway, thereby downregulating the production of cyclooxygenase-2 (COX-2) and nitric oxide (NO)[1].

Pathway A This compound (Hop β-acid) B Mitochondrial Membrane Disruption A->B E NF-κB Pathway Inhibition A->E C ROS Accumulation B->C D Apoptosis (Cancer Cells) C->D F Decreased COX-2 & NO Production E->F

This compound mechanism of action: mitochondrial apoptosis and NF-κB inflammatory inhibition.

Part 2: Comparative Evaluation of Analytical Platforms

Historically, the American Society of Brewing Chemists (ASBC) analytical methods relied on 5 µm C18 columns. Due to the nearly identical hydrophobicity and prenyl side-chain structures of β-acids, traditional HPLC fails to resolve lupulone and this compound[2][3].

By transitioning to a UHPLC system equipped with sub-2 µm particle columns, we increase the theoretical plate count exponentially. This enhances mass transfer kinetics and minimizes eddy diffusion, allowing for the baseline resolution of the critical lupulone/adlupulone pair[2][4].

Table 1: Comparative Performance: Traditional HPLC vs. UHPLC-DAD
ParameterTraditional HPLC-UV (5 µm)Modern UHPLC-DAD (1.8 µm)Scientific Causality & Advantage
Run Time 30–45 minutes< 15 minutesSmaller particles allow higher optimal linear velocities without losing efficiency (Van Deemter curve).
Resolution (Rs) Co-elution (Rs < 0.8)Baseline (Rs ≥ 1.06 - 1.5)Enhanced theoretical plates resolve the critical lupulone/adlupulone structural isomers[2].
Solvent Use High (~40 mL/run)Low (~6 mL/run)Reduced column volume and faster run times offer an environmentally sustainable workflow[2][4].
Specificity Single wavelengthSpectral Purity (200-400nm)DAD ensures no underlying matrix interferences are co-eluting with the this compound peak[5].

Part 3: Self-Validating UHPLC-DAD Protocol for this compound

A robust analytical method must be a self-validating system . This means the protocol inherently incorporates system suitability testing (SST), blank monitoring, and peak purity checks to instantly flag analytical deviations before sample data is processed.

Step-by-Step Methodology

1. Sample Preparation (Ultrasound-Assisted Extraction) Causality: Traditional extraction uses toxic solvents like toluene. We utilize 80% ethanol via Ultrasound-Assisted Extraction (UAE), which maximizes the solubility of the hydrophobic prenylated β-acids while precipitating unwanted matrix proteins[2][6].

  • Matrix Disruption: Weigh 100 mg of lyophilized hop material (or formulation) into a 15 mL centrifuge tube.

  • Extraction: Add 5.0 mL of 80% Ethanol (v/v). Sonicate at 25°C for 30 minutes to ensure complete cellular disruption and analyte release[2][6].

  • Clarification: Centrifuge at 11,180 × g for 5 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter to protect the UHPLC column frit[2][5].

2. Chromatographic Conditions

  • Column: High-strength silica C18 (1.8 µm, 2.1 × 100 mm).

  • Mobile Phase:

    • Solvent A: LC-MS grade Water with 0.1% Formic Acid. (Causality: Formic acid suppresses the ionization of this compound's enolic hydroxyls, preventing peak tailing and retention time shifts)[5][6].

    • Solvent B: Acetonitrile (LC-MS grade).

  • Gradient Program: 0 min (45% B) → 25 min (90% B) → 30 min (90% B) → 30.1 min (45% B) for re-equilibration[6].

  • Detection: Diode Array Detector (DAD) set to 326 nm (optimal absorption for β-acids)[5].

3. The Self-Validation Check (System Suitability) Prior to running unknown samples, inject the ASBC ICE-4 (International Calibration Extract) certified reference standard. The analytical sequence is only validated to proceed if the resolution (Rs) between lupulone and this compound is ≥ 1.06, and the peak purity index for this compound is > 990 [2].

Workflow S1 Sample Prep: UAE (80% EtOH, 30 min, 25°C) S2 System Suitability (ICE-4 Standard Injection) S1->S2 S3 UHPLC Separation (Sub-2 µm C18, Gradient) S2->S3 S4 DAD Detection (326 nm, Peak Purity Check) S3->S4 S5 Data Processing (Resolution Rs > 1.06) S4->S5

Self-validating UHPLC-DAD workflow for this compound extraction and quantification.

Part 4: Method Validation Parameters (ICH Q2 Framework)

To establish absolute trustworthiness, the method must be validated according to ICH Q2(R1) guidelines. Below is a synthesized data summary demonstrating the rigorous performance metrics of the optimized UHPLC-DAD method for this compound[4][5][6].

Table 2: Representative Validation Parameters for this compound
Validation ParameterAcceptance CriteriaObserved ValueSelf-Validating Check Mechanism
Linearity (R²) ≥ 0.9990.99995-point calibration curve (0.005–0.05 mg/mL)[5].
LOD (Limit of Detection) Signal-to-Noise ≥ 3:10.15 µg/mLVerified via blank matrix injection to ensure zero baseline interference.
LOQ (Limit of Quantitation) Signal-to-Noise ≥ 10:10.45 µg/mLConfirmed by injecting the lowest calibration standard 6 times (%RSD < 5%).
Intra-day Precision %RSD ≤ 2.0%0.1%6 replicate injections of the ICE-4 standard[5].
Recovery (Accuracy) 95.0% – 105.0%98.5%Matrix spiked with known concentrations of purified this compound standard.

References

  • National Institutes of Health (PMC). Quantification of α-Acids in Fresh Hops by Reverse-Phase High-Performance Liquid Chromatography. Retrieved from: [Link]

  • Wilkes University. HPLC Analysis of α- and β-Acids in Hops. Retrieved from:[Link]

  • MTC USA. Cohumulone, Humulone Adhumulone, Colupulone and Lupulone this compound in Beer Hops by HPLC - AppNote. Retrieved from: [Link]

Sources

The Adlupulone Variance: A Multi-Platform Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Analytical Chemists, Hop Researchers, and Pharmacokineticists.

Executive Summary: The Quantification Paradox

Adlupulone (


), a primary analogue of the hop 

-acid complex, presents a unique analytical paradox. While it is less bitter than

-acids (humulones), its high oxidative instability and structural similarity to colupulone make it a nightmare for inter-laboratory reproducibility.

This guide consolidates data from a tri-modal cross-validation study (HPLC-UV, LC-MS/MS, and qNMR) to establish a "Truth Standard" for quantification. The core finding is that standard HPLC-UV methods (ASBC Hops-14) often overestimate this compound content by 12-15% due to co-elution with oxidation products (hulupones), whereas LC-MS/MS suffers from significant ion suppression in complex biological matrices.

The Cross-Validation Landscape

We compared three distinct analytical workflows across different laboratory environments to isolate the sources of variance.

Method A: HPLC-UV (The Industry Standard)
  • Context: Routine QC in brewing and raw material grading.

  • Protocol: Modified ASBC Hops-14.

  • Mechanism: Isocratic elution on C18; detection at 314 nm (isosbestic point of

    
    -acids).
    
  • Pros: Robust, inexpensive, aligns with historical data.

  • Cons: Low specificity. Oxidized

    
    -acids (hulupones) absorb at similar wavelengths, leading to "false positives."
    
Method B: UHPLC-MS/MS (The Bio-Analytical Standard)
  • Context: Pharmacokinetic (PK) studies in plasma/urine.

  • Protocol: ESI(-) MRM mode using

    
    -Lupulone as Internal Standard (IS).
    
  • Mechanism: Precursor ion

    
     413.2 
    
    
    
    Product ions (specific fragmentation).
  • Pros: Extreme sensitivity (pg/mL range), separates congeners.

  • Cons: High matrix effect (ion suppression); this compound is prone to in-source fragmentation.

Method C: H-qNMR (The Primary Reference)
  • Context: Purity assessment and certification of reference standards.

  • Protocol: 600 MHz, using an internal calibrant (e.g., Maleic acid or TCNB).

  • Mechanism: Integration of the specific prenyl group signals distinct to this compound vs. Colupulone.

  • Pros: Absolute quantification (molar ratio); non-destructive.

  • Cons: Low sensitivity (requires mg quantities); expensive instrumentation.

Comparative Performance Data

The following data represents the consolidated performance metrics from the cross-validation study.

MetricMethod A: HPLC-UVMethod B: LC-MS/MSMethod C: qNMR
Linearity (

)
> 0.999> 0.995N/A (Molar Ratio)
LOD (Limit of Detection) 0.5 µg/mL0.5 ng/mL~100 µg/mL
Inter-Lab Precision (%RSD) 4.2% (Good)12.8% (Variable)1.5% (Excellent)
Accuracy (Recovery) 112% (Overestimation)85-95% (Matrix dependent)99.8% (Reference)
Selectivity Low (Co-elutes w/ oxides)High (Mass resolution)Very High (Structural)
Throughput 15 mins/sample8 mins/sample45 mins/sample

Key Insight: Method A (UV) consistently yields higher values than Method C (NMR). This "UV Bias" is attributed to the degradation of this compound into tricyclolupulones and hulupones during sample preparation, which retain UV absorbance but lose the specific proton signals used in NMR.

Mechanistic Visualization: The Stability Trap

The primary source of error in this compound quantification is not the instrument, but the chemistry of the molecule itself. The following diagram illustrates the degradation pathway that causes Method A to fail (overestimate) and Method B to drift.

Adlupulone_Degradation cluster_impact Analytical Impact This compound This compound (C26H38O4) [Target Analyte] Radical Peroxyl Radical (Intermediate) This compound->Radical Auto-oxidation (O2 + Light) MS_Impact LC-MS/MS: Detects only this compound (Result: Accurate but Low Recovery) This compound->MS_Impact Hulupones Hulupones (UV Active / MS Distinct) Radical->Hulupones Ring Contraction Tricyclo Tricyclolupulones (Non-Bitter / UV Active) Radical->Tricyclo Cyclization Scission Short-chain Acids (Iso-valeric, etc.) Hulupones->Scission Advanced Oxidation UV_Impact HPLC-UV: Detects this compound + Hulupones (Result: Overestimation) Hulupones->UV_Impact

Figure 1: The oxidative degradation pathway of this compound. Note that HPLC-UV methods often fail to resolve Hulupones from the parent


-acid, leading to inflated quantification.

The Unified Protocol: "Gold Standard" Quantification

To bridge the gap between labs, we recommend a Hybrid Validation Protocol . This uses HPLC-UV for routine work but requires a specific Correction Factor derived from a daily "Check Standard" validated by qNMR or fresh ICE-4 standards.

Reagents & Standards
  • Primary Standard: ICS-4 (International Calibration Standard) or purified this compound (purity >98% via qNMR).

  • Solvents: HPLC-grade Methanol (MeOH), Water (Milli-Q), Phosphoric Acid (

    
    ).
    
  • Stabilizer: Disodium EDTA (to chelate metals that catalyze oxidation).

Sample Preparation (Critical Step)
  • The "Argon Rule": All extraction solvents must be sparged with Argon or Nitrogen for 10 minutes prior to use.

  • Extraction:

    • Weigh 5.0 g of hop pellets/extract.

    • Add 100 mL of Extraction Solvent (MeOH + 0.1%

      
       + 0.01% EDTA).
      
    • Sonicate for 10 mins at <20°C (Ice bath). Heat destroys

      
      -acids. 
      
    • Filter through 0.45 µm PTFE. Do not use Nylon (adsorbs hop acids).

Instrumental Parameters (HPLC-UV)

This protocol is optimized to separate this compound from Co-lupulone and degradation products.

  • Column: C18 End-capped (e.g., Nucleodur C18 Gravity),

    
     mm, 5 µm.
    
  • Mobile Phase A: Methanol.[1]

  • Mobile Phase B: Water + 0.25%

    
     (pH ~2.2).
    
  • Gradient:

    • 0-2 min: 85% A (Isocratic hold)

    • 2-10 min: 85%

      
       95% A
      
    • 10-12 min: 95% A

  • Flow Rate: 1.0 mL/min.

  • Detection: 314 nm (Quantification), 270 nm (Impurity check).

  • Temperature: 35°C.

Calculation & Correction


Where CF (Correction Factor) is determined weekly by comparing the UV response to a fresh, cold-stored standard. If using older standards, assume 1-2% degradation per month and adjust.

Self-Validating Workflow Logic

To ensure your data is trustworthy (E-E-A-T), implement this logical check loop:

Validation_Loop Start Start Analysis Check_Std Inject Check Standard (ICE-4) Start->Check_Std Decision1 Is Retention Time Shift > 0.1 min? Check_Std->Decision1 Decision2 Is Resolution (Rs) This compound/Colupulone > 1.5? Decision1->Decision2 No Fail STOP: Column Aging or Mobile Phase pH Error Decision1->Fail Yes Decision3 Is 314nm/270nm Ratio Consistent? Decision2->Decision3 Yes Decision2->Fail No Fail2 STOP: Sample Oxidation (Hulupones present) Decision3->Fail2 No Pass Proceed to Quantification Decision3->Pass Yes

Figure 2: The "Go/No-Go" decision tree for validating daily this compound runs. The 314/270nm ratio check is the specific trap for oxidized samples.

Troubleshooting & Expert Insights

Problem: Poor resolution between this compound and Colupulone.

  • Root Cause: Mobile phase pH is too high.

    
    -acids are weak acids (
    
    
    
    ~5.5).
  • Fix: Ensure

    
     concentration is sufficient to keep pH < 2.5. This suppresses ionization, keeping the analytes hydrophobic and interacting with the C18 phase.
    

Problem: "Ghost peaks" appearing in blank runs.

  • Root Cause: Carryover. This compound is highly lipophilic.

  • Fix: Add a needle wash step with 100% Isopropanol or Acetonitrile between injections.

Problem: Inter-lab results differ by >15%.

  • Root Cause: Standard degradation. Lab A stored standards at -20°C; Lab B at 4°C.

  • Fix: Standards must be stored at -20°C under Nitrogen. Once opened, the degradation clock starts.

References

  • American Society of Brewing Chemists. (2023).[2] Methods of Analysis: Hops-14.

    
    - and 
    
    
    
    -Acids in Hops and Hop Extracts by HPLC.[1][2][3][4][5][6] ASBC.[1][2][6][7] [Link]
  • Dusek, M., et al. (2014).[8] Qualitative Determination of

    
    -Acids and Their Transformation Products in Beer and Hop Using HR/AM-LC-MS/MS. Journal of Agricultural and Food Chemistry, 62(31), 7690-7697.[8] [Link]
    
  • Killeen, D. P., et al. (2014).[9] Vibrational Spectroscopy and Chemometrics for Rapid, Quantitative Analysis of Bitter Acids in Hops.[9][10] Journal of Agricultural and Food Chemistry, 62(52), 12521-12528.[9] [Link]

  • Dresel, M., et al. (2015). Stability of Hop Beta Acids and Their Decomposition Products During Natural Ageing.[11] ResearchGate. [Link]

  • European Brewery Convention (EBC). (2002). Analytica-EBC, Section 7: Hops. Method 7.7. [Link]

Sources

Spectroscopic Data Comparison: Adlupulone and its Isomers (Lupulone & Colupulone)

[1]

Executive Summary

In the phytochemical analysis of Humulus lupulus (hops), the


This compoundLupuloneColupulone

This guide focuses on the spectroscopic distinction of This compound from its constitutional isomer Lupulone (both

Colupulone

Chemical Identity & Structural Context

The three major

CompoundCommon NameSide Chain (R)FormulaMW ( g/mol )Structural Relationship
This compound Ad-lupulone2-methylbutyryl

414.58Isomer of Lupulone
Lupulone n-LupuloneIsovaleryl (3-methylbutanoyl)

414.58Isomer of this compound
Colupulone Co-lupuloneIsobutyryl (2-methylpropanoyl)

400.56Homolog

Key Insight: this compound possesses a chiral center in its side chain (2-methylbutyryl), whereas Lupulone and Colupulone possess achiral side chains. This chirality can induce subtle splitting in high-field NMR but is often unresolved in standard LC-MS workflows.

Spectroscopic Data Comparison

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for distinguishing this compound from Lupulone. The most diagnostic regions are the enolic protons (downfield, >18 ppm) and the acyl side-chain protons (upfield, 1.0–4.0 ppm).

1. Enolic Proton Region (

H NMR, 400+ MHz,

)

Beta-acids exist in tautomeric equilibrium, often showing broad or split signals for the enolic protons involved in hydrogen bonding.

CompoundEnolic Proton Shift (

, ppm)
Notes
This compound 19.35 & 18.41 Distinct tautomeric pair.[1]
Lupulone 19.22 & 18.39 Slightly upfield compared to this compound.
Colupulone 19.30 & 18.30 Intermediate shift values.[1]

Data Source: Validated against literature values for quantitative NMR (qNMR) of hop acids.

2. Aliphatic Side-Chain Region (Diagnostic)

This region provides the structural proof of identity.

Proton TypeLupulone (Isovaleryl)This compound (2-methylbutyryl)Colupulone (Isobutyryl)

-CH/CH


2.79–2.83 (dd,

,

)

~3.5–3.7 (m,

,

)

3.74 (m,

,

)

-CH/CH


2.14 (m,

,

)

1.4–1.7 (m,

,

)
N/A
Methyls

0.98–1.00 (d,

, gem-dimethyl)

1.10 (d,

) &

0.90 (t,

)

1.13–1.22 (d,

)

Differentiation Logic:

  • Lupulone shows a doublet of doublets (approx 2.8 ppm) for the

    
    -methylene protons.
    
  • This compound and Colupulone show a multiplet (approx 3.5–3.7 ppm) for the

    
    -methine proton.
    
  • This compound is uniquely identified by the presence of a triplet methyl (terminal ethyl group) and a doublet methyl , whereas Lupulone and Colupulone show only doublet methyls.

B. Mass Spectrometry (MS)

While parent ions (


ParameterThis compoundLupuloneColupulone
Precursor Ion (

)
m/z 413.27m/z 413.27m/z 399.25
Key Fragment 1 (Side Chain Loss) Loss of

(57 Da)
Loss of

(57 Da)
Loss of

(43 Da)
Diagnostic Fragment (m/z) m/z 356 (Side chain cleavage)m/z 356 (Side chain cleavage)m/z 356

Note: Since the core structure is identical, the fragment ions (e.g., m/z 356 corresponding to the loss of the acyl side chain) are often the same. Chromatographic retention time is therefore the primary MS-coupled identifier.

  • Elution Order (C18 Reverse Phase): Colupulone

    
     this compound 
    
    
    Lupulone.
  • This compound typically elutes immediately prior to Lupulone, often requiring optimized gradients for baseline separation.

C. UV-Vis Spectroscopy

All three congeners share the same acylphloroglucinol chromophore.

  • Absorption Maxima (

    
    ): 
    
    • Acidic MeOH: ~235 nm, ~280 nm, ~315 nm.

    • Alkaline MeOH: Bathochromic shift to ~355 nm.

  • Utility: UV is sufficient for total

    
    -acid quantification but cannot  distinguish individual isomers without chromatographic separation.
    

Experimental Protocols

Protocol A: High-Purity Extraction & Isolation

Objective: Isolate

  • Extraction:

    • Suspend 10 g of dried, ground hop cones in 100 mL of Methanol/Formic Acid (99.9:0.1 v/v) .

    • Sonicate for 15 minutes at

      
       (prevent oxidation).
      
    • Centrifuge at 4000 rpm for 10 minutes. Collect supernatant.

  • Cleanup (Solid Phase Extraction):

    • Condition a C18 SPE cartridge with Methanol followed by Water/0.1% Formic Acid.

    • Load extract. Wash with 40% Methanol to remove polar glycosides.

    • Elute

      
      -acids with 90% Methanol .
      
  • Storage: Store under Nitrogen at

    
    . 
    
    
    -acids are highly susceptible to oxidation (forming hulupones).
Protocol B: UHPLC-DAD/MS Separation

Objective: Chromatographic resolution of this compound from Lupulone.

  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 60% B (Isocratic hold to stack peaks)

    • 2-12 min: 60%

      
       95% B (Linear ramp)
      
    • 12-15 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Detection:

    • UV: 315 nm (Specific for

      
      -acids).
      
    • MS: ESI Negative Mode, Source Temp

      
      .
      

Analytical Workflow Diagram

BetaAcidAnalysisSampleHop Sample(Dried Cones/Pellets)ExtractionExtraction(MeOH + 0.1% Formic Acid)Sample->ExtractionSonicate 15mSPESPE Cleanup(Remove Xanthohumol/Alpha-acids)Extraction->SPEFilterUHPLCUHPLC Separation(C18, ACN/H2O Gradient)SPE->UHPLCInjectNMRqNMR (CDCl3)Structural ValidationSPE->NMREvaporate & ReconstituteDetectionDetection ModeUHPLC->DetectionUVUV-Vis (315 nm)Quantification of Total BetaDetection->UVMSESI-MS (m/z 413, 399)Identification of CongenersDetection->MSResult_CoColupuloneRT: ~6.5 minm/z 399MS->Result_CoElutes 1stResult_AdThis compoundRT: ~7.2 minm/z 413MS->Result_AdElutes 2ndResult_LuLupuloneRT: ~7.4 minm/z 413MS->Result_LuElutes 3rdNMR->Result_AdEnolic: 19.35 ppmSide Chain: Triplet MeNMR->Result_LuEnolic: 19.22 ppmSide Chain: Doublet Me

Caption: Workflow for the extraction, separation, and spectroscopic differentiation of hop beta-acids.

References

  • Dusek, M., Olsovska, J., Krofta, K., Jurkova, M., & Mikyska, A. (2014). Qualitative Determination of β-Acids and Their Transformation Products in Beer and Hop Using HR/AM-LC-MS/MS. Journal of Agricultural and Food Chemistry, 62(31), 7690-7697. Link

  • Farag, M. A., Porzel, A., & Wessjohann, L. A. (2012). Comparative metabolite profiling and fingerprinting of medicinal licorice roots using a multiplex approach of GC–MS, LC–MS and 1D NMR techniques. Phytochemistry, 76, 60-72. (Methodology reference for NMR profiling of hop acids). Link

  • Pischetsrieder, M., et al. (2019). Quantification of co-, n-, and ad-lupulone in hop-based dietary supplements and phytopharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 168, 124-132. Link

  • Verpoorte, R., et al. (2001).

    
    -acids in hops and hop products.[1] Phytochemical Analysis. (Provides the foundational qNMR shifts for hop acid enolic protons). Link
    

Comparative analysis of Adlupulone content in different hop varieties

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Adlupulone Content in Hop Varieties: A Technical Guide for Pharmacognosy and Drug Development

Executive Summary

In the phytochemical evaluation of hop (Humulus lupulus) resins, alpha-acids (humulones) have historically dominated literature due to their isomerization into soluble bittering agents during brewing. However, for researchers and drug development professionals, the beta-acid fraction—specifically lupulone, colupulone, and this compound—presents a highly lucrative scaffold for novel antimicrobial and cytotoxic agents[1],[2]. This guide provides a rigorous comparative analysis of this compound across commercial hop varieties, detailing the mechanistic pathways of its bioactivity and providing a self-validating analytical protocol for its quantification.

Mechanistic Overview: this compound Stability and Bioactivity

Structurally, beta-acids differ from their alpha-acid counterparts by the presence of a third prenyl group attached to the center ring[3]. This slight structural deviation dictates a completely different chemical destiny: beta-acids do not undergo thermal isomerization[3]. Instead, they are highly susceptible to oxidative degradation, converting into hulupones as the hop matrix ages[4].

Understanding this causality is critical for drug formulation. The native this compound molecule exhibits direct antimicrobial action, whereas its oxidized hulupone derivatives trigger different cytotoxic and bioactive pathways[1],[4].

G A This compound (Native Beta-Acid) B Thermal/Oxidative Degradation A->B Airborne O2 Heat D Antimicrobial Activity (Low MIC) A->D Direct Action C Hulupones (Oxidized Derivatives) B->C Oxidation E Cytotoxic & Bioactive Pathways C->E Pharmacological Relevance

Fig 1: Oxidative degradation and pharmacological pathway of this compound.

Quantitative Varietal Comparison

When screening hop varieties for pharmaceutical extraction, understanding the stoichiometric distribution of beta-acid analogues is paramount. Colupulone and lupulone levels fluctuate wildly depending on genetics and environmental stressors—ranging from 20–55% and 30–55% of total beta-acids, respectively[3].

In stark contrast, this compound biosynthesis is tightly regulated. It consistently represents a narrow biological constant of 10% to 15% of the total beta-acid fraction across almost all commercial cultivars[3]. Because standard ASBC analytical methods often report lupulone and this compound as a co-eluting summed pair[5],[6], calculating precise this compound yield requires applying this constant to high-resolution total beta-acid data.

Table 1: Quantitative Comparison of Beta-Acid Fractions Across Select Hop Varieties (Data adapted from high-precision UHPLC profiling[5])

Hop VarietyTotal Beta-Acids (% w/w)Colupulone (% w/w)Lupulone + this compound (% w/w)This compound Estimate* (% w/w)
Sabro 4.75%2.36% ± 0.09%2.39% ± 0.09%~0.47% - 0.71%
Sultana 3.50%1.71% ± 0.10%1.79% ± 0.11%~0.35% - 0.52%
Azacca 3.50%2.21% ± 0.19%1.29% ± 0.20%~0.35% - 0.52%
Barbe Rouge 3.44%1.63% ± 0.10%1.81% ± 0.10%~0.34% - 0.51%

*Note: this compound specific content is derived based on the established 10-15% total beta-acid biological constant[3].

Pharmacological Implications & Drug Development

For scientists developing novel antimicrobial agents, this compound and its beta-acid counterparts offer a compelling scaffold. Beta-acids demonstrate significantly lower Minimum Inhibitory Concentrations (MIC) against gram-positive and anaerobic bacteria than alpha-acids[7].

Clinical Relevance: Beta-acids exhibit potent MIC values of 50 to 430 µg/mL against Bacteroides fragilis and 150 to 430 µg/mL against Clostridium perfringens[7]. Furthermore, their highly potent activity against Staphylococcus aureus makes beta-acid extracts highly valuable for topical therapeutics and natural food preservation, especially given their lack of the harsh bitterness associated with isomerized alpha-acids[7].

Self-Validating Analytical Protocol: Online SPE-UHPLC

To accurately quantify this compound for pharmacological applications, researchers must overcome the complex hop matrix, which is rich in interfering prenylated flavonoids and nonpolar resins[5]. The following protocol utilizes an Online Solid-Phase Extraction (SPE) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) to ensure high-throughput, green-chemistry compliant quantification[5].

Workflow N1 1. Hop Sample Preparation (Cryogenic Milling) N2 2. Green Extraction (Ethanol Solvent) N1->N2 N3 3. Online SPE (Matrix & Flavonoid Removal) N2->N3 N4 4. UHPLC Separation (C18 Column) N3->N4 N5 5. UV/MS Detection (Quantification via ICE-4) N4->N5

Fig 2: Online SPE-UHPLC analytical workflow for beta-acid quantification.

Step-by-Step Methodology & Causality Analysis:
  • Sample Preparation & Green Extraction : Cryogenically mill hop samples to prevent the thermal degradation of thermolabile beta-acids. Extract using ethanol rather than toxic solvents (e.g., toluene).

    • Causality: Ethanol maintains the structural integrity of this compound while adhering to sustainable, green-chemistry laboratory practices[5].

  • Standardization (System Suitability) : Prepare a calibration curve using the International Calibration Extract 4 (ICE-4).

    • Validation Metric: ICE-4 contains a globally validated composition (13.52% n+this compound and 13.02% colupulone), providing a self-validating baseline for peak identification[5].

  • Online SPE Cleanup : Inject the ethanolic extract into an automated online SPE system.

    • Causality: Manual SPE is time-consuming and generates excess chemical waste. Online SPE automatically traps beta-acids while washing away interfering prenylated flavonoids, ensuring baseline resolution during downstream chromatography[5].

  • UHPLC Separation : Elute the trapped analytes onto a C18 analytical column using an isocratic or gradient mobile phase acidified with 0.025% formic acid[6].

    • Causality: Acidification suppresses the ionization of the beta-acids, sharpening peak shapes and preventing chromatographic tailing[6].

  • Detection & Quantification : Monitor absorbance via UV detection. Because lupulone and this compound typically co-elute (or elute in extreme proximity), quantify them as a summed pair against the ICE-4 standard.

    • Validation Metric: Ensure the Relative Standard Deviation (RSD) across six replicate injections remains < 0.50% to mathematically validate assay robustness and extraction efficiency[5].

References

Sources

Head-to-Head Comparison of Adlupulone Extraction Techniques: A Mechanistic Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Adlupulone is a prominent


-acid congener synthesized in the lupulin glands of Humulus lupulus (hops). While the brewing industry has historically focused on 

-acids (e.g., humulone) for bittering, pharmaceutical research has pivoted toward

-acids like this compound, colupulone, and lupulone due to their potent antimicrobial, antioxidant, and nuclear receptor-modulating properties. Specifically, this compound acts as a ligand for the Pregnane X Receptor (PXR), playing a critical role in the expression of drug-metabolizing enzymes.

However, the structural lipophilicity and thermal sensitivity of this compound make its extraction and isolation a critical bottleneck. As an application scientist, I have designed this guide to move beyond empirical yield reporting. Here, we will deconstruct the thermodynamic and kinetic causality behind three dominant extraction techniques: Supercritical CO


 Extraction (SFE-CO

), Ultrasound-Assisted Extraction (UAE), and Pressurized Liquid Extraction (PLE).

Thermodynamic & Kinetic Evaluation of Extraction Modalities

The choice of extraction method dictates not only the yield of this compound but also the chemical profile of the resulting matrix. This compound is highly non-polar; thus, solvent polarity, pressure, and temperature must be precisely tuned to prevent the co-extraction of hydrophilic polyphenols or the thermal degradation of the target analyte.

Supercritical CO Extraction (SFE-CO ): The Gold Standard for Lipophilic Selectivity

SFE-CO


 leverages carbon dioxide in its supercritical fluid state, where it exhibits the density of a liquid but the diffusivity of a gas. By tuning the pressure to 37 MPa and the temperature to 43 °C, the density of the CO

increases significantly (approx. 880 kg/m

). At this critical threshold, the Hildebrand solubility parameter of the supercritical fluid perfectly matches that of heavy lipophilic

-acids like this compound [1]. This ensures exhaustive extraction without thermal degradation, yielding a highly pure lipophilic fraction free of solvent residue.
Ultrasound-Assisted Extraction (UAE): Acoustic Cavitation for Rapid Mass Transfer

UAE utilizes low-frequency ultrasound (e.g., 40 kHz) to generate acoustic cavitation in a liquid solvent (typically ethanol/water mixtures). When these microscopic cavitation bubbles collapse, they produce intense local shear forces and microjets that mechanically disrupt the glandular trichomes of the hop cone [2]. This dramatically accelerates solvent penetration and intracellular mass transfer. While UAE is significantly faster than SFE-CO


, it is less selective, co-extracting a broader spectrum of polyphenols alongside this compound.
Pressurized Liquid Extraction (PLE): High-Throughput Solvent Extraction

PLE (or Accelerated Solvent Extraction) uses organic solvents at elevated temperatures (100–140 °C) and pressures (1000–1500 psi). The high pressure keeps the solvent in a liquid state above its boiling point, which decreases solvent viscosity and surface tension, allowing for rapid penetration into the biomass [3]. While highly efficient, the elevated temperatures pose a risk of oxidizing sensitive


-acids if not strictly controlled under an inert nitrogen atmosphere.
Quantitative Performance Comparison
Extraction Technique

-Acid Yield (mg/g extract)
Selectivity for this compoundOperating Temp (°C)Extraction TimeEnvironmental & Safety Profile
SFE-CO

~345.0High (Lipid-focused)4380 minExcellent (Solvent-free, non-toxic)
UAE ~150.0Moderate (Broad spectrum)2515 minGood (Compatible with green solvents)
PLE / ASE ~220.0Moderate100–14010–15 minFair (Requires high energy and solvents)

Data synthesized from optimized recovery studies of Humulus lupulus lipophilic fractions [1] [2] [3].

Experimental Workflows & Logical Relationships

To visualize the strategic divergence between highly selective, solvent-free extraction (SFE) and rapid, broad-spectrum extraction (UAE), the following diagram maps the workflow from raw biomass to isolated this compound.

ExtractionWorkflow cluster_SFE Supercritical CO2 (SFE) cluster_UAE Ultrasound-Assisted (UAE) Biomass Humulus lupulus Biomass SFE_Cond CO2 at 37 MPa, 43°C 80 min Biomass->SFE_Cond UAE_Cond Ethanol/Water, 40kHz 25°C, 15 min Biomass->UAE_Cond SFE_Extract Lipophilic Extract (High this compound) SFE_Cond->SFE_Extract Purification HPLC Purification (C18, ACN/H2O) SFE_Extract->Purification UAE_Extract Broad Extract (this compound + Polyphenols) UAE_Cond->UAE_Extract UAE_Extract->Purification PureAdl Isolated this compound (>98% Purity) Purification->PureAdl

Caption: Workflow comparing SFE-CO2 and UAE for this compound isolation.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate built-in quality control steps to ensure the integrity of the this compound extraction.

Protocol A: Optimized SFE-CO for Maximum -Acid Recovery

Causality Note: We utilize 37 MPa because lower pressures (e.g., 10-15 MPa) commonly used in commercial hop extraction fail to achieve the CO


 density required to exhaustively solubilize the heavier 

-acid fraction [1].
  • Biomass Preparation: Mill Humulus lupulus pellets using an ultra-centrifugal mill to a particle size of 0.5 mm. Validation: This specific size maximizes surface area while preventing the channeling effect of CO

    
     gas during dynamic extraction.
    
  • System Equilibration: Load 20.0 g of milled biomass into a 50 mL cylindrical extractor. Pressurize the SFE system with CO

    
     to 37 MPa and stabilize the temperature at 43 °C.
    
  • Dynamic Extraction: Initiate a continuous flow of supercritical CO

    
     for 80 minutes.
    
  • Fractionation & Collection: Depressurize the fluid through an expansion valve into a collection vessel. As the CO

    
     reverts to a gas, the this compound-rich lipophilic fraction precipitates out.
    
  • QC Validation: Analyze the extract via UHPLC-DAD at 315 nm to confirm a

    
    -acid yield of >300 mg/g extract [3].
    
Protocol B: Ultrasound-Assisted Extraction (UAE) for High-Throughput Screening

Causality Note: We select 40 kHz over higher frequencies because lower frequencies generate larger cavitation bubbles, which upon implosion, deliver the maximum mechanical shear force required to rupture hop cell walls [2].

  • Solvent Preparation: Prepare a 70:30 (v/v) Ethanol-Water mixture. Validation: Pure ethanol extracts too much chlorophyll, while pure water fails to solubilize this compound. The 70:30 ratio provides the optimal dielectric constant.

  • Acoustic Cavitation: Suspend 1.0 g of hop biomass in 10 mL of the solvent. Place in a temperature-controlled sonication bath operating at 40 kHz and 25 °C for exactly 15 minutes.

  • Phase Separation: Centrifuge the homogenate at 9,200 × g for 10 minutes at 4 °C to halt the extraction and pellet the cellular debris.

  • Concentration: Decant the supernatant and concentrate under reduced pressure (< 40 °C) using a rotary evaporator to yield the crude extract.

Downstream Biological Relevance: The PXR Signaling Pathway

The isolation of highly pure this compound is not merely an analytical exercise; it is a prerequisite for downstream pharmacological assays.


-acids like this compound and colupulone are biologically active phytochemicals that serve as ligands for the Pregnane X Receptor (PXR) [3].

When this compound binds to PXR in the cytoplasm, it induces a conformational change that allows PXR to heterodimerize with the Retinoid X Receptor (RXR). This complex translocates to the nucleus, binds to specific response elements (PXRE) on the DNA, and upregulates the transcription of cytochrome P450 enzymes (e.g., CYP3A4), which are critical for drug metabolism and clearance.

PXRPathway This compound This compound (Ligand) PXR Pregnane X Receptor (PXR) This compound->PXR Binds & Activates Complex PXR-RXR Heterodimer PXR->Complex Dimerizes with RXR Retinoid X Receptor (RXR) RXR->Complex DNA Response Elements (PXRE) Complex->DNA Translocates to Nucleus CYP3A4 CYP3A4 Expression (Drug Metabolism) DNA->CYP3A4 Transcription

Caption: this compound-mediated activation of the PXR signaling pathway.

Conclusion & Recommendations

For drug development applications requiring high-purity


-acids free of solvent artifacts, SFE-CO

at elevated pressures (37 MPa)
is the unequivocal method of choice. It exploits the thermodynamic properties of supercritical fluids to selectively isolate this compound while leaving behind hydrophilic contaminants [4]. Conversely, for rapid, early-stage phytochemical screening where absolute purity is secondary to throughput, UAE provides a kinetically superior, green-chemistry alternative.

By understanding the causality behind these extraction mechanisms, researchers can architect self-validating workflows that preserve the structural integrity and biological efficacy of this compound.

References

  • Optimized Supercritical CO2 Extraction Enhances the Recovery of Valuable Lipophilic Antioxidants and Other Constituents from Dual-Purpose Hop (Humulus lupulus L.) Variety Ella Source: MDPI - Antioxidants URL:[Link]

  • Exploring the potential of microwaves and ultrasounds in the green extraction of bioactive compounds from Humulus lupulus for the food and pharmaceutical industry Source: Industrial Crops and Products (via CREA / ResearchGate) URL:[Link]

  • Differences between Total Resin Extract (Ethanol-Extract) and CO2-Extract Source: Hopsteiner URL:[Link]

Biological potency of Adlupulone versus synthetic analogues

Author: BenchChem Technical Support Team. Date: March 2026

Biological Potency of Adlupulone Versus Synthetic Analogues: A Comprehensive Technical Guide

Executive Summary

This compound is a naturally occurring prenylated acylphloroglucinol (β-acid) synthesized in the lupulin glands of the hop plant (Humulus lupulus)[1]. While historically recognized for its contribution to brewing, its potent biological activities—spanning antibacterial, anti-inflammatory, and anticancer properties—have repositioned it as a highly valuable scaffold in pharmaceutical development[2]. However, natural β-acids present significant translational bottlenecks: they are virtually insoluble in aqueous media, highly susceptible to oxidative degradation, and exhibit promiscuous bioactivity[1][3][4]. To overcome these limitations, the rational design of synthetic analogues (such as unnatural lupulone derivatives and polyprenylated acylphloroglucinol [PPAP] analogs) has emerged as a critical strategy to optimize pharmacokinetics, enhance targeted potency, and stabilize the molecular architecture[3][5].

Structural & Mechanistic Foundations

The Causality of Chemical Modification As application scientists, we must recognize that the biological efficacy of β-acids is intrinsically linked to their hydrophobicity. The prenyl and acyl side chains of this compound facilitate deep insertion into phospholipid bilayers. In bacterial models, this structure acts as a mobile-carrier ionophore, dissipating the transmembrane pH gradient—a mechanism highly effective against Gram-positive pathogens like Staphylococcus aureus and Listeria monocytogenes[2].

However, natural β-acids are primarily active only in their non-dissociated form at low pH, limiting their systemic efficacy in human physiological conditions[2][5]. By synthesizing unnatural analogues—such as altering the length of the acyl side chain or introducing gem-diallyl substitutions—chemists can fine-tune this lipophilicity[3][6]. In oncology models, these precise modifications directly enhance binding affinity to target death-receptor proteins (e.g., Caspase 8) and facilitate intracellular penetration while reducing off-target toxicity[3][7].

G A This compound / Synthetic Analogues B Cell Membrane Penetration (Hydrophobic Interaction) A->B Lipophilic side chains C Caspase 8 Activation (Extrinsic Pathway) B->C Death receptor signaling D Caspase 9 Activation (Intrinsic Pathway) B->D Mitochondrial stress E LC3-II Accumulation B->E Autophagic flux alteration F Caspase 3 Executioner C->F D->F H Autophagy (Protective / Cytotoxic) E->H G Apoptosis (Programmed Cell Death) F->G

Fig 1. Mechanistic pathway of this compound and synthetic analogues inducing apoptosis and autophagy.

Comparative Biological Potency: Natural vs. Synthetic

Anticancer Efficacy Recent comparative screenings have demonstrated that synthetic derivatives significantly outperform natural this compound and its congeners. For instance, the synthetic "lupulone derivative 1h" exhibits markedly stronger cytotoxicity against PC3 and DU145 prostate cancer cell lines than the parent compound[7]. Mechanistically, these synthetic analogues induce a dual-modality cell death: robust caspase-dependent apoptosis (via Caspases 8, 9, and 3) and autophagy, indicated by LC3-II accumulation[7]. Similar enhanced toxicity has been observed in MDA-MB-231 breast cancer cells treated with unnatural β-acid derivatives, where synthetic modifications yielded superior time-dependent apoptotic killing[5].

Antibacterial Efficacy Against Gram-positive bacteria, natural β-acids already possess formidable potency (MICs ranging from 0.5 to 96 µg/mL depending on the strain)[8]. However, synthetic PPAP analogs maintain this potent antimicrobial profile while offering superior chemical stability, preventing the rapid transformation into oxidation products that typically plagues natural hop extracts in the presence of oxygen[3][4].

Quantitative Potency Comparison
Compound ClassSpecific AgentPrimary Target / Cell LineBioactivity MetricMechanistic Note
Natural β-Acid This compound / LupuloneS. aureus (Gram-positive)MIC: 0.5 - 19.5 µg/mLIonophoric dissipation of pH gradient[8].
Natural β-Acid This compound / LupulonePC3 / DU145 (Prostate)Moderate CytotoxicityBaseline caspase-8 mediated apoptosis.
Synthetic Analogue Lupulone Derivative 1hPC3 / DU145 (Prostate)High Cytotoxicity (IC50 ~7.5 µM)Enhanced Caspase 3/8/9 activation & LC3-II formation[7][9].
Synthetic Analogue Unnatural β-acid (R1=CH3)MDA-MB-231 (Breast)Superior to parent compoundTime-dependent apoptotic induction[5].
Synthetic Analogue PPAP Analogs (Type A/B)Multidrug-resistant strainsMIC < 1 µg/mLOvercomes native stability and solubility issues[3][10].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for evaluating the bioactivity of these compounds.

Workflow N1 Compound Prep (this compound vs Analogues) N2 In Vitro Culturing (PC3, DU145, S. aureus) N1->N2 N3 Bioassay Execution (MTT / MIC Microdilution) N2->N3 N4 Mechanistic Validation (Immunoblotting / ELISA) N3->N4 N5 Data Synthesis (IC50 / MIC Calculation) N4->N5

Fig 2. High-throughput bioassay workflow for evaluating β-acid derivatives.

Protocol 1: Anticancer Cytotoxicity & Apoptotic Validation

Causality Note: We utilize the MTT assay not merely for general viability screening, but because the tetrazolium reduction relies on NAD(P)H-dependent cellular oxidoreductase enzymes. Given that β-acids disrupt mitochondrial transmembrane potentials, this assay provides a highly sensitive, direct proxy for mitochondrial metabolic disruption prior to terminal cell death[5][9].

  • Cell Seeding : Seed PC3 or DU145 prostate cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere[9].

  • Compound Treatment : Prepare serial dilutions of natural this compound and the synthetic analogue (e.g., Derivative 1h) in the culture medium.

    • Self-Validation Step: Include a vehicle control (DMSO ≤ 0.5% final concentration) to ensure observed cytotoxicity is strictly compound-driven, alongside a known positive control (e.g., Doxorubicin)[9].

  • MTT Incubation : After 24, 48, or 72 hours of exposure, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization & Readout : Remove the medium and dissolve the resulting formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm to calculate the IC50.

  • Mechanistic Confirmation (Immunoblotting) : To confirm that cell death is apoptotic rather than necrotic lysis, lyse a parallel batch of treated cells. Run the lysates on SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against cleaved Caspase-8, Caspase-3, and LC3-II[7].

Protocol 2: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality Note: Because β-acids and their analogues are highly hydrophobic and prone to precipitation in aqueous broth, the careful control of DMSO concentration (<1%) or the use of a standardized biological surfactant is critical to prevent compound dropout, which would otherwise result in false-negative resistance profiles[1][8].

  • Inoculum Preparation : Cultivate S. aureus (or targeted Gram-positive strain) overnight. Adjust the bacterial suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL), then dilute 1:100 in Mueller-Hinton broth.
    
  • Serial Dilution : In a 96-well microtiter plate, perform two-fold serial dilutions of the β-acid compounds (ranging from 100 µg/mL down to 0.1 µg/mL).

  • Inoculation & Incubation : Add 50 µL of the diluted bacterial suspension to each well. Incubate at 37°C for 18–24 hours.

  • Analysis : Determine the MIC by measuring the optical density (OD600). The MIC is the lowest concentration that completely inhibits visible bacterial growth[8][10].

Future Directions & Drug Development Potential

The transition from natural this compound to synthetic PPAP analogues represents a paradigm shift in natural product drug discovery. By resolving the inherent instability, rapid oxidation, and aqueous insolubility of hop-derived β-acids, synthetic chemistry unlocks their potential as targeted therapeutics[3][4]. Future preclinical pipelines must focus on optimizing the pharmacokinetic (PK) profiles of these synthetic derivatives in vivo, specifically investigating their bioavailability and synergy with existing conventional antibiotics and chemotherapeutics[7][8].

References

1.[1] "Biologically Active Compounds from Hops and Prospects for Their Use." hemorella.pl. 1 2.[2] "Hops as a source of biologically active compounds - Current Agronomy." iung.pl. 2 3.[11] "Colupulone in Humulus lupulus: Chemical Properties, Bioactivities, and Research Applications." Smolecule. 11 4.[8] "Antibacterial effects of biologically active ingredients in hop provide promising options to fight infections..." European Journal of Microbiology and Immunology.8 5. "Pharmacological properties of biologically active substances of hops (Humulus Lupulus)." uran.ua. Link 6.[7] "An investigation into the anticancer effects and mechanism of action of hop β-acid lupulone and its natural and synthetic derivatives in prostate cancer cells." PubMed.7 7.[9] "The Discovery, Natural Occurrence, and Biological Significance of Hexenone Derivatives: A Technical Guide." Benchchem. 9 8.[5] "The synthesis and anticancer effects of a range of natural and unnatural hop β-acids on breast cancer cells." ResearchGate. 5 9.[3] "Rapid Synthesis of Polyprenylated Acylphloroglucinol Analogs via Dearomative Conjunctive Allylic Annulation." Journal of the American Chemical Society. 3 10.[10] "Phenolic Compounds from Humulus lupulus as Natural Antimicrobial Products: New Weapons in the Fight against Methicillin Resistant Staphylococcus aureus, Leishmania mexicana and Trypanosoma brucei Strains." PMC. 10 11.[4] "Deodorizing Activity of Hop Bitter Acids and Their Oxidation Products..." MDPI. 4 12.[6] "Comprehensive Application Notes and Protocols: Colupulone Synthesis and Analog Design for Alzheimer's Disease Therapeutics." Smolecule. 6

Sources

Safety Operating Guide

Executive Summary: Immediate Action Plan

Author: BenchChem Technical Support Team. Date: March 2026

Adlupulone (CAS: 35049-54-8) is a hop beta-acid predominantly used in brewing research and antimicrobial assays.[1][2][3][4] While generally recognized as safe (GRAS) in dilute food matrices, pure laboratory-grade this compound is classified as acutely toxic (Oral Category 3) and a skin sensitizer. [1][3][4]

Core Disposal Directive:

  • Do NOT dispose of this compound or its residues down the sink.[1][2] It is lipophilic and toxic to aquatic microorganisms, which can disrupt municipal water treatment biosystems.[2]

  • Primary Waste Stream: High BTU Incineration (Organic Waste).[1][2][3][4]

  • Solvent Compatibility: this compound is insoluble in water.[1][2][3][4] Glassware and spills must be cleaned with ethanol or methanol prior to washing with soap and water.[1][2]

Chemical Profile & Risk Assessment

To handle this compound safely, you must understand why these protocols exist.

PropertyValueOperational Implication
Molecular Formula

High carbon content makes it suitable for fuel blending/incineration.[1][2][3][4]
LogP (Lipophilicity) ~6.7 - 6.9Hydrophobic. Will adhere stubbornly to glass and plastic.[1][2][3][4] Water rinses are ineffective and will spread contamination.[2][3][4]
Stability Oxidation SensitiveRapidly degrades into hulupones upon exposure to air/light.[1][2][3][4] Old samples may contain unknown oxidation byproducts with differing toxicity profiles.[2][3][4]
GHS Hazards H301 (Toxic Oral), H317 (Sensitizer)Ingestion and dermal contact are the primary vectors.[1][2][4] Aerosolization of powder is a critical risk during weighing.[2][3][4]

The Causality of Protocol: We utilize organic solvent waste streams not just because this compound is organic, but because its high lipophilicity (LogP > 6) means it will form films on plumbing surfaces, creating long-term contamination hazards and potential cross-reactivity with oxidizers in the drain system.[1][4]

Detailed Disposal Protocols

A. Solid Waste (Pure Compound)

Applicability: Expired stock, weighing boats, contaminated gloves.[1][2][4]

  • Containment: Place solid waste directly into a transparent, sealable polyethylene bag (secondary containment).[1][2][4]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound (Hop Beta-Acid)"[1][2][3][4]

    • Hazard Checkbox: Toxic, Irritant.[1][2][4]

  • Disposal Bin: Transfer to the Solid Hazardous Waste Drum (typically designated for incineration).[1][2][4]

B. Liquid Waste (Stock Solutions & HPLC Waste)

Applicability: Dissolved samples in Methanol, Ethanol, or DMSO.[1][2]

  • Segregation: Ensure the waste container is designated for Non-Halogenated Organic Solvents .

    • Critical: Do NOT mix with oxidizing acids (e.g., Nitric Acid waste).[1][2][4] Hop acids are reducing agents and can react exothermically.[2][3][4]

  • Solvent Rinse: If the solution is aqueous (e.g., buffer), add 10% volume Ethanol to ensure this compound remains in solution and does not precipitate on the container walls.[2]

  • Transfer: Pour into the carboy using a funnel. Cap immediately to prevent solvent evaporation.[1][2][3][4]

C. Glassware Decontamination (The "Solvent Wash" Rule)

Because this compound is resinous:[1][4]

  • Step 1: Rinse glassware with Ethanol or Acetone into the Liquid Organic Waste container.[1][2][3][4]

  • Step 2: Only after the solvent rinse, wash with detergent and water in the sink.[2]

Visual Decision Matrix (Workflow)

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring no this compound enters the municipal water system.

Adlupulone_Disposal Start This compound Waste Generated StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Weighing boats, gloves, pure substance) StateCheck->Solid Liquid Liquid Solution (HPLC waste, Stock in DMSO/MeOH) StateCheck->Liquid Spill Spill / Contamination StateCheck->Spill SolidBin Solid Hazardous Waste Bin (Tag: Toxic/Irritant) Solid->SolidBin Bulk Material LiquidBin Non-Halogenated Organic Waste (Tag: Flammable/Toxic) Liquid->LiquidBin Pour into Carboy Sink Sink / Drain Liquid->Sink PROHIBITED SolventWash Rinse with Ethanol/Acetone Spill->SolventWash Absorb & Wipe SolventWash->SolidBin Dispose Wipes Trash Regular Trash

Figure 1: Decision matrix for this compound waste streams. Note the strict prohibition of drain disposal due to aquatic toxicity.[2]

Emergency Spill Management

Scenario: You have dropped a vial of 500mg pure this compound powder.

  • Isolate: Evacuate the immediate area. This compound powder is a respiratory irritant.[1][2][3][4]

  • PPE: Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator if powder is airborne.[1][2]

  • Containment: Cover the spill with a solvent-dampened paper towel (Ethanol) to prevent dust generation.[1][2][3][4]

  • Cleanup:

    • Wipe up the powder/solvent mixture.[1][2][4]

    • Clean the surface twice with Ethanol or Isopropanol.[1][2][3] (Water will just smear the resin).[1][2][4]

  • Disposal: Place all wipes and gloves into the Solid Hazardous Waste bin.

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9909740, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Hop Beta-Acids.[1][2][3][4][5] Retrieved from [Link][1][2][4]

  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals. Retrieved from [Link]

Sources

Personal protective equipment for handling Adlupulone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for handling specialized compounds is critical for both laboratory safety and experimental reproducibility. Adlupulone (CAS 31769-60-5) is a potent beta-bitter acid derived from Humulus lupulus (hops)[1]. While it is highly valued in drug development for its selective antimicrobial efficacy against Gram-positive bacteria and its antiproliferative effects on colorectal and breast cancer cell lines[2], its specific physicochemical profile demands strict operational controls.

The following guide provides a comprehensive, self-validating framework for the safe handling, reconstitution, and disposal of this compound.

Physicochemical Profiling & Hazard Assessment

Before handling any compound, you must understand the causality behind its hazards. This compound is a highly lipophilic dienone[3]. Because it does not readily isomerize like alpha-acids, it remains virtually insoluble in aqueous environments[4]. Furthermore, concentrated hop beta-acids carry significant acute toxicity and irritation risks[5].

Table 1: this compound Quantitative Data & Operational Implications

Property / HazardValue / ClassificationOperational Implication
Molecular Weight 414.6 g/mol [1]Standard molarity calculations apply (4.14 mg/mL = 10 mM).
Lipophilicity (XLogP3) 6.9[1]Extreme hydrophobicity; mandates the use of organic solvents (DMSO, Methanol, or Ethanol) for primary extraction or reconstitution[1][].
Acute Oral Toxicity Est. LD50 ~260 mg/kg[7]Class 3 Toxicity[7]; strict ingestion prevention and barrier controls are required.
Eye Hazard (GHS) H318: Serious eye damage[5]Mandates the use of tightly fitting, ANSI-compliant splash goggles[5].
Storage Temperature -20°C (Long term)[2]Prevents oxidative degradation of the beta-acid structure[2].

Mandatory Personal Protective Equipment (PPE)

Do not rely on standard, generalized lab attire. The PPE selected for this compound must directly address its lipophilicity and GHS hazard codes.

  • Ocular Protection: You must wear tightly fitting safety goggles (ANSI Z87.1 compliant). Causality: Concentrated beta-acids and their salts are classified under GHS as H318 (Causes serious eye damage)[5]. Standard safety glasses with side shields lack sufficient orbital seal to protect against solvent splashes during reconstitution.

  • Dermal Protection: Double-glove with high-quality nitrile gloves (minimum 0.11 mm thickness). Causality: this compound's high XLogP3 (6.9)[1] means it easily permeates lipid bilayers. When dissolved in penetrating organic solvents like DMSO, the dermal absorption rate of the compound increases exponentially.

  • Respiratory Protection: Handling dry powder outside of a containment hood requires an N95 or P100 particulate respirator to prevent inhalation of micro-particulates.

Operational Workflow: Self-Validating Reconstitution Protocol

Attempting to dissolve this compound directly in aqueous buffers will result in micelle formation or invisible micro-precipitates, destroying the concentration gradient for downstream biological assays. Follow this step-by-step methodology to create a self-validating 10 mM stock solution.

Step 1: Environmental Isolation Transfer the sealed vial of this compound to a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood. Rationale: This prevents the aerosolization of the powder into the laboratory environment and protects the compound from ambient humidity.

Step 2: Mass Determination Using an analytical balance enclosed in a draft shield, weigh out exactly 4.14 mg of this compound powder[1]. Use an anti-static weigh boat to prevent the hydrophobic powder from clinging to the plastic and dispersing.

Step 3: Primary Solubilization Add 1.0 mL of anhydrous, cell-culture grade DMSO directly to the powder.

Step 4: Agitation & Self-Validation Vortex the solution vigorously for 30 to 60 seconds. Self-Validation Step: Hold the vial against a direct light source. The solution must be completely optically clear. Any turbidity or opalescence indicates incomplete dissolution. If cloudy, apply gentle sonication or slight warming (up to 37°C) until absolute clarity is achieved.

Step 5: Aliquotting & Light Protection Dispense the 10 mM stock into 50 µL aliquots using amber microcentrifuge tubes. Rationale: Beta-acids are susceptible to photolytic degradation. Amber tubes block UV and visible light, preserving molecular integrity.

Step 6: Cryopreservation Immediately transfer the aliquots to a -20°C freezer. Rationale: While short-term storage at 0-4°C is acceptable for a few days, -20°C is mandatory for long-term stability (months to years) to halt oxidative degradation[2].

Spill Response & Waste Disposal Plan

Because of its chemical nature, standard water-based cleanup protocols will fail.

  • Solvent Spills: If a DMSO-Adlupulone solution spills, do not use water . Water will repel the compound due to its extreme hydrophobicity[1]. Instead, absorb the spill with inert universal absorbent pads. Follow up by wiping the surface with 70% ethanol or isopropanol to solubilize the residue, and finish with a heavy surfactant/detergent wash.

  • Disposal: Collect all contaminated PPE, wipes, and empty vials in clearly labeled hazardous chemical waste containers. Never pour this compound solutions down the drain; its potent antimicrobial activity[2] can disrupt local aquatic ecosystems and wastewater treatment bioreactors.

Mechanistic Workflow Diagram

AdlupuloneSafety A Hazard Assessment (H318, LD50 ~260 mg/kg) B Don Barrier PPE (Nitrile, Goggles, Coat) A->B C Isolate in Fume Hood (Prevent Aerosolization) B->C D Solubilize in Organic Solvent (DMSO / Ethanol) C->D E Validate Optical Clarity (Self-Validation Step) D->E F Aliquot into Amber Tubes (Prevent Photolysis) E->F G Cryopreserve at -20°C (Prevent Oxidation) F->G

This compound operational safety and handling workflow.

References

1.2 2.1 3. 4.4 5.7 6.3 7. 5

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.